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  • Product: 4-Chlorobenzene-1-carboximidamide hydrochloride
  • CAS: 14401-51-5

Core Science & Biosynthesis

Foundational

4-Chlorobenzene-1-carboximidamide hydrochloride chemical structure and properties

4-Chlorobenzene-1-carboximidamide hydrochloride chemical structure and properties[1][2] A Mechanistic Guide for Drug Discovery & Protease Inhibition Executive Summary 4-Chlorobenzene-1-carboximidamide hydrochloride (comm...

Author: BenchChem Technical Support Team. Date: February 2026

4-Chlorobenzene-1-carboximidamide hydrochloride chemical structure and properties[1][2]

A Mechanistic Guide for Drug Discovery & Protease Inhibition

Executive Summary

4-Chlorobenzene-1-carboximidamide hydrochloride (commonly 4-chlorobenzamidine HCl ) is a small-molecule competitive inhibitor of trypsin-like serine proteases. Structurally defined by a para-chlorinated benzene ring coupled to a highly basic amidine group, this compound serves as a critical chemical probe in structural biology and medicinal chemistry.

Its primary utility lies in its ability to mimic the side chain of arginine, allowing it to anchor securely into the S1 specificity pocket of enzymes such as trypsin, thrombin, and Factor Xa. Unlike complex polypeptide inhibitors, its low molecular weight (191.06 g/mol ) and defined binding mode make it an ideal fragment for structure-based drug design (SBDD) and crystallographic soaking experiments.

Chemical Identity & Physicochemical Properties

The physicochemical profile of 4-chlorobenzamidine HCl is dominated by the basicity of the amidine function (


) and the lipophilicity introduced by the chlorine substituent.

Table 1: Core Chemical Data

PropertySpecification
IUPAC Name 4-Chlorobenzenecarboximidamide hydrochloride
Common Name 4-Chlorobenzamidine HCl; p-Chlorobenzamidine HCl
CAS Number 14401-51-5
Molecular Formula

(HCl salt)
Molecular Weight 191.06 g/mol
Appearance White to off-white crystalline solid
Melting Point 244–248 °C (dec.)
Solubility Soluble in water (>50 mg/mL), Methanol, Ethanol; Insoluble in Ether
Acidity (

)
~11.0 (Amidine group)

Structural Insight: The para-chloro substituent exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. While this slightly reduces the basicity of the amidine group compared to unsubstituted benzamidine (


 11.6), it enhances hydrophobic complementarity within the enzyme's active site, often improving binding affinity (

) against targets with hydrophobic distal S1 residues.
Synthesis: The Pinner Reaction Protocol

The industrial and laboratory standard for synthesizing 4-chlorobenzamidine HCl is the Pinner Reaction . This acid-catalyzed sequence converts a nitrile to an amidine via an imidate intermediate.[3][4]

Reaction Logic
  • Activation: Anhydrous HCl protonates the nitrile nitrogen, activating the carbon for nucleophilic attack.

  • Imidate Formation: An alcohol (ethanol or methanol) attacks the activated nitrile to form an imidate ester hydrochloride (Pinner Salt).[3]

  • Ammonolysis: Treatment with ammonia displaces the alkoxy group to generate the final amidine.

Step-by-Step Synthesis Protocol

Note: All steps must be performed under anhydrous conditions to prevent hydrolysis of the imidate to an ester.

Reagents:

  • 4-Chlorobenzonitrile (1.0 eq)

  • Anhydrous Ethanol (Absolute)

  • HCl gas (dried) or Acetyl Chloride (to generate HCl in situ)

  • Ammonia (gas or solution in ethanol)

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation of Pinner Salt:

    • Dissolve 4-chlorobenzonitrile (13.7 g, 100 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. Alternatively, add Acetyl Chloride (20 mL) dropwise to the ethanol solution (exothermic) to generate anhydrous HCl.

    • Seal the flask and store at 4°C for 24–48 hours. A white precipitate (Ethyl 4-chlorobenzimidate hydrochloride) may form.

  • Ammonolysis:

    • Filter the imidate salt if solid, or use the solution directly.

    • Resuspend/dissolve in anhydrous ethanol (50 mL).

    • Cool to 0°C and treat with excess anhydrous ammonia (7M in methanol or bubbled gas) for 3 hours.

    • Allow the mixture to warm to room temperature and stir overnight.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to remove unreacted nitrile and ammonium chloride byproducts.

    • Recrystallize the crude solid from Ethanol/Ether or dilute HCl to yield pure 4-chlorobenzamidine hydrochloride.

Synthesis Nitrile 4-Chlorobenzonitrile Imidate Ethyl Imidate HCl (Pinner Salt) Nitrile->Imidate Step 1: Acid Catalysis (0°C, 24h) HCl HCl (gas) + EtOH HCl->Imidate Product 4-Chlorobenzamidine HCl Imidate->Product Step 2: Ammonolysis (-OEt displacement) Ammonia NH3 (anhydrous) Ammonia->Product

Caption: Two-step Pinner synthesis pathway converting nitrile to amidine via imidate intermediate.

Biological Activity & Mechanism of Action

4-Chlorobenzamidine is a reversible, competitive inhibitor of serine proteases. It is widely used to prevent autolysis of trypsin during protein purification and as a ligand in X-ray crystallography to define the S1 pocket.

Binding Mechanism

The inhibitor binds to the active site (S1 pocket) of the enzyme.

  • Electrostatic Anchor: The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in trypsin numbering) at the bottom of the S1 pocket.

  • Hydrophobic Interaction: The phenyl ring stacks against the hydrophobic walls of the pocket (formed by residues 190-195 and 213-220).

  • Halogen Effect: The 4-chloro substituent extends into the distal end of the pocket, displacing conserved water molecules and often increasing affinity relative to unsubstituted benzamidine.

Inhibition Constants (

)
  • Trypsin (Bovine):

    
     (Comparable to Benzamidine).
    
  • Thrombin:

    
     values are typically in the micromolar range. The 4-Cl group can improve selectivity slightly over benzamidine depending on the specific isoform.
    

Mechanism cluster_S1 S1 Specificity Pocket Inhibitor 4-Chlorobenzamidine (+) Asp189 Asp-189 (-) (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Electrostatic) Hydrophobic Hydrophobic Walls (Res 190-220) Inhibitor->Hydrophobic Van der Waals (Pi-stacking) Enzyme Serine Protease (Trypsin/Thrombin) Complex Enzyme-Inhibitor Complex (Inactive) Asp189->Complex Hydrophobic->Complex

Caption: Molecular recognition mechanism showing the critical salt bridge with Asp-189 and hydrophobic stacking.

Experimental Protocol: Enzyme Inhibition Assay

To validate the activity of synthesized or purchased 4-chlorobenzamidine, a standard spectrophotometric assay using a chromogenic substrate is recommended.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated), 100 nM stock in 1 mM HCl.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide), 10 mM stock in DMSO.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Inhibitor: 4-Chlorobenzamidine HCl (prepare serial dilutions: 0, 10, 50, 100, 500 µM).

Methodology:

  • Baseline: In a quartz cuvette, mix 980 µL Buffer and 10 µL Trypsin stock. Incubate at 25°C for 5 minutes.

  • Reaction Start: Add 10 µL BAPNA substrate.

  • Measurement: Immediately monitor absorbance at 410 nm for 3 minutes. The slope (

    
    ) represents the initial velocity (
    
    
    
    ).
  • Inhibition: Repeat steps 1-3, pre-incubating the enzyme with 10 µL of Inhibitor solution for 5 minutes before adding substrate.

  • Data Analysis: Plot

    
     vs. 
    
    
    
    (Dixon Plot). The x-intercept corresponds to
    
    
    (for competitive inhibition).
Safety & Handling (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust generation.

  • Storage: Store at room temperature or 4°C in a desiccator. Hygroscopic—keep tightly sealed.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.

References
  • Chemical Identity & Properties: PubChem. 4-Chlorobenzene-1-carboximidamide hydrochloride. Link

  • Synthesis (Pinner Reaction): Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Classic Reference). See also: Organic Syntheses, Coll. Vol. 1, p. 5 (1941). Link

  • Trypsin Inhibition Constants: Markwardt, F., et al. (1968).[5] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzamidine. European Journal of Biochemistry, 6(4), 502-506. Link

  • Structural Biology (S1 Pocket): Bode, W., & Schwager, P. (1975).[5] The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. Journal of Molecular Biology, 98(4), 693-717. Link

  • Thrombin Inhibition: Katz, B. A., et al. (2000). Design of serine protease inhibitors. Chemistry & Biology, 7(5), 299-310. Link

Sources

Exploratory

4-Chlorobenzene-1-carboximidamide hydrochloride CAS number 14401-51-5 data

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Foundational

thermodynamic stability of 4-Chlorobenzene-1-carboximidamide hydrochloride

An In-depth Technical Guide to the Thermodynamic Stability of 4-Chlorobenzene-1-carboximidamide hydrochloride Abstract This technical guide provides a comprehensive framework for assessing the (CAS: 14401-51-5), a crucia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Chlorobenzene-1-carboximidamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for assessing the (CAS: 14401-51-5), a crucial intermediate in pharmaceutical synthesis. As the stability of a drug substance is a critical quality attribute that can impact safety and efficacy, a thorough understanding of its degradation pathways and thermal behavior is paramount. This document outlines a systematic, multi-faceted approach, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to establish a complete stability profile. We will delve into the theoretical underpinnings of potential degradation mechanisms and provide detailed, field-proven protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound understanding of the stability of this and similar small molecule hydrochloride salts.

Introduction: The Imperative of Stability Assessment

4-Chlorobenzene-1-carboximidamide hydrochloride, also known as 4-chlorobenzamidine hydrochloride, is a key building block in the synthesis of various biologically active compounds.[1] Its purity and stability are fundamental to ensuring the quality of the final active pharmaceutical ingredient (API). The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This information is critical for determining re-test periods, establishing recommended storage conditions, and ensuring the overall integrity of the drug development process.[2][4]

This guide will provide a first-principles approach to characterizing the thermodynamic stability of this molecule, from its intrinsic physicochemical properties to its behavior under stress conditions.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any stability investigation.

PropertyValueSource
Chemical Name 4-Chlorobenzene-1-carboximidamide hydrochloride
CAS Number 14401-51-5[1][5][6]
Molecular Formula C₇H₈Cl₂N₂[1][5][6]
Molecular Weight 191.06 g/mol [1]
Appearance White to off-white crystalline solid[6]
Melting Point Approximately 244-246 °C[5][6]

Theoretical Stability Assessment: Predicting Degradation

Before embarking on experimental work, it is crucial to analyze the molecule's structure to predict its potential degradation pathways. The structure of 4-Chlorobenzene-1-carboximidamide hydrochloride features several key functional groups that are susceptible to degradation.

  • Amidine Group: The carboximidamide (amidine) group is the most reactive site. Amidines are known to be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding amide.[7][8][9]

  • Aromatic Chlorine: The chloro-substituted benzene ring is generally stable, but under harsh conditions (e.g., high heat in the presence of catalysts), dehalogenation or rearrangement could occur.

  • Potential for Oxidation: While less common for this specific structure, oxidative degradation, potentially at the amidine group or the aromatic ring, should be considered, especially in the presence of radical initiators.[10][11]

Based on this analysis, the primary anticipated degradation pathway is hydrolysis of the amidine to 4-chlorobenzamide.

G cluster_main Postulated Degradation Pathway parent 4-Chlorobenzene-1-carboximidamide (C₇H₇ClN₂) hydrolysis_product 4-Chlorobenzamide (C₇H₆ClNO) parent->hydrolysis_product Hydrolysis (H₂O, OH⁻) Primary Pathway further_hydrolysis 4-Chlorobenzoic Acid (C₇H₅ClO₂) hydrolysis_product->further_hydrolysis Further Hydrolysis (Harsh Conditions)

Caption: Postulated primary degradation pathway of 4-Chlorobenzene-1-carboximidamide.

Experimental Workflow for Stability Profiling

A comprehensive stability assessment requires a multi-pronged experimental approach. The following workflow provides a systematic process for characterizing the .

Caption: Overall experimental workflow for thermodynamic stability assessment.

Thermal Analysis: Unveiling Intrinsic Stability

Thermal analysis techniques like DSC and TGA are indispensable for probing the intrinsic thermal stability of a compound.[12] They provide critical information about melting, decomposition, and hydration.[13][14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16] This allows for the determination of the melting point, heat of fusion, and the presence of any polymorphic forms.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chlorobenzene-1-carboximidamide hydrochloride into a pierced, hermetically sealed aluminum pan. The piercing allows for the escape of any volatiles.

  • Reference: Use an empty, pierced, hermetically sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min. A constant heating rate is crucial for reproducible results.[16]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Determine the onset temperature and peak temperature of the melting endotherm. This should align with the known melting point of ~244 °C.[6]

    • Calculate the heat of fusion (ΔHfus) from the area of the melting peak. A sharp melting peak with a high heat of fusion is indicative of a highly crystalline and pure material.

    • Observe for any other thermal events, such as desolvation or polymorphic transitions, which would appear as additional endotherms or exotherms before the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of water or other residual solvents.[13]

  • Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chlorobenzene-1-carboximidamide hydrochloride into a ceramic or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min).

  • Data Analysis:

    • Examine the TGA thermogram for any initial weight loss at temperatures below 150 °C, which would indicate the presence of adsorbed water or residual solvent.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. For this molecule, decomposition is expected to occur at or shortly after its melting point.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of decomposition is maximal.

ParameterExpected ObservationImplication
DSC Melting Endotherm Sharp peak around 244-246 °CHigh purity and crystallinity
TGA Initial Weight Loss Minimal (<1%) below 150 °CAnhydrous or low moisture content
TGA Onset of Decomposition > 245 °CThermally stable up to its melting point

Forced Degradation and Stability-Indicating HPLC

Forced degradation studies are the cornerstone of developing a stability-indicating analytical method.[17][18] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify likely degradation products and demonstrate the specificity of the analytical method.[18][19] The goal is to achieve 5-20% degradation of the active substance.[17]

Forced Degradation Protocols

The following stress conditions should be applied as per ICH guidelines.[17]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for several hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for several hours. Significant degradation is expected under these conditions.[20]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation (Dry Heat): Expose the solid sample to heat (e.g., 80 °C) for an extended period.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[4]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[19][21] It must be able to separate the API from its degradation products and any process impurities.[22][23]

  • Column Selection: Start with a robust, reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH will ensure the amidine group is protonated, leading to good peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Wavelength Detection: Based on the chromophore (chlorobenzene ring), a detection wavelength of around 230-240 nm should provide good sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar parent compound from potentially less polar degradation products.

    • Initial Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Method Optimization:

    • Inject samples from the forced degradation studies.

    • The primary goal is to achieve baseline separation between the parent peak (4-Chlorobenzene-1-carboximidamide) and all degradation product peaks.

    • The peak for the expected hydrolysis product, 4-chlorobenzamide (a less polar compound), should be well-resolved from the parent peak.

    • Adjust the gradient slope, mobile phase pH, or organic solvent to optimize the separation.

  • Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This guide provides a comprehensive and systematic approach to evaluating the . By combining theoretical assessment with robust experimental techniques such as DSC, TGA, and a validated stability-indicating HPLC method, a complete stability profile can be established.

Key Findings and Recommendations:

  • Thermal Stability: 4-Chlorobenzene-1-carboximidamide hydrochloride is expected to be a crystalline solid that is thermally stable up to its melting point of approximately 244 °C.

  • Primary Degradation Pathway: The most probable degradation pathway under ambient and stressed conditions is hydrolysis of the amidine functional group to form 4-chlorobenzamide. This is particularly relevant in neutral to basic aqueous environments.

  • Storage Conditions: Based on its properties as a stable crystalline solid, storage in a well-closed container at controlled room temperature, protected from high humidity and light, is recommended.

The protocols and methodologies outlined herein not only ensure regulatory compliance but also provide the foundational knowledge necessary for successful formulation development and establishment of a reliable shelf-life for any project involving 4-Chlorobenzene-1-carboximidamide hydrochloride.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • GMP App. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ChemBK. (2024). 4-CHLORO-BENZAMIDINE HYDROCHLORIDE. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • Open Research Repository. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • ChemBK. (2024). 4-Chlorobenzene-1-carboximidamide hydrochloride. [Link]

  • PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. [Link]

  • ChemRxiv. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • ResearchGate. (n.d.). Oxidation and of benzamidine (BA) to benzamidoxime and retroreduction.... [Link]

  • Flinders University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxidative activation of benzidine and its derivatives by peroxidases. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • LinkedIn. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Walsh Medical Media. (2016). Intrinsic Stability Study of Armodafinil Hydrochloride by Forced Degradation and Impurity Profiling. [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis.... [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • National Center for Biotechnology Information. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. [Link]

  • MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]

  • Atlantis Press. (n.d.). Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. [Link]

  • National Center for Biotechnology Information. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]

Sources

Exploratory

safety data sheet SDS for 4-Chlorobenzene-1-carboximidamide hydrochloride

An In-Depth Technical Guide to the Safety Data Sheet for 4-Chlorobenzene-1-carboximidamide hydrochloride Chemical Identity and Physicochemical Properties 4-Chlorobenzene-1-carboximidamide hydrochloride is an organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet for 4-Chlorobenzene-1-carboximidamide hydrochloride

Chemical Identity and Physicochemical Properties

4-Chlorobenzene-1-carboximidamide hydrochloride is an organic compound used as an intermediate in pharmaceutical and chemical synthesis.[1] Understanding its fundamental properties is the first step in safe handling.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
IUPAC Name 4-chlorobenzenecarboximidamide;hydrochloride [2][3]
Synonyms 4-Chlorobenzamidine hydrochloride, p-chlorobenzamidine hydrochloride [2][4][5]
CAS Number 14401-51-5 [1][4]
Molecular Formula C7H8Cl2N2 [2][4]
Molecular Weight 191.06 g/mol [2][4]
Appearance White to almost white solid, powder to crystal [4][5]
Melting Point ~244 °C [4][5]

| Storage Temperature | Inert atmosphere, Room Temperature |[4][5] |

Hazard Identification and GHS Classification

This compound is classified as hazardous, and a clear understanding of its potential dangers is crucial for risk mitigation. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Signal Word: Danger

Table 2: GHS Hazard Classifications and Statements

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral 3 H301: Toxic if swallowed [2]
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation [2][4]
Skin Irritation 2 H315: Causes skin irritation [2][4]

| Skin Sensitization | - | H317: May cause an allergic skin reaction |[2] |

Expert Insight: The "Danger" signal word, coupled with an Acute Toxicity Category 3 classification, signifies a high degree of hazard. Ingestion of even small amounts could be life-threatening. The primary routes of exposure and concern are ingestion, skin contact, and eye contact.

First-Aid Protocols: A Step-by-Step Response

In the event of an exposure, immediate and correct first aid is critical. The following protocols are designed to be self-validating, ensuring the safest and most effective response.

Emergency Response Workflow

The following diagram outlines the decision-making process for responding to an exposure event.

G cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_actions First-Aid Actions cluster_medical Professional Medical Care Exposure Exposure Occurs (Skin, Eyes, Ingestion, Inhalation) Assess Assess Route of Exposure Exposure->Assess Skin Skin Contact: - Remove contaminated clothing - Wash with soap & water (15+ min) Assess->Skin Skin Eyes Eye Contact: - Rinse with water (15+ min) - Remove contact lenses - Seek medical attention Assess->Eyes Eyes Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting - Seek immediate medical attention Assess->Ingestion Ingestion Inhalation Inhalation: - Move to fresh air - Keep comfortable - Seek medical attention Assess->Inhalation Inhalation Medical Seek Immediate Medical Attention (Bring SDS) Skin->Medical If irritation persists Eyes->Medical Ingestion->Medical Inhalation->Medical

Caption: First-aid decision workflow for exposure to 4-Chlorobenzene-1-carboximidamide hydrochloride.

Detailed First-Aid Procedures

In Case of Eye Contact:

  • Immediate Irrigation: Without delay, flush the affected eye(s) with copious amounts of water for at least 15 minutes.[6][7] An eyewash station should be used.

  • Eyelid Manipulation: Ensure eyelids are held open to allow water to rinse the entire surface of the eye and lid.

  • Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial flush.[6][8]

  • Seek Medical Attention: Immediate medical attention is mandatory following any eye exposure to this chemical.[1][6]

Causality: The hydrochloride salt can cause significant irritation and potential damage to the cornea.[2][4] Rapid and prolonged irrigation is essential to dilute and remove the chemical, minimizing tissue damage.

In Case of Skin Contact:

  • Remove Contaminated Items: Immediately take off all contaminated clothing and shoes.[6][7]

  • Wash Thoroughly: Wash the affected skin area with plenty of soap and water.[6][9][10]

  • Seek Medical Advice: If skin irritation or an allergic reaction (redness, rash) occurs, seek medical advice.[1][6]

Causality: The compound is a known skin irritant and potential sensitizer.[2] Thorough washing removes the substance, while removal of contaminated clothing prevents prolonged contact and further irritation.

In Case of Ingestion:

  • Do NOT Induce Vomiting: This is critical. Forcing vomiting can cause further damage to the esophagus.[9]

  • Rinse Mouth: Clean the mouth thoroughly with water.[6][11]

  • Immediate Medical Emergency: Call for emergency medical assistance immediately.[1][6] This is a toxic substance if swallowed.[2]

Causality: Due to its acute oral toxicity, ingestion is a medical emergency. The primary goal is to get the individual to professional medical care as swiftly as possible without causing additional harm.

In Case of Inhalation:

  • Move to Fresh Air: Remove the individual from the exposure area to an environment with fresh air.[6][9][11]

  • Maintain Breathing: If the person is not breathing, provide artificial respiration.[10]

  • Seek Medical Attention: If the person feels unwell or experiences respiratory irritation, seek medical attention.[6][10]

Causality: While the primary hazards are not via inhalation, dusts can be irritating to the respiratory system.[1][6] Moving to fresh air is the immediate priority.

Handling, Storage, and Personal Protection

Proactive measures are the cornerstone of laboratory safety. Adherence to proper handling and storage protocols, along with the consistent use of Personal Protective Equipment (PPE), is non-negotiable.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[6][12]

  • Eye Protection: Wear chemical safety goggles that meet regulations such as EN166 (EU) or 29 CFR 1910.133 (OSHA).[6][10]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) to prevent skin contact.[1][10]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][6]

Safe Handling and Storage Protocol
  • Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing dust.[6][11]

  • Grounding: When transferring material, ground and bond containers to prevent static discharge.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5][6] Store under an inert atmosphere.[11]

  • Incompatibilities: Store away from strong oxidizing and reducing agents.[6][11]

Fire-Fighting and Accidental Release Measures

Suitable Extinguishing Media:

  • Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[6]

Specific Hazards Arising from the Chemical:

  • During a fire, hazardous decomposition products may be formed, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[6][13]

Accidental Release Protocol:

  • Evacuate: Evacuate personnel from the immediate area.[13]

  • Ventilate: Ensure adequate ventilation.

  • Contain Spill: Prevent the powder from spreading or entering drains.

  • Clean-Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[13]

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.

Toxicological and Ecological Information

Toxicological Profile:

  • Acute Oral Toxicity: Classified as toxic if swallowed (Category 3).[2] The primary target organs are likely the liver, kidney, and nervous system, based on data for the related compound chlorobenzene.[14][15]

  • Skin and Eye Irritation: Causes serious eye irritation and skin irritation.[2][6]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Carcinogenicity and Mutagenicity: No data is available to classify this specific compound regarding its carcinogenic or mutagenic potential.[6]

Ecological Profile:

  • While specific data for this compound is limited, related substances like chlorobenzene can be harmful to aquatic life.[16] Therefore, it is crucial to prevent its release into the environment. Do not let the product enter drains.

References

  • 4-Chlorobenzene-1-carboximidamide hydrochloride | C7H8Cl2N2 | CID 203436 - PubChem. [Link]

  • 4-CHLORO-BENZAMIDINE HYDROCHLORIDE - ChemBK. [Link]

  • First Aid - Chemical Poisoning, Ministry of Health. [Link]

  • Guidance for harmonisation of first aid instructions in the authorisation of biocidal products, ECHA. [Link]

  • 4-Chlorobenzene-1-carboximidamide hydrochloride - ChemBK. [Link]

  • First aid measures in the laboratory 117, University of Oslo. [Link]

  • Toxicological Profile for Chlorobenzene, ATSDR. [Link]

  • Chlorobenzene | EPA. [Link]

  • HAZARD ASSESSMENT REPORT CHLOROBENZENE, Ministry of the Environment, Japan. [Link]

Sources

Foundational

melting point range of pure 4-Chlorobenzene-1-carboximidamide hydrochloride

Technical Whitepaper: Thermal Characterization and Purity Assessment of 4-Chlorobenzene-1-carboximidamide Hydrochloride Executive Summary For researchers and drug development professionals, the melting point of 4-Chlorob...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Characterization and Purity Assessment of 4-Chlorobenzene-1-carboximidamide Hydrochloride

Executive Summary

For researchers and drug development professionals, the melting point of 4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl) serves as a critical initial indicator of purity and solid-state form.[1]

  • Target Melting Point (High Purity >98%): 244–246 °C (Decomposition often observed near melt).[1]

  • Common Impure Range: 205–215 °C (Indicative of partial hydrolysis or trapped solvent).[1][2]

  • Critical Note on CAS: The standard CAS registry number for this hydrochloride salt is 14401-51-5 .[1][2] The query string "14406-04-3" appears to be a typographical error or a non-standard registry; this guide focuses on the commercially and scientifically validated CAS 14401-51-5.

Chemical Identity & Physicochemical Profile

Before thermal analysis, verify the chemical identity to ensure the reference standards match your analyte.[1][3]

ParameterSpecification
IUPAC Name 4-Chlorobenzene-1-carboximidamide hydrochloride
Common Synonyms 4-Chlorobenzamidine HCl; p-Chlorobenzamidine hydrochloride
CAS Number 14401-51-5
Molecular Formula C₇H₇ClN₂[1][4] · HCl
Molecular Weight 191.06 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in Acetone, Ether

Thermal Characterization: The Melting Point Spectrum

The melting point of 4-Chlorobenzamidine HCl is highly sensitive to synthesis byproducts. A sharp melt in the 244–246 °C range confirms a high-purity crystalline lattice. Broadening or depression of this point provides specific diagnostic information about the impurities present.[3]

Table 1: Melting Point Ranges and Interpretation
Observed Range (°C)Purity AssessmentLikely Cause / Impurity Profile
244 – 246 °C High Purity (>98%) Correct crystalline form; minimal lattice defects.[1]
235 – 240 °C Technical Grade (~95%) Trace moisture or minor ammonium chloride contamination.
205 – 215 °C Crude / Impure Significant presence of 4-Chlorobenzamide (hydrolysis product) or residual solvent (e.g., Ethanol/Ether).[1][2]
< 200 °C Failed Synthesis Mixture of starting nitrile, amide, and ammonium salts.[1][2]

Technical Insight: The depression to ~205 °C is frequently observed in "crude" products precipitated directly from the Pinner reaction without recrystallization.[1] This is often due to the eutectic effect of 4-Chlorobenzamide (MP: 178–180 °C), which forms if moisture enters the reaction before the amidine is fully stabilized.[1]

Synthesis, Impurities, and Causality[1][3]

To understand why the melting point deviates, one must analyze the synthesis pathway.[1][3] The standard industrial preparation involves the Pinner Reaction , where p-chlorobenzonitrile is reacted with an alcohol and HCl to form an imidate, followed by ammonolysis.[1]

Figure 1: Synthesis & Impurity Logic Flow

SynthesisPath Start p-Chlorobenzonitrile Imidate Ethyl Imidate Intermediate Start->Imidate + EtOH / HCl Target 4-Chlorobenzamidine HCl (Target) Imidate->Target + NH3 Impurity1 Impurity A: 4-Chlorobenzamide (Hydrolysis) Imidate->Impurity1 + H2O (Moisture) Ammonia NH3 (g) or NH4Cl Impurity2 Impurity B: Ammonium Chloride (Byproduct) Ammonia->Impurity2 Excess Reagent

Caption: Logical pathway of synthesis showing critical moisture-sensitive steps leading to MP-depressing impurities.

Experimental Protocols

Protocol A: Purification via Recrystallization

If your sample melts below 240 °C, use this protocol to remove the amide impurity and inorganic salts.[1][2][3]

  • Dissolution: Dissolve 5.0 g of crude solid in a minimum amount of boiling anhydrous ethanol (~15–20 mL).

  • Filtration (Hot): If insoluble particles (likely NH₄Cl) remain, filter the hot solution rapidly through a pre-warmed glass frit.

  • Precipitation: Remove from heat. Slowly add diethyl ether (anhydrous) until the solution becomes slightly turbid (cloud point).

  • Crystallization: Seal the flask and allow it to cool to room temperature undisturbed, then place in a refrigerator (4 °C) for 12 hours.

  • Collection: Filter the white needles under vacuum.[3] Wash the cake with cold ether (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours to remove solvates.

Protocol B: Melting Point Determination (Capillary Method)

To ensure reproducibility and distinguish between thermodynamic melting and decomposition:

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 2–3 mm.[3] Compact the sample by tapping.[3]

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 220 °C.[1][3]

    • Slow Ramp:1 °C/min from 220 °C until melting.

  • Observation:

    • Onset: The first visible liquid droplet.[1][3]

    • Clear Point: The sample is entirely liquid.[1][3]

    • Decomposition: Watch for bubbling or discoloration (browning) which may occur simultaneously with melting at >245 °C.[3]

Analytical Workflow Visualization

The following diagram outlines the decision-making process for characterizing this compound.

Figure 2: Characterization & Decision Tree

Characterization Sample Unknown Sample (4-Chlorobenzamidine HCl) MP_Test Run Melting Point (Capillary / DSC) Sample->MP_Test Result_High Range: 244-246 °C Sharp Peak MP_Test->Result_High Result_Med Range: 230-240 °C Broad Peak MP_Test->Result_Med Result_Low Range: < 215 °C Premature Melt MP_Test->Result_Low Action_Use Pass: Suitable for Bio-Assay / Synthesis Result_High->Action_Use Action_Dry Action: Vacuum Dry (Remove Solvents) Result_Med->Action_Dry Action_Purify Action: Recrystallize (Protocol A) Result_Low->Action_Purify Action_Dry->MP_Test Retest Action_Purify->MP_Test Retest

Caption: Decision matrix for quality control based on thermal analysis results.

References

  • ChemicalBook. (2024).[1][3] 4-Chlorobenzene-1-carboximidamide hydrochloride Properties and Synthesis. Retrieved from [1]

  • TCI Chemicals. (2024).[1][3] Product Specification: 4-Chlorobenzamidine Hydrochloride (C3090).[2] Retrieved from [1]

  • Sigma-Aldrich. (2024). 4-Chlorobenzamidine hydrochloride Safety Data Sheet & Properties. Retrieved from [1]

  • PubChem. (2024).[1][3] Compound Summary: 4-Chlorobenzamidine hydrochloride (CID 203436).[2] National Library of Medicine.[3] Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Technical Guide: 4-Chlorobenzene-1-carboximidamide Hydrochloride as a Serine Protease Inhibitor

Introduction & Mechanism of Action 4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl ; CAS: 14401-51-5) is a highly specific, competitive inhibitor of trypsin-like serine proteases. W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl ; CAS: 14401-51-5) is a highly specific, competitive inhibitor of trypsin-like serine proteases. While structurally simple, it serves as a critical tool in enzymology, protein crystallography, and fragment-based drug design (FBDD).

Chemical Identity
  • IUPAC Name: 4-Chlorobenzene-1-carboximidamide hydrochloride[1]

  • Common Name: 4-Chlorobenzamidine HCl[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 191.06 g/mol

  • Solubility: Soluble in DMSO (>50 mM), Water (>10 mM), and Methanol.

Mechanistic Basis of Inhibition

The potency of 4-chlorobenzamidine stems from its ability to mimic the side chain of Arginine, the natural substrate recognition motif for trypsin-like proteases.

  • Electrostatic Anchoring (The "Anchor"): The positively charged amidine group (

    
    ) forms a bidentate salt bridge with the carboxylate of Aspartate 189  (chymotrypsin numbering) located at the bottom of the S1 specificity pocket.
    
  • Hydrophobic Optimization (The "Plug"): The 4-chloro substituent extends into the hydrophobic distal region of the S1 pocket. This halogen substitution provides a tighter steric fit and enhanced van der Waals interactions compared to unsubstituted benzamidine, typically resulting in a 2-5 fold improvement in binding affinity (

    
    ).
    
  • Catalytic Blockade: By occupying the S1 pocket, the inhibitor sterically prevents the substrate's P1 residue from binding, thereby blocking the access of the catalytic triad (Ser195, His57, Asp102) to the scissile bond.

Structural Mechanism Diagram

The following diagram illustrates the molecular interactions governing the inhibition of Trypsin by 4-Chlorobenzamidine.

InhibitionMechanism Inhibitor 4-Chlorobenzamidine S1_Pocket S1 Specificity Pocket (Trypsin) Inhibitor->S1_Pocket Occupies Asp189 Aspartate 189 (Anionic Anchor) Inhibitor->Asp189 Salt Bridge (Amidine Group) Hydrophobic_Region Distal Hydrophobic Region Inhibitor->Hydrophobic_Region Van der Waals (4-Cl Group) Substrate Natural Substrate (Arg/Lys residue) Inhibitor->Substrate Competes With Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Substrate->S1_Pocket Blocked Access

Figure 1: Mechanistic pathway of competitive inhibition showing the critical salt bridge and steric blockade.

Application Focus: Determination of Inhibition Constant ( )

This protocol details the determination of the


 for 4-chlorobenzamidine against Bovine Trypsin using the chromogenic substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide).
Materials
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Stock: 10 mM in DMSO).

  • Inhibitor: 4-Chlorobenzamidine HCl (Stock: 10 mM in water).

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

  • Detection: Spectrophotometer or Plate Reader (Absorbance at 405 nm).

Experimental Protocol

Step 1: Preparation of Working Solutions Dilute the inhibitor stock to create a concentration series (e.g., 0, 5, 10, 20, 50, 100


M) in Assay Buffer.

Step 2: Enzyme Pre-incubation Mix 10


L of Trypsin stock with 980 

L of Assay Buffer containing the variable inhibitor concentrations. Incubate for 10 minutes at 25°C to establish binding equilibrium.

Step 3: Reaction Initiation Add 10


L of BAPNA substrate (Final concentration ~100 

M) to the mixture.

Step 4: Kinetic Monitoring Immediately monitor the increase in absorbance at 405 nm (


) for 5–10 minutes. The release of p-nitroaniline indicates enzymatic activity.[3]

Step 5: Data Analysis Calculate the initial velocity (


) for each inhibitor concentration. Plot 

vs.

(Dixon Plot). The intersection of lines from different substrate concentrations yields

.
Expected Results & Troubleshooting
  • Expected

    
    :  ~2–10 
    
    
    
    M for Bovine Trypsin.
  • Self-Validation: If the

    
     is >100 
    
    
    
    M, check the pH of the buffer (amidine protonation is pH-dependent) or the integrity of the inhibitor stock (hydrolysis is rare but possible).

Application Focus: Protein Crystallography & Purification

Crystallography: Conformational Stabilization

4-Chlorobenzamidine is extensively used in X-ray crystallography to stabilize trypsin-like proteases in a defined conformation and prevent autolysis (self-digestion) during crystallization trials.

  • Protocol: Add 4-Chlorobenzamidine HCl to the protein drop solution at a final concentration of 1–5 mM (approx. 10–100x

    
    ).
    
  • Rationale: Binding rigidifies the flexible activation loop and S1 pocket, often improving diffraction resolution (e.g., PDB entries 1BTY, 3RXJ).

Purification: Competitive Elution

For affinity chromatography using Benzamidine-Sepharose resins, 4-Chlorobenzamidine can be used as a potent eluting agent.

  • Protocol:

    • Load crude protein lysate onto Benzamidine-Sepharose column.

    • Wash with high-salt buffer to remove non-specific binders.

    • Elute with Buffer containing 20 mM 4-Chlorobenzamidine HCl .

  • Advantage: This method is gentler than low pH elution (pH 2-3), preserving the structural integrity of acid-sensitive proteases.

Technical Data & Handling

Solubility & Stability Profile
PropertySpecificationNotes
Water Solubility ~100 mMDissolves readily; mild warming (37°C) may speed up dissolution.
DMSO Solubility > 200 mMRecommended for preparing high-concentration stocks (1000x).
Stability (Solid) > 2 YearsStore at room temperature, desiccated.
Stability (Solution) 1 MonthAqueous solutions at 4°C. Stable to multiple freeze-thaw cycles.
pKa (Amidine) ~11.0Positively charged at physiological pH (7.4).
Experimental Workflow Diagram

The following flowchart outlines the decision process for using 4-Chlorobenzamidine in different experimental contexts.

Workflow Start Start: Define Goal Goal_Kinetics Enzyme Kinetics (Ki Determination) Start->Goal_Kinetics Goal_Crystal Crystallography (Stabilization) Start->Goal_Crystal Goal_Purify Purification (Elution) Start->Goal_Purify Action_Kinetics Use 0-100 µM range Substrate: BAPNA Goal_Kinetics->Action_Kinetics Action_Crystal Add 1-5 mM to Drop Prevents Autolysis Goal_Crystal->Action_Crystal Action_Purify Elute with 20 mM Competitive Displacement Goal_Purify->Action_Purify

Figure 2: Decision matrix for experimental applications.

References

  • Coats, E. A. (1973).[4] Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis.[4] Journal of Medicinal Chemistry, 16(10), 1102–1106.[4] Link

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[4] European Journal of Biochemistry, 6(4), 502–506. Link

  • Katz, B. A., et al. (2001). Design of serine protease inhibitors. Journal of Molecular Biology, 307(5), 1451–1486. (Discusses the structural basis of benzamidine binding). Link

  • RCSB Protein Data Bank. (2011). Crystal structure of Trypsin complexed with 4-guanidinobenzoic acid (Related benzamidine structure). PDB ID: 3RXJ. Link

  • Sigma-Aldrich. (n.d.). Benzamidine Sepharose 4 Fast Flow - Technical Product Guide. (Reference for competitive elution protocols). Link

Sources

Application

Application Notes &amp; Protocols: Reaction Conditions for the Cyclization of 4-Chlorobenzene-1-carboximidamide Hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of 4-Chlorobenzamidine in Heterocyclic Synthesis 4-Chlorobenzene-1-carboximidamide, commonly known as 4-chlorobenzamidine, i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 4-Chlorobenzamidine in Heterocyclic Synthesis

4-Chlorobenzene-1-carboximidamide, commonly known as 4-chlorobenzamidine, is a pivotal starting material in the synthesis of a wide array of heterocyclic compounds. Its hydrochloride salt is a stable and readily available precursor. The intrinsic reactivity of the amidine functional group, which possesses both nucleophilic and electrophilic characteristics, allows it to serve as a versatile building block, particularly in the construction of nitrogen-containing heterocycles. These resulting scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

This guide provides a detailed exploration of the reaction conditions for the cyclization of 4-chlorobenzene-1-carboximidamide hydrochloride, with a primary focus on its application in the synthesis of substituted pyrimidines. We will delve into the mechanistic rationale behind the selection of reagents and conditions, offering researchers the foundational knowledge to not only replicate these protocols but also to innovate upon them.

Core Concept: Cyclocondensation Reactions with 1,3-Dielectrophiles

The primary strategy for the cyclization of 4-chlorobenzamidine involves a cyclocondensation reaction with a three-carbon dielectrophilic partner. This [3+3] annulation approach is a robust and widely employed method for the synthesis of six-membered heterocyclic rings. The 4-chlorobenzamidine provides a N-C-N fragment, which reacts with a C-C-C dielectrophilic fragment from a partner molecule to form the pyrimidine ring.

Commonly employed 1,3-dielectrophilic partners include:

  • β-Diketones (e.g., acetylacetone)

  • β-Ketoesters (e.g., ethyl acetoacetate)

  • α,β-Unsaturated ketones and aldehydes (e.g., chalcones, cinnamaldehydes)

The choice of the reaction partner dictates the substitution pattern on the resulting pyrimidine ring. The reaction is typically facilitated by either a base or an acid catalyst.

Reaction Workflow Diagram

Cyclocondensation_Workflow General Workflow for Pyrimidine Synthesis cluster_reaction Reaction Conditions cluster_process Process cluster_outcome Outcome Amidine 4-Chlorobenzene-1- carboximidamide HCl Cyclocondensation Cyclocondensation Amidine->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., β-Ketoester) Dielectrophile->Cyclocondensation Conditions Solvent & Catalyst (e.g., Ethanol, Base) Conditions->Cyclocondensation Product Substituted Pyrimidine (e.g., Pyrimidinone) Cyclocondensation->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: General workflow for the synthesis of pyrimidines from 4-chlorobenzamidine.

Comparative Overview of Reaction Conditions

The following table summarizes various conditions reported for the synthesis of pyrimidines from amidines and 1,3-dicarbonyl compounds or their equivalents. These conditions can be adapted for the cyclization of 4-chlorobenzene-1-carboximidamide hydrochloride.

Catalyst/Medium1,3-Dielectrophile Partner(s)TemperatureKey Advantages
Choline hydroxideα,β-Unsaturated ketones60 °CGreen and recyclable catalyst and medium.[1]
Base-mediated (e.g., NaOH)CinnamaldehydesNot specifiedMetal-free, uses oxygen as a green oxidant.[2]
Trifluoroacetic acid (TFA)AcetylacetoneNot specifiedEffective for [3+3] cycloaddition.[1]
Magnetic nano Fe3O4Aldehydes and malononitrileNot specifiedHeterogeneous catalyst, solvent-free conditions.[3]
Samarium chloride (SmCl3)β-Formyl enamidesMicrowaveMicrowave-assisted for faster reaction times.[4]

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-6-methylpyrimidin-4(3H)-one

This protocol details the cyclocondensation of 4-chlorobenzene-1-carboximidamide hydrochloride with ethyl acetoacetate, a classic example of the Pinner synthesis of pyrimidones.

Principle: The reaction proceeds via the initial formation of the free base of 4-chlorobenzamidine, which then acts as a dinucleophile. It first attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate, followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the ester carbonyl, with subsequent elimination of ethanol and water to form the pyrimidinone ring. The base is crucial for deprotonating the hydrochloride salt and catalyzing the condensation steps.

Materials:

  • 4-Chlorobenzene-1-carboximidamide hydrochloride (1 equiv.)

  • Ethyl acetoacetate (1.1 equiv.)

  • Sodium ethoxide (2.2 equiv.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Distilled Water

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer with heating

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide (2.2 equivalents) in absolute ethanol.

    • To this solution, add 4-chlorobenzene-1-carboximidamide hydrochloride (1 equivalent). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the free amidine base.

    • Add ethyl acetoacetate (1.1 equivalents) to the reaction mixture.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure.

    • Carefully neutralize the reaction mixture by adding glacial acetic acid. This will precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-chlorophenyl)-6-methylpyrimidin-4(3H)-one.

Safety Precautions:

  • Handle sodium ethoxide with care as it is a strong base and is moisture-sensitive.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mechanism of Cyclocondensation

The reaction between an amidine and a β-ketoester is a well-established pathway to pyrimidinones. The generally accepted mechanism involves the following key steps:

  • Amidine Free Base Formation: The hydrochloride salt of the amidine is deprotonated by a base (e.g., sodium ethoxide) to generate the more nucleophilic free amidine.

  • Nucleophilic Attack: One of the nitrogen atoms of the amidine attacks the more electrophilic ketone carbonyl of the β-ketoester.

  • Intermediate Formation: This attack forms a tetrahedral intermediate which, upon proton transfer, eliminates a molecule of water to form a condensation product.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl group.

  • Ring Closure and Elimination: This ring-closing step forms another tetrahedral intermediate, which subsequently eliminates a molecule of ethanol to yield the final pyrimidinone product.

Conclusion

The cyclization of 4-Chlorobenzene-1-carboximidamide hydrochloride is a versatile and efficient method for the synthesis of 4-chlorophenyl-substituted pyrimidines and related heterocyclic systems. By carefully selecting the 1,3-dielectrophilic reaction partner and optimizing the reaction conditions (catalyst, solvent, and temperature), a wide range of structurally diverse compounds can be accessed. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • A direct metal-free C-H amination reaction of cinnamaldehydes and amidines to realize the synthesis of polysubstituted pyrimidines was developed in the presence of base. This greener synthetic methodology provides a straightforward approach to the synthesis of a variety of pyrimidine derivatives under mild reaction condition using oxygen as sole oxidants. (Source: Base mediated direct C-H amination for pyrimidines synthesis from amidines and cinnamaldehydes using oxygen as green oxidants, URL: Not available)
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

Sources

Method

The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from 4-Chlorobenzamidine Hydrochloride

Introduction: The Strategic Importance of 4-Chlorobenzamidine Hydrochloride in Heterocyclic Chemistry In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Chlorobenzamidine Hydrochloride in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials, 4-Chlorobenzamidine hydrochloride stands out as a particularly versatile and valuable precursor. Its bifunctional nature, possessing a reactive amidine group and a synthetically malleable chlorophenyl moiety, offers a gateway to a diverse range of heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of 4-chlorobenzamidine hydrochloride, presenting detailed application notes and protocols for the synthesis of key heterocyclic families, including 1,3,5-triazines, 1,2,4-oxadiazoles, pyrimidines, and quinazolines. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and adaptable for researchers, scientists, and professionals in the field of drug development.

I. Synthesis of 1,3,5-Triazines: A Copper-Catalyzed Aerobic Oxidative Annulation

The 1,3,5-triazine core is a prominent feature in a number of therapeutic agents and functional materials. A highly efficient method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the copper-catalyzed aerobic oxidative coupling of an amidine hydrochloride with an aldehyde. This approach is advantageous due to its operational simplicity and the use of air as a green oxidant.

Mechanistic Rationale

The reaction is believed to proceed through a copper-catalyzed oxidation of the aldehyde to a carboxylic acid derivative, which then reacts with the amidine. A plausible mechanism involves the formation of a copper-amidine complex, followed by reaction with the aldehyde. Subsequent condensation with a second molecule of amidine and cyclization leads to the formation of the dihydrotriazine intermediate, which is then oxidized to the aromatic 1,3,5-triazine.[1]

Experimental Protocol: Synthesis of 2,4-Bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine

This protocol details the synthesis of a representative 1,3,5-triazine derivative from 4-chlorobenzamidine hydrochloride and benzaldehyde.

Materials:

  • 4-Chlorobenzamidine hydrochloride

  • Benzaldehyde

  • Copper(II) acetate (Cu(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Absolute ethanol

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzamidine hydrochloride (4.13 g, 21.6 mmol), benzaldehyde (1.14 g, 10.8 mmol), sodium carbonate (2.2 g, 21.6 mmol), and copper(II) acetate (0.21 g, 1.08 mmol).

  • Add 50 mL of toluene to the flask.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water (3 x 30 mL) and dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from absolute ethanol to afford the pure 2,4-bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine.

Data Summary:

Reactant 1Reactant 2CatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorobenzamidine HClBenzaldehydeCu(OAc)₂Na₂CO₃Toluene11024~81[2]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine 4-Chlorobenzamidine HCl, Benzaldehyde, Cu(OAc)₂, Na₂CO₃ B Add Toluene A->B C Heat to 110°C B->C D Stir for 24h C->D E Cool and Filter D->E F Wash with Water E->F G Dry Organic Layer F->G H Solvent Evaporation G->H I Recrystallize from Ethanol H->I J J I->J Final Product: 2,4-Bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine

Caption: Workflow for the synthesis of 2,4-bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine.

II. Synthesis of 1,2,4-Oxadiazoles: A Two-Step Approach via Amidoxime Formation

1,2,4-Oxadiazoles are an important class of five-membered heterocycles with a wide range of biological activities. A common and reliable method for their synthesis involves the cyclocondensation of an amidoxime with an acylating agent.[3] Therefore, the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from 4-chlorobenzamidine hydrochloride proceeds in two steps: first, the conversion of the amidine to the corresponding amidoxime, followed by acylation and cyclization.

Mechanistic Rationale

The first step involves the reaction of 4-chlorobenzamidine with hydroxylamine to form 4-chlorobenzamidoxime. In the second step, the amidoxime is acylated by an anhydride or acyl chloride to form an O-acylamidoxime intermediate. This intermediate then undergoes base- or heat-induced cyclodehydration to yield the 1,2,4-oxadiazole ring.[4][5]

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzamidoxime

Materials:

  • 4-Chlorobenzamidine hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.05 eq) and sodium carbonate (0.5 eq) in a mixture of ethanol and water.

  • Add 4-chlorobenzamidine hydrochloride (1.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-chlorobenzamidoxime, which can be purified by recrystallization.

Step 2: Synthesis of 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Materials:

  • 4-Chlorobenzamidoxime

  • Acetic anhydride

  • Pyridine

Procedure:

  • Dissolve 4-chlorobenzamidoxime (1.0 eq) in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole.

Data Summary:

StepReactant 1Reactant 2SolventConditionsYield (%)Reference
14-Chlorobenzamidine HClHydroxylamine HClEthanol/WaterReflux, 4-6hGoodGeneral Method
24-ChlorobenzamidoximeAcetic anhydridePyridineReflux, 2-4hHigh[3]

Workflow Diagram:

G cluster_0 Step 1: Amidoxime Synthesis cluster_1 Step 2: Oxadiazole Formation A 4-Chlorobenzamidine HCl + Hydroxylamine HCl B Reflux in Ethanol/Water A->B C 4-Chlorobenzamidoxime + Acetic Anhydride B->C Intermediate: 4-Chlorobenzamidoxime D Reflux in Pyridine C->D E E D->E Final Product: 3-(4-Chlorophenyl)-5-methyl-1,2,4-oxadiazole

Caption: Two-step synthesis of 3-(4-chlorophenyl)-5-methyl-1,2,4-oxadiazole.

III. Synthesis of Pyrimidines: The Pinner Reaction

The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous synthetic drugs. The Pinner synthesis is a classical and straightforward method for the preparation of pyrimidines, involving the condensation of an amidine with a 1,3-dicarbonyl compound.[6]

Mechanistic Rationale

The reaction is typically acid or base-catalyzed. The mechanism involves the initial nucleophilic attack of the amidine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization via attack of the second amidine nitrogen onto the other carbonyl group, and subsequent dehydration to form the aromatic pyrimidine ring.[7]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-4,6-dimethylpyrimidine

This protocol describes the reaction of 4-chlorobenzamidine hydrochloride with acetylacetone.

Materials:

  • 4-Chlorobenzamidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 eq) in ethanol.

  • To this solution, add 4-chlorobenzamidine hydrochloride (1.0 eq) and stir until dissolved.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-chlorophenyl)-4,6-dimethylpyrimidine.

Data Summary:

Reactant 1Reactant 2Catalyst/BaseSolventConditionsYield (%)Reference
4-Chlorobenzamidine HClAcetylacetoneSodium EthoxideEthanolReflux, 6-8hModerate to Good[6][8]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Prepare Sodium Ethoxide in Ethanol B Add 4-Chlorobenzamidine HCl A->B C Add Acetylacetone B->C D Reflux for 6-8h C->D E Cool and Neutralize D->E F Solvent Evaporation E->F G DCM Extraction F->G H Column Chromatography G->H I I H->I Final Product: 2-(4-Chlorophenyl)-4,6-dimethylpyrimidine

Caption: Pinner synthesis of 2-(4-chlorophenyl)-4,6-dimethylpyrimidine.

IV. Synthesis of Quinazolines: A Copper-Catalyzed Cascade Approach

Quinazolines are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. A modern and efficient method for their synthesis involves a copper-catalyzed cascade reaction of amidines with o-carbonylaryl halides.

Mechanistic Rationale

The proposed mechanism involves an initial copper-catalyzed N-arylation (Ullmann-type coupling) of the amidine with the o-carbonylaryl halide. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the carbonyl group, and subsequent dehydration to afford the quinazoline product.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)quinazoline

This protocol outlines the synthesis of the parent quinazoline derivative from 4-chlorobenzamidine hydrochloride and 2-bromobenzaldehyde.

Materials:

  • 4-Chlorobenzamidine hydrochloride

  • 2-Bromobenzaldehyde

  • Copper(I) iodide (CuI)

  • L-Proline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.1 eq), L-proline (0.2 eq), and Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add 4-chlorobenzamidine hydrochloride (1.1 eq), 2-bromobenzaldehyde (1.0 eq), and DMF.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to give 2-(4-chlorophenyl)quinazoline.

Data Summary:

Reactant 1Reactant 2CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorobenzamidine HCl2-BromobenzaldehydeCuIL-ProlineCs₂CO₃DMF11024Good to Excellent

Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A Add CuI, L-Proline, Cs₂CO₃ B Add 4-Chlorobenzamidine HCl, 2-Bromobenzaldehyde, DMF A->B C Heat at 110°C for 24h B->C D Cool and Dilute C->D E Filter through Celite D->E F Wash and Dry E->F G Column Chromatography F->G H H G->H Final Product: 2-(4-Chlorophenyl)quinazoline

Caption: Copper-catalyzed synthesis of 2-(4-chlorophenyl)quinazoline.

Conclusion

4-Chlorobenzamidine hydrochloride has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a diverse array of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided in this guide for the synthesis of 1,3,5-triazines, 1,2,4-oxadiazoles, pyrimidines, and quinazolines highlight the strategic utility of this precursor. By leveraging both classical and modern synthetic methodologies, researchers can efficiently access these important molecular scaffolds, thereby facilitating the discovery and development of new therapeutic agents. The self-validating nature of the described protocols, coupled with an understanding of the underlying reaction mechanisms, empowers scientists to not only reproduce these syntheses but also to innovate and adapt them for the creation of novel and complex molecular architectures.

References

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • New Journal of Chemistry. (n.d.). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. [Link]

  • ACS Publications. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Science and Education. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. [Link]

  • Organic Chemistry Portal. (2016). Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives. [Link]

  • RSC Publishing. (n.d.). Copper-catalyzed annulation of amidines for quinazoline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

  • NIH. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

  • ResearchGate. (n.d.). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]

  • NIH. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. [Link]

  • Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]

  • CORE. (2008). Highly efficient copper-catalyzed cascade synthesis of quinazoline and quinazolinone derivatives. [Link]

  • RSC Publishing. (n.d.). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. [Link]

  • Canadian Journal of Chemistry. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. [Link]

  • ACS Publications. (2016). Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. [Link]

  • PubMed. (2013). Copper-catalyzed annulation of amidines for quinazoline synthesis. [Link]

  • PMC. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

  • PMC. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). [Link]

  • ACS Publications. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. [Link]

  • YouTube. (2025). Pinner Pyrimidine Synthesis. [Link]

  • ResearchGate. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]

  • RSC Publishing. (n.d.). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. [Link]

  • ijpras. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. [Link]

  • PubMed. (2015). Synthesis of 1,3,5-triazines via Cu(OAc)2-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzaldoxime. [Link]

  • PMC. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. [Link]

  • ResearchGate. (n.d.). Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions. [Link]

  • PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Google Patents. (n.d.).
  • ChemBK. (2024). 4-CHLORO-BENZAMIDINE HYDROCHLORIDE. [Link]

  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. [Link]

  • Zenodo. (n.d.). Synthesis and biological activity of some 2,4,6-trisubstituted-1,3,5-s-triazines. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides. [Link]

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  • Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

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Sources

Application

Application Note: Precision Synthesis of Bioactive Heterocycles using 4-Chlorobenzene-1-carboximidamide Hydrochloride

Executive Summary In the landscape of modern drug discovery, the 4-chlorophenyl moiety acts as a critical pharmacophore, enhancing lipophilicity and metabolic stability (via blockage of CYP450 oxidation at the para-posit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the 4-chlorophenyl moiety acts as a critical pharmacophore, enhancing lipophilicity and metabolic stability (via blockage of CYP450 oxidation at the para-position). 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5), hereafter referred to as 4-Cl-Benzamidine HCl , serves as a high-fidelity dinucleophile for constructing nitrogen-rich heterocycles.

This guide provides an authoritative protocol for transforming 4-Cl-Benzamidine HCl into two distinct classes of "amidine derivatives" widely used in kinase inhibitors and antimicrobial agents:

  • Pyrimidines (via condensation with 1,3-dicarbonyls).

  • Imidazoles (via reaction with

    
    -haloketones).
    

Unlike generic preparations, this note focuses on optimizing the free-basing in situ strategy to maximize yield and minimize side reactions associated with the hydrochloride salt.

Chemical Profile & Strategic Analysis[1]

Starting Material Specifications
PropertySpecification
Compound Name 4-Chlorobenzene-1-carboximidamide hydrochloride
CAS Number 14401-51-5
Molecular Weight 191.06 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in Acetone, DCM
pKa (Conjugate Acid) ~11.6 (Requires strong base for deprotonation)
Reaction Landscape

The amidine group (


) is a 1,3-dinucleophile. The hydrochloride salt protects the amine from oxidation but renders it non-nucleophilic. The critical step in all protocols below is the controlled liberation of the free base .

ReactionLandscape Start 4-Cl-Benzamidine HCl Base Base Treatment (NaOEt / K2CO3) Start->Base FreeBase Free Amidine (Nucleophilic Species) Base->FreeBase Deprotonation Path1 + 1,3-Dicarbonyls (e.g., Acetylacetone) FreeBase->Path1 Path2 + α-Haloketones (e.g., Phenacyl Bromide) FreeBase->Path2 Prod1 2-(4-Cl-phenyl)pyrimidine (Kinase Inhibitor Scaffold) Path1->Prod1 Cyclocondensation - 2 H2O Prod2 2-(4-Cl-phenyl)imidazole (Antifungal Scaffold) Path2->Prod2 Cyclization - H2O, - HBr

Figure 1: Strategic reaction pathways for 4-Chlorobenzene-1-carboximidamide HCl.

Protocol A: Synthesis of Pyrimidine Derivatives

Target: 2-(4-Chlorophenyl)-4,6-dimethylpyrimidine Mechanism: Cyclocondensation between an amidine and a


-diketone.
Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon of the diketone. The choice of base is critical; weak bases (e.g., pyridine) are often insufficient to fully deprotonate the amidine HCl salt, leading to stalled reactions. We utilize Sodium Ethoxide (NaOEt) generated in situ or commercially available, which drives the equilibrium forward and neutralizes the HCl.

Materials
  • 4-Chlorobenzene-1-carboximidamide HCl (1.0 equiv)[1]

  • Acetylacetone (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv) [or Sodium metal + Ethanol]

  • Ethanol (Anhydrous, 10 V)

  • Glacial Acetic Acid (for neutralization)

Step-by-Step Methodology
  • Base Preparation (In Situ):

    • To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous Ethanol (10 mL per gram of amidine).

    • Option A (Commercial): Add Sodium Ethoxide powder (2.5 equiv) under nitrogen.

    • Option B (Fresh): Add Sodium metal (2.5 equiv) piece-wise and stir until fully dissolved to generate NaOEt.

    • Why: Fresh NaOEt ensures no hydroxide contamination, which can hydrolyze the amidine to an amide.

  • Free-Basing:

    • Add 4-Chlorobenzene-1-carboximidamide HCl (1.0 equiv) to the ethoxide solution.

    • Stir at room temperature for 15 minutes. The solution will become cloudy as NaCl precipitates.

  • Cyclization:

    • Add Acetylacetone (1.1 equiv) dropwise over 5 minutes.

    • Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check via TLC (Mobile phase: 20% EtOAc in Hexanes). The starting amidine (polar, stays at baseline) should disappear; a new non-polar spot (Rf ~0.6) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap) to obtain a solid residue.

    • Resuspend the residue in Water (20 mL/g) .

    • Neutralize carefully with Glacial Acetic Acid to pH ~7.0. This step precipitates the free pyrimidine base if it was protonated or trapped as a salt.

  • Purification:

    • Filter the precipitate.

    • Recrystallize from Ethanol/Water (1:1) or Isopropanol .

    • Dry in a vacuum oven at 45°C overnight.

Expected Data
  • Yield: 75–85%

  • Appearance: White needles or crystalline powder.

  • 1H NMR (CDCl3, 400 MHz):

    
     8.3 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.9 (s, 1H, Pyrimidine H-5), 2.5 (s, 6H, 2xCH3).
    

Protocol B: Synthesis of Imidazole Derivatives

Target: 2-(4-Chlorophenyl)-4-phenyl-1H-imidazole Mechanism: Reaction with


-haloketones (Modified Marckwald/Hantzsch type synthesis).
Mechanistic Insight

This reaction involves the alkylation of the amidine nitrogen by the


-haloketone, followed by cyclization. Unlike the pyrimidine synthesis, this reaction is sensitive to "over-alkylation." Therefore, we use a biphasic system  or a milder base like NaHCO3  in refluxing ethanol to buffer the reaction without promoting double alkylation.
Materials
  • 4-Chlorobenzene-1-carboximidamide HCl (1.0 equiv)[1]

  • 2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)

  • Sodium Bicarbonate (NaHCO3) (3.0 equiv)

  • Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-Chlorobenzene-1-carboximidamide HCl (1.0 equiv) in Ethanol/Water (3:1, 15 V).

    • Add Sodium Bicarbonate (3.0 equiv).[2] The excess base is required to neutralize both the HCl from the starting material and the HBr generated during alkylation.

  • Addition:

    • Add 2-Bromoacetophenone (1.0 equiv) in a single portion.

    • Note: 2-Bromoacetophenone is a lachrymator. Handle in a fume hood.

  • Reflux:

    • Heat to reflux (approx. 80°C) for 6–8 hours.

    • The evolution of CO2 gas may be observed.

  • Work-up:

    • Cool to room temperature.[3][4][5]

    • Pour the reaction mixture into Ice Water (50 V) with vigorous stirring.

    • The imidazole product typically precipitates as a solid.

  • Purification:

    • Filter the crude solid.[5]

    • Wash the cake with cold water (to remove inorganic salts) and cold hexanes (to remove unreacted phenacyl bromide).

    • Recrystallization: Dissolve in hot Ethanol, treat with activated charcoal (if colored), filter hot, and allow to cool.

Workflow Diagram

ProtocolWorkflow Step1 Dissolve Amidine HCl Solvent: EtOH/H2O (3:1) Step2 Add Base (NaHCO3) Neutralize HCl Step1->Step2 Step3 Add α-Haloketone (Phenacyl Bromide) Step2->Step3 Step4 Reflux 6-8h Cyclization Step3->Step4 Step5 Quench in Ice Water Precipitation Step4->Step5 Step6 Filtration & Recrystallization (Ethanol) Step5->Step6

Figure 2: Workflow for the synthesis of 2-(4-chlorophenyl)-4-phenyl-1H-imidazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete deprotonation of amidine HCl.Ensure NaOEt is fresh. Increase base equivalents to 3.0.
Sticky/Oily Product Trapped solvent or impurities.Triturate the oil with Diethyl Ether or Hexanes to induce crystallization.
Starting Material Remains Reaction temperature too low.Ensure vigorous reflux. Switch solvent to 1-Propanol (bp 97°C) for higher thermal energy.
Red/Brown Coloration Oxidation of free amidine.Perform all steps under Nitrogen/Argon atmosphere.

Safety & Handling

4-Chlorobenzene-1-carboximidamide Hydrochloride is classified as Toxic if swallowed (H301) and causes Skin/Eye Irritation (H315/H319) .[6]

  • Engineering Controls: Always operate in a certified chemical fume hood.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. A dust mask is recommended when weighing the solid.

  • Incompatibility: Avoid contact with strong oxidizing agents.

  • Waste Disposal: Aqueous waste from these reactions contains halogenated organics and must be disposed of in the dedicated "Halogenated Organic Waste" stream.

References

  • ChemicalBook. (2024). 4-Chlorobenzene-1-carboximidamide hydrochloride Properties and Safety. Retrieved from

  • PubChem. (2024). 4-Chlorobenzene-1-carboximidamide hydrochloride (Compound Summary).[7][1][6][8][9] National Library of Medicine. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines.[3][10][11][12][13] (General mechanistic grounding for amidine-diketone condensation). Retrieved from

  • BenchChem. (2025).[3][5][14] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives.[3] Retrieved from (Note: Generalized protocol reference based on search context).

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. (Protocol adaptation for chlorophenyl derivatives). Retrieved from

Sources

Method

Application Note: Coupling Strategies for 4-Chlorobenzene-1-carboximidamide Hydrochloride

This guide details the application of 4-Chlorobenzene-1-carboximidamide hydrochloride (4-Chlorobenzamidine HCl) in organic synthesis, specifically focusing on its role as a binucleophilic building block for heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-Chlorobenzene-1-carboximidamide hydrochloride (4-Chlorobenzamidine HCl) in organic synthesis, specifically focusing on its role as a binucleophilic building block for heterocyclic pharmacophores.[1]

Executive Summary & Pharmacological Significance

4-Chlorobenzene-1-carboximidamide hydrochloride is a critical amidine scaffold used primarily to synthesize nitrogen-containing heterocycles (pyrimidines, imidazoles, triazines).[1] The 4-chlorophenyl moiety serves as a lipophilic anchor often found in serine protease inhibitors (e.g., Thrombin, Factor Xa inhibitors) and antiparasitic agents.[1]

This guide addresses two primary "coupling" modalities:

  • Cyclocondensation (Primary Coupling): Utilizing the amidine nitrogen atoms to form heterocyclic rings.

  • Cross-Coupling (Secondary Functionalization): Utilizing the para-chloro substituent as an electrophile in metal-catalyzed reactions (e.g., Suzuki-Miyaura), typically after heterocycle formation to prevent catalyst poisoning by the free amidine.[1]

Handling & Pre-Activation (Free-Basing)

Most coupling reactions require the free amidine base rather than the hydrochloride salt to enhance nucleophilicity. While some protocols use in situ neutralization, isolating the free base is recommended for sensitive catalytic reactions.

Protocol A: Generation of Free Base (4-Chlorobenzamidine)[1]
  • Rationale: The HCl salt is stable and non-hygroscopic, but the protonated nitrogens are non-nucleophilic.

  • Reagents: 4-Chlorobenzamidine HCl (10 mmol), 2M NaOH (15 mL), Ethyl Acetate (EtOAc).[1]

Step-by-Step:

  • Dissolve 1.91 g (10 mmol) of the HCl salt in 20 mL of distilled water.

  • Slowly add 15 mL of 2M NaOH (or saturated NaHCO₃) while stirring at 0°C until pH reaches ~10–11. A white precipitate (free base) may form.

  • Extract the aqueous layer three times with EtOAc (3 x 20 mL).

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature (<40°C).

  • Storage: Use immediately. Free amidines are prone to hydrolysis and dimerization upon prolonged storage.

Module 1: Pyrimidine Synthesis (The Cyclization Coupling)

The most common application is the reaction with 1,3-dielectrophiles to form pyrimidines. This reaction exploits the 1,3-binucleophilic character of the amidine.

Mechanism & Pathway

The amidine undergoes a Michael-type addition (or direct condensation) to the


-carbon of the 1,3-dicarbonyl, followed by intramolecular cyclization and dehydration.

Pyrimidine_Synthesis Amidine 4-Chlorobenzamidine (Nucleophile) Intermediate Acyclic Intermediate Amidine->Intermediate Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Pyrimidine 2-(4-Chlorophenyl) -pyrimidine Intermediate->Pyrimidine Cyclization & - H2O

Figure 1: Mechanistic pathway for the condensation of 4-chlorobenzamidine with 1,3-dicarbonyls.[1]

Protocol B: Synthesis of 2-(4-Chlorophenyl)-4,6-dimethylpyrimidine

Target: High-yield synthesis using acetylacetone.

ParameterSpecification
Substrate 4-Chlorobenzamidine HCl (1.0 eq)
Coupling Partner Acetylacetone (1.1 eq)
Base Sodium Ethoxide (NaOEt) or Na₂CO₃
Solvent Ethanol (EtOH)
Temp/Time Reflux / 4–6 Hours

Experimental Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzamidine HCl (1.91 g, 10 mmol) in absolute ethanol (20 mL).

  • Activation: Add Sodium Ethoxide (21 wt% in EtOH, 10 mmol, 1.0 eq) or solid Na₂CO₃ (1.5 eq). Stir for 15 min at room temperature to neutralize the salt.

    • Note: If using Na₂CO₃, ensure vigorous stirring to handle the heterogeneous mixture.

  • Coupling: Add Acetylacetone (1.13 mL, 11 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).

  • Work-up:

    • Cool to room temperature.[2][3]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (30 mL) to dissolve inorganic salts.

    • Filter the resulting solid precipitate.[4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

  • Validation:

    • 1H NMR (CDCl₃): Look for singlet at ~2.5 ppm (CH3) and aromatic signals. The absence of the broad NH signal confirms cyclization.

Module 2: Imidazole Synthesis

Amidines react with


-haloketones to form imidazoles. This is vital for creating kinase inhibitors where the imidazole core acts as a hydrogen bond acceptor/donor.
Protocol C: Synthesis of 2-(4-Chlorophenyl)-imidazo[1,2-a]pyridine derivatives (or standard Imidazoles)

Note: To form a standard imidazole, one reacts with an


-bromoketone.[1] To form a fused system (like imidazopyridine), an aminopyridine is used.[1] Below is the standard imidazole formation.

Reagents:

  • 4-Chlorobenzamidine HCl (1.0 eq)[5]

  • Phenacyl Bromide (2-Bromoacetophenone) (1.0 eq)[1]

  • Base: NaHCO₃ (2.5 eq)

  • Solvent: THF/Water (1:1) or CHCl₃/Water (Biphasic)

Step-by-Step:

  • Biphasic Setup: In a flask, combine 4-chlorobenzamidine HCl (10 mmol) and Phenacyl Bromide (10 mmol) in CHCl₃ (30 mL).

  • Base Addition: Add a solution of NaHCO₃ (25 mmol) in Water (30 mL).

  • Reaction: Reflux the biphasic mixture with vigorous stirring for 8–12 hours.

    • Mechanism:[2][6][7] The amidine displaces the bromide (S_N2), followed by cyclization onto the ketone carbonyl and dehydration.

  • Work-up: Separate the organic layer. Extract the aqueous layer with CHCl₃. Dry combined organics over MgSO₄.

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Module 3: Suzuki-Miyaura Cross-Coupling (Post-Cyclization)

While the para-chloro group is less reactive than a bromo- or iodo- group, it can be activated using modern Pd-catalyst systems (e.g., Buchwald ligands).[1]

Critical Constraint: Do not attempt Suzuki coupling on the free amidine (4-chlorobenzamidine) directly if possible.[1] The free amidine nitrogen strongly coordinates to Palladium, poisoning the catalyst. Strategy: Form the heterocycle (Pyrimidine/Imidazole) first, then couple the aryl chloride.[1]

Protocol D: Functionalization of the p-Chlorophenyl Ring

Scenario: Coupling 2-(4-chlorophenyl)pyrimidine with Phenylboronic acid.

ComponentReagentRole
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)Activates unreactive Ar-Cl
Base K₃PO₄ (2.0 eq)Activates Boronic Acid
Solvent Toluene/Water (10:[1]1)Biphasic system
Temp 100°CRequired for Ar-Cl activation

Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Loading: Add the chlorinated heterocycle (1.0 eq), Phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂, and SPhos.

  • Solvent: Add degassed Toluene/Water.

  • Heating: Heat at 100°C for 12–18 hours.

  • Work-up: Filter through Celite to remove Pd black. Extract with EtOAc.[7]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pyrimidine) Incomplete neutralization of HCl salt.Ensure stoichiometric base (NaOEt) is used. Check pH > 9 before heating.
Catalyst Death (Suzuki) Amidine poisoning (if unreacted starting material remains).[1]Purify the heterocycle thoroughly before the Suzuki step. Use high catalyst loading (5%).
Precipitate in Reaction Inorganic salt formation (NaCl/NH4Cl).This is normal. Ensure vigorous stirring. Filter salts hot if product is soluble in hot EtOH.
Hygroscopicity Free base absorbs water.Use the HCl salt and neutralize in situ whenever possible; do not store the free base.

References

  • PubChem. (2023). Compound Summary: 4-Chlorobenzamidine hydrochloride.[5][8][9] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[2][10] Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). One-Pot Synthesis of Imidazole Derivatives. (Contextual reference for amidine-aldehyde-dicarbonyl multicomponent reactions). Retrieved from [Link]

Sources

Application

Application Note: Standard Procedure for Dissolving 4-Chlorobenzene-1-carboximidamide hydrochloride in DMSO

Abstract & Scope This technical guide provides a standardized, high-integrity protocol for the solubilization of 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5) in Dimethyl Sulfoxide (DMSO).[1] Unlike g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized, high-integrity protocol for the solubilization of 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5) in Dimethyl Sulfoxide (DMSO).[1] Unlike generic solubility guides, this document addresses the specific physiochemical challenges of amidine salts, including hygroscopicity, hydrolysis risks, and thermodynamic solubility barriers. The protocol includes self-validating Quality Control (QC) steps and safety mechanisms to ensure experimental reproducibility in biochemical and cell-based assays.

Compound Profile & Physiochemical Properties

Understanding the solute is the first step to successful dissolution. 4-Chlorobenzene-1-carboximidamide hydrochloride is an ionic salt of an amidine, imparting specific stability and solubility characteristics.

PropertySpecificationCritical Note
Compound Name 4-Chlorobenzene-1-carboximidamide hydrochlorideSynonyms: 4-Chlorobenzamidine HCl
CAS Number 14401-51-5Verify batch CoA before use
Molecular Weight 191.06 g/mol Use this value for Molarity calculations
Formula C₇H₇ClN₂ · HClSalt stoichiometry is 1:1
Solubility (DMSO) ~25 mg/mL (Estimated)Soluble, but kinetics may be slow due to lattice energy
Hygroscopicity Moderate to HighAmidine salts can absorb atmospheric moisture
Stability pH SensitiveProne to hydrolysis in basic aqueous environments

Pre-Solubilization Considerations

The DMSO Paradox (Solvency vs. Stability)

While DMSO is an excellent solvent for polar organic salts, it is highly hygroscopic. It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

  • Risk: Water introduction facilitates the hydrolysis of the amidine group to an amide or carboxylic acid, degrading your inhibitor over time.

  • Solution: Use Anhydrous DMSO (≥99.9%, water <50 ppm) packaged in septa-sealed bottles or single-use ampoules.

Safety: The "Trojan Horse" Effect

DMSO is a penetration enhancer; it effectively carries dissolved solutes across biological membranes (skin).

  • Hazard: This compound is Toxic if swallowed (H301) and causes skin irritation. Dissolved in DMSO, it becomes a transdermal toxin.

  • Requirement: Double-gloving (Nitrile) is mandatory. Work strictly inside a fume hood.

Protocol: Preparation of Stock Solution

Calculation Strategy

We recommend preparing a 50 mM stock solution. This concentration is high enough to allow significant dilution (keeping final DMSO <0.1% in assays) but well within the solubility limit to prevent precipitation during storage.

Formula:



Example for 50 mM in 1 mL:



Step-by-Step Dissolution Workflow

Materials:

  • 4-Chlorobenzene-1-carboximidamide HCl (Solid)[2][3][4]

  • Anhydrous DMSO (Room Temperature)

  • Amber Glass Vial (Borosilicate) with PTFE-lined cap

  • Vortex Mixer

  • Ultrasonic Bath (Optional)[1]

Procedure:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation on the cold solid.

  • Weighing: Weigh ~9.55 mg of the solid into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the precise volume of DMSO required for 50 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 191.06) × 20,000

    • Pipette the calculated volume of Anhydrous DMSO gently down the side of the vial.

  • Initial Mixing: Cap tightly. Vortex at medium speed for 30 seconds.

    • Observation: The solution may become cloudy initially. This is normal for salts.

  • Sonication (Conditional): If solid particles persist after vortexing, place the vial in an ultrasonic bath for 3-5 minutes at ambient temperature.

    • Caution: Do not allow the water bath to heat up significantly, as this can degrade the compound.

  • Visual QC: Hold the vial up to a light source. Invert slowly.

    • Pass: Solution is completely clear, colorless to pale yellow, with no particulates or "schlieren" (swirling density lines indicating incomplete mixing).

    • Fail: Visible specks or haziness. Repeat sonication.

Diagram: Dissolution Logic Flow

DissolutionProtocol Start Start: Equilibrate Compound to Room Temp Weigh Weigh Solid into Amber Glass Vial Start->Weigh Calc Calculate DMSO Volume (Target: 50 mM) Weigh->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual QC Check Vortex->Check Sonicate Sonicate (3-5 min) Check->Sonicate Particulates Aliquot Aliquot & Store (-20°C or -80°C) Check->Aliquot Clear Solution Sonicate->Check

Caption: Logical workflow for the preparation of 4-Chlorobenzamidine HCl stock solution, incorporating decision loops for incomplete dissolution.

Storage & Stability

The Freeze-Thaw Danger

DMSO freezes at ~18.5°C. Repeated freeze-thaw cycles cause:

  • Cryoprecipitation: The compound may crash out of solution upon freezing and fail to re-dissolve completely upon thawing.

  • Moisture Accumulation: Every opening of a cold vial condenses atmospheric water into the hygroscopic DMSO.

Storage Protocol
  • Aliquotting: Immediately after passing Visual QC, split the stock into single-use aliquots (e.g., 50 µL) in high-quality polypropylene PCR tubes or microcentrifuge tubes.

  • Temperature: Store at -20°C for up to 6 months or -80°C for up to 1 year.

  • Thawing: Thaw aliquots at 37°C (water bath) or room temperature. Vortex vigorously after thawing to ensure homogeneity, as concentration gradients can form during freezing.

Application in Assays (Dilution Strategy)

To use the inhibitor in a biological assay, you must perform a serial dilution to minimize DMSO toxicity. Most cells tolerate <0.5% DMSO; sensitive primary cells require <0.1%.[5]

Recommended Dilution Scheme (Intermediate Step): Direct dilution from 50 mM stock to aqueous buffer can sometimes cause precipitation due to "solvent shock." Use an intermediate dilution step.

  • Stock: 50 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 in assay buffer (or DMSO if solubility allows)

    
     5 mM.
    
  • Final: Dilute into assay well to reach desired IC50 range (e.g., 10 µM).

Diagram: Serial Dilution Pathway

DilutionScheme Stock Stock Solution 50 mM (100% DMSO) Inter Intermediate 5 mM (10% DMSO) Stock->Inter 1:10 Dilution (into Buffer) Final Assay Well 50 µM (0.1% DMSO) Inter->Final 1:100 Dilution (into Media)

Caption: Recommended "Intermediate Step" dilution strategy to prevent solvent shock precipitation and minimize DMSO toxicity in cell assays.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation on Thawing Cryoprecipitation / uneven thawingWarm to 37°C for 5 mins and vortex. If solid remains, the stock may have absorbed water; discard.
Yellowing over time Oxidation or HydrolysisAmidine hydrolysis is accelerated by water. Check DMSO quality. Discard if older than 6 months.
Cytotoxicity in Controls High DMSO concentrationEnsure final DMSO is <0.1%.[5] Run a "Vehicle Only" control to normalize data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 203436, 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for DMSO solubility in screening).

Sources

Method

The Strategic Utility of 4-Chlorobenzene-1-carboximidamide Hydrochloride in Modern Drug Design: Application Notes and Protocols

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 4-Chlorobe...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 4-Chlorobenzene-1-carboximidamide hydrochloride has emerged as a cornerstone for the synthesis of a diverse array of bioactive molecules. Its unique structural features, particularly the presence of a reactive carboximidamide group and a strategically placed chlorine atom on the phenyl ring, offer a powerful handle for medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of the applications of this versatile intermediate, complete with detailed protocols and the underlying scientific rationale for its use in contemporary drug design.

Introduction: The Significance of the Carboximidamide Moiety

The carboximidamide functional group, also known as an amidine, is a prevalent pharmacophore found in numerous clinically approved drugs and investigational agents.[1] Its basic nature allows for the formation of salt forms, enhancing aqueous solubility and bioavailability. Furthermore, the amidine group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, contributing to potent and selective binding. 4-Chlorobenzene-1-carboximidamide hydrochloride serves as a readily accessible and stable precursor to this important functional group.

Synthesis of 4-Chlorobenzene-1-carboximidamide Hydrochloride: The Pinner Reaction

The most common and efficient method for the synthesis of 4-Chlorobenzene-1-carboximidamide hydrochloride is the Pinner reaction.[2][3] This acid-catalyzed reaction involves the treatment of a nitrile, in this case, 4-chlorobenzonitrile, with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt, which is then converted to the desired carboximidamide hydrochloride.[4][5]

Visualizing the Pinner Reaction Workflow:

G cluster_0 Pinner Reaction: Synthesis of 4-Chlorobenzene-1-carboximidamide HCl Start 4-Chlorobenzonitrile + Anhydrous Alcohol (e.g., Ethanol) Step1 Anhydrous HCl (gas or solution) Start->Step1 Intermediate Formation of the Pinner Salt (Alkyl 4-chlorobenzimidate hydrochloride) Step1->Intermediate Step2 Ammonolysis (e.g., with Ammonium Chloride) Intermediate->Step2 Product 4-Chlorobenzene-1-carboximidamide hydrochloride Step2->Product

Caption: Workflow for the Pinner reaction.

Detailed Protocol for the Synthesis of 4-Chlorobenzene-1-carboximidamide Hydrochloride:

Materials:

  • 4-Chlorobenzonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas or a solution in a non-protic solvent)

  • Ammonium Chloride

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 0.1 mol of 4-chlorobenzonitrile in 100 mL of anhydrous ethanol at room temperature.[6]

  • Cool the solution in an ice bath to 0°C.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 10°C. Alternatively, a solution of HCl in an anhydrous solvent can be added dropwise.

  • After the addition of HCl, allow the reaction mixture to stir at room temperature for 12-16 hours. The formation of a white precipitate (the Pinner salt) should be observed.

  • To the reaction mixture, add 0.1 mol of ammonium chloride and raise the temperature to 60°C for 2 hours to complete the conversion to the amidine hydrochloride.[6]

  • Cool the mixture and collect the solid product by vacuum filtration.

  • Wash the crude product with cold anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield 4-Chlorobenzene-1-carboximidamide hydrochloride as a white to off-white solid.

Characterization Data:

Property Value
Molecular Formula C₇H₈Cl₂N₂
Molecular Weight 191.06 g/mol
Melting Point ~244 °C[6]

| Appearance | White to almost white powder or crystal[6] |

Applications in Drug Design: A Gateway to Bioactive Heterocycles

4-Chlorobenzene-1-carboximidamide hydrochloride is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity.[7] The amidine functionality can be readily cyclized with various reagents to construct five- and six-membered rings that are common scaffolds in medicinal chemistry.

The Role of the 4-Chloro Substituent:

The chlorine atom on the phenyl ring is not merely a passive spectator. It can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule in several ways:

  • Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the half-life of the drug in the body.

  • Binding Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein, which can contribute to enhanced binding affinity and selectivity.

  • Pharmacophore Element: In many cases, the 4-chlorophenyl moiety is a key pharmacophoric element, essential for biological activity. Derivatives of 4-chlorobenzamide have shown potential as anticancer and antimicrobial agents.[8]

Case Study: Synthesis of a Hypothetical Protease Inhibitor

Proteases are a class of enzymes that are attractive targets for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Many protease inhibitors incorporate a basic functional group, such as an amidine, to interact with acidic residues (e.g., aspartate or glutamate) in the active site of the enzyme.

The following protocol outlines a general strategy for the synthesis of a hypothetical benzimidazole-based protease inhibitor using 4-Chlorobenzene-1-carboximidamide hydrochloride as a key intermediate. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[9]

Visualizing the Synthetic Pathway:

G cluster_1 Synthesis of a Benzimidazole-based Protease Inhibitor Intermediate 4-Chlorobenzene-1-carboximidamide HCl Step1 Condensation/ Cyclization Intermediate->Step1 Reagent 2-Amino-3-nitro-phenol Reagent->Step1 Product1 2-(4-Chlorophenyl)-3H-benzo[d]imidazol-4-ol Step1->Product1 Step2 Further Functionalization (e.g., Alkylation, Acylation) Product1->Step2 FinalProduct Target Protease Inhibitor Step2->FinalProduct

Caption: Synthetic route to a benzimidazole derivative.

Protocol for the Synthesis of a 2-(4-Chlorophenyl)-1H-benzo[d]imidazole Derivative:

Materials:

  • 4-Chlorobenzene-1-carboximidamide hydrochloride

  • A substituted 1,2-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine)

  • Polyphosphoric acid (PPA) or another suitable condensing agent

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 1 equivalent of 4-Chlorobenzene-1-carboximidamide hydrochloride and 1 equivalent of the substituted 1,2-phenylenediamine.

  • Add polyphosphoric acid (PPA) to the mixture (approximately 10 times the weight of the reactants).

  • Heat the reaction mixture to 150-180°C with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The resulting 2-(4-chlorophenyl)-1H-benzo[d]imidazole derivative can then be subjected to further chemical modifications to optimize its biological activity.

Safety and Handling

4-Chlorobenzene-1-carboximidamide hydrochloride is an irritant and may be harmful if swallowed or inhaled.[6][10] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] In case of contact with eyes or skin, rinse immediately with plenty of water.[6]

Conclusion

4-Chlorobenzene-1-carboximidamide hydrochloride is a highly valuable and versatile intermediate in the field of drug design. Its straightforward synthesis via the Pinner reaction and its ability to serve as a precursor to the biologically important amidine functionality make it an attractive building block for medicinal chemists. The strategic incorporation of the 4-chlorophenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel and effective therapeutics.

References

  • ChemBK. (2024, April 9). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of amidines and imidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. PubMed Central. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Sciences. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals. Retrieved from [Link]

  • Institute of Organic Chemistry. (n.d.). Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. Retrieved from [Link]

Sources

Application

Mastering Moisture-Sensitive Reactions: A Guide to Handling 4-Chlorobenzene-1-carboximidamide Hydrochloride

Introduction: The Challenge of Hygroscopicity in Modern Synthesis In the landscape of pharmaceutical and materials science research, the demand for complex molecular architectures often necessitates the use of highly rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the demand for complex molecular architectures often necessitates the use of highly reactive and sensitive reagents. 4-Chlorobenzene-1-carboximidamide hydrochloride, a key building block in the synthesis of various nitrogen-containing heterocycles, presents a common yet critical challenge: hygroscopicity.[1] The propensity of this crystalline solid to absorb atmospheric moisture can lead to a cascade of undesirable outcomes in sensitive reaction environments, including hydrolysis of the reagent, inactivation of catalysts, and the formation of impurities that complicate purification and compromise product yield.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful handling and utilization of 4-Chlorobenzene-1-carboximidamide hydrochloride in moisture-sensitive reactions. By elucidating the principles behind anhydrous techniques and providing detailed, field-proven protocols, this document aims to empower scientists to achieve reproducible and high-yielding results.

Understanding the Reagent: Properties of 4-Chlorobenzene-1-carboximidamide Hydrochloride

A thorough understanding of the physicochemical properties of 4-Chlorobenzene-1-carboximidamide hydrochloride is paramount for its effective use. As a hydrochloride salt, it is a white to off-white crystalline powder that is susceptible to deliquescence in humid environments.[1] Therefore, stringent control over its storage and handling conditions is non-negotiable.

PropertyValueSource
CAS Number 14401-51-5[2][3]
Molecular Formula C₇H₈Cl₂N₂[2][3]
Molecular Weight 191.06 g/mol [2][3]
Appearance White to almost white powder/crystal[2][4]
Melting Point 244-246 °C[4]
Storage Inert atmosphere, Room Temperature[2]
Solubility Soluble in polar organic solvents such as ethanol.[1]

The Foundation of Success: Essential Equipment and Reagents for Anhydrous Chemistry

The exclusion of atmospheric moisture is the cornerstone of successful reactions involving hygroscopic reagents. This is achieved through the use of specialized equipment and rigorously dried reagents.

Core Equipment:
  • Glovebox: An enclosed and sealed container with a controlled inert atmosphere (typically nitrogen or argon) is the gold standard for handling highly moisture-sensitive solids.[5] The atmosphere within a glovebox is continuously circulated through a catalyst system to remove oxygen and water to parts-per-million (ppm) levels.

  • Schlenk Line: A dual-manifold glass apparatus that allows for the manipulation of reagents under vacuum or an inert gas.[5] It is a versatile tool for carrying out reactions, filtrations, and solvent removal without exposure to the atmosphere.

  • Oven-Dried Glassware: All glassware must be thoroughly dried to remove adsorbed water from the glass surface. This is typically achieved by heating in an oven at >125°C for several hours and then cooling under a stream of inert gas or in a desiccator.[6]

  • Syringes and Cannulas: Used for the transfer of anhydrous solvents and solutions under an inert atmosphere.

Anhydrous Reagents:
  • Anhydrous Solvents: The use of dry solvents is critical. Commercial anhydrous solvents are available, or they can be dried in the laboratory using appropriate drying agents and distilled under an inert atmosphere.

  • High-Purity Inert Gas: Nitrogen or argon with low oxygen and water content is essential for maintaining an inert atmosphere.

Workflow for Handling 4-Chlorobenzene-1-carboximidamide Hydrochloride

The following diagram illustrates the decision-making process and workflow for handling this moisture-sensitive reagent.

G cluster_prep Preparation cluster_handling Handling Solid Reagent cluster_reaction Reaction Setup Prep_Glassware Oven-Dry Glassware Decision_Handling Glovebox Available? Prep_Glassware->Decision_Handling Prep_Solvents Prepare Anhydrous Solvents Prep_Solvents->Decision_Handling Prep_Inert Secure Inert Gas Source Prep_Inert->Decision_Handling Glovebox_Weigh Weigh in Glovebox Decision_Handling->Glovebox_Weigh Yes Schlenk_Weigh Weigh Rapidly on Bench, Transfer to Schlenk Flask Decision_Handling->Schlenk_Weigh No Dissolve Dissolve in Anhydrous Solvent under Inert Atmosphere Glovebox_Weigh->Dissolve Schlenk_Weigh->Dissolve Reaction Perform Reaction Dissolve->Reaction

Caption: Decision workflow for handling 4-Chlorobenzene-1-carboximidamide hydrochloride.

Protocols for Handling and Reaction Setup

The following protocols provide detailed, step-by-step instructions for the safe and effective handling of 4-Chlorobenzene-1-carboximidamide hydrochloride.

Protocol 1: Weighing and Dispensing in a Glovebox

This is the preferred method for minimizing exposure to moisture.

Materials:

  • 4-Chlorobenzene-1-carboximidamide hydrochloride

  • Spatula

  • Weighing paper or vial

  • Analytical balance (inside the glovebox)

  • Oven-dried reaction flask with a stir bar, sealed with a septum

Procedure:

  • Preparation: Ensure the glovebox has a stable inert atmosphere with low oxygen and water levels. Bring all necessary, oven-dried glassware and equipment into the glovebox antechamber and cycle appropriately.[7]

  • Weighing: Inside the glovebox, place a weighing paper or a pre-tared vial on the analytical balance and tare. Carefully dispense the desired amount of 4-Chlorobenzene-1-carboximidamide hydrochloride onto the weighing paper or into the vial using a clean, dry spatula.

  • Transfer: Transfer the weighed solid into the oven-dried reaction flask. If using weighing paper, carefully funnel the solid into the flask. If using a vial, pour the solid directly into the flask.

  • Sealing: Immediately seal the reaction flask with a septum. The flask can now be removed from the glovebox for the subsequent reaction setup on a Schlenk line if necessary.

Protocol 2: Handling and Transfer using a Schlenk Line

This method is suitable when a glovebox is not available but requires swift and precise execution.

Materials:

  • 4-Chlorobenzene-1-carboximidamide hydrochloride

  • Schlenk flask with a sidearm and stopcock, containing a stir bar

  • Spatula

  • Weighing paper

  • Schlenk line with vacuum and inert gas manifolds

  • Powder funnel

Procedure:

  • Glassware Preparation: Oven-dry the Schlenk flask and powder funnel. Assemble the hot flask with a greased stopcock and a septum, and immediately connect it to the Schlenk line.

  • Inerting the Flask: Evacuate the flask under vacuum and refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Weighing: On an analytical balance located near the Schlenk line, quickly weigh the desired amount of 4-Chlorobenzene-1-carboximidamide hydrochloride onto a creased piece of weighing paper. Minimize the time the solid is exposed to the atmosphere.

  • Transfer: With a positive pressure of inert gas flowing out of the Schlenk flask (counterflow), briefly remove the septum and insert the powder funnel. Quickly pour the weighed solid through the funnel into the flask.

  • Re-sealing: Remove the powder funnel and immediately reseal the flask with the septum. Purge the flask with inert gas for a few minutes to remove any air that may have entered during the transfer.

Illustrative Reaction Protocol: Synthesis of a Substituted 1,2,4-Triazine

This protocol demonstrates the use of 4-Chlorobenzene-1-carboximidamide hydrochloride in a cyclocondensation reaction to form a heterocyclic product under anhydrous conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare Schlenk Flask (Oven-dried, inert atmosphere) B Add 4-Chlorobenzene-1-carboximidamide HCl (Protocol 1 or 2) A->B C Add Anhydrous Solvent (e.g., Acetonitrile) via Syringe B->C D Add 1,2-Diketone (dissolved in anhydrous solvent) C->D E Add Base (e.g., Anhydrous K2CO3) D->E F Heat to Reflux (under inert atmosphere) E->F G Cool to Room Temperature F->G H Filter to Remove Inorganics G->H I Remove Solvent in vacuo H->I J Purify by Recrystallization or Chromatography I->J

Sources

Method

Catalytic Pathways Unlocked: Application Notes and Protocols for 4-Chlorobenzene-1-carboximidamide Hydrochloride Derivatives in N-Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the catalytic applications of 4-Chlorobenzene-1-carboximidamide hydrochloride and its derivatives. Moving bey...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the catalytic applications of 4-Chlorobenzene-1-carboximidamide hydrochloride and its derivatives. Moving beyond their role as mere intermediates, we delve into their utility as key building blocks in the synthesis of complex nitrogen-containing heterocyclic compounds, particularly in transition metal-catalyzed reactions. The protocols and discussions herein are designed to provide both a theoretical understanding and a practical framework for leveraging these versatile reagents in research and development settings.

Introduction: The Amidine Moiety as a Synthon for Heterocycles

The carboximidamide (amidine) functional group is a valuable synthon in organic synthesis, prized for its unique reactivity. In the context of 4-Chlorobenzene-1-carboximidamide hydrochloride, the presence of the electron-withdrawing chloro group and the reactive amidine unit on a stable benzene ring creates a molecule with significant potential for the construction of N-heterocycles. While direct organocatalytic applications are an emerging area, a prominent and well-documented use of benzamidine derivatives is as precursors in the synthesis of 1,3,5-triazines.

Core Application: Transition Metal-Catalyzed Synthesis of 2,4,6-Trisubstituted-1,3,5-Triazines

A significant application of benzamidine hydrochloride derivatives lies in their reaction with aldehydes, alcohols, or nitriles in the presence of a transition metal catalyst to form symmetrically or asymmetrically substituted 1,3,5-triazine rings. These triazine scaffolds are of considerable interest in medicinal chemistry and materials science.

Mechanistic Rationale

The synthesis of 1,3,5-triazines from benzamidine derivatives is believed to proceed through a metal-catalyzed cyclotrimerization. In the case of reactions involving aldehydes, the general pathway involves the condensation of the benzamidine with the aldehyde, followed by a metal-mediated oxidative cyclization and aromatization. The catalyst, typically a copper or nickel salt, facilitates the key bond-forming steps.[1] For reactions starting from alcohols, a platinum nanoparticle catalyst has been shown to facilitate an "acceptorless dehydrogenative" pathway, where the alcohol is first oxidized in situ to the corresponding aldehyde.[2]

A plausible mechanistic pathway for the copper-catalyzed synthesis of triazines involves the initial formation of a benzylbenzamidine intermediate, which then undergoes oxidative addition to the copper catalyst.[3] Subsequent steps lead to the formation of a dihydrotriazine, which then aromatizes to the final triazine product.[3]

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction Benzamidine Benzamidine Condensation Condensation Benzamidine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Intermediate Benzylbenzamidine Intermediate Condensation->Intermediate Cyclotrimerization Oxidative Cyclotrimerization Intermediate->Cyclotrimerization Catalyst Cu(I)/Cu(II) or Ni(II) Catalyst Catalyst->Cyclotrimerization Triazine Triazine Cyclotrimerization->Triazine Reactants Benzamidine Derivative + Aldehyde Derivative Product 2,4,6-Trisubstituted-1,3,5-Triazine Reactants->Product   Transition Metal Catalyst (e.g., Cu(OAc)₂, Ni(OAc)₂) G cluster_0 Synthesis Workflow Start p-Chlorobenzonitrile Step1 Dissolve in Anhydrous Ethanol Start->Step1 Step2 Bubble Dry HCl Gas Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Precipitation Step3->Step4 Step5 Filter and Wash with Anhydrous Ethanol Step4->Step5 Step6 Dry Under High Vacuum Step5->Step6 Product 4-Chlorobenzene-1-carboximidamide hydrochloride Step6->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Solubility of 4-Chlorobenzene-1-carboximidamide Hydrochloride in Ethanol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving 4-Chlorobenzene-1-carboximidamide hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with dissolving 4-Chlorobenzene-1-carboximidamide hydrochloride in ethanol. As a polar hydrochloride salt, this compound's solubility in a moderately polar organic solvent like ethanol can be limited, leading to frustrating experimental delays. This document provides a structured, in-depth troubleshooting framework, moving from simple physical methods to more complex chemical adjustments, all while explaining the underlying scientific principles.

Compound Profile: 4-Chlorobenzene-1-carboximidamide hydrochloride

A foundational understanding of the compound's properties is critical for troubleshooting its solubility.

PropertyValueSource
Molecular Formula C₇H₈Cl₂N₂[1][2]
Molecular Weight 191.06 g/mol [2][3]
CAS Number 14401-51-5[1][3]
Physical Form Solid[3]
Melting Point 205 °C to 244 °C (Varies by source)[1][4]
Structure Hydrochloride Salt of an Amidine[2]

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing direct solutions and the rationale behind them.

Q1: Why is my 4-Chlorobenzene-1-carboximidamide hydrochloride not dissolving well in pure ethanol?

Answer: The primary reason is a mismatch in polarity and solvation energy. Your compound is a salt, meaning it exists in an ionic form (a protonated amidinium cation and a chloride anion). For it to dissolve, the solvent molecules must surround these ions and overcome the energy holding them together in the crystal lattice.

  • Ethanol's Role: Ethanol is a polar protic solvent, but its polarity is significantly lower than that of water. While its hydroxyl (-OH) group can form hydrogen bonds and interact with the ions, the ethyl (-CH₂CH₃) part is nonpolar.

  • The Energy Barrier: The electrostatic forces in the salt's crystal lattice are quite strong. Ethanol may not be able to offer sufficient solvation energy to effectively break down this lattice and keep the resulting ions stabilized in solution, leading to low solubility. The principle that "like dissolves like" suggests that a highly polar, ionic solute prefers a highly polar solvent.[5]

Q2: What are the simplest methods I should try first to improve solubility?

Answer: Always start with physical methods that increase the rate of dissolution and gently nudge the thermodynamic equilibrium toward solubility. These methods are least likely to cause chemical degradation.

  • Increase Mechanical Agitation: Ensure you are using vigorous stirring with a magnetic stir bar. This maximizes the interaction between the solvent and the surface of the solute particles.[6]

  • Particle Size Reduction: If you have solid chunks, gently grind the compound into a fine powder using a mortar and pestle before adding it to the ethanol. This increases the surface-area-to-volume ratio, allowing for more efficient solvent interaction and a faster dissolution rate.[7][8]

  • Apply Sonication: Use an ultrasonic bath or probe. Sonication uses high-frequency sound waves to create and collapse microscopic cavitation bubbles.[9] This process generates intense localized energy, which agitates particles, breaks apart aggregates, and enhances solvent penetration into the solid, significantly improving the rate and extent of dissolution.[10][11]

  • Gentle & Controlled Heating: Increasing the temperature provides the system with more kinetic energy. This energy helps solvent molecules break apart the solute's crystal lattice and can significantly increase the solubility of most solids.[12][13]

Q3: How can I safely use temperature to improve solubility without degrading my compound?

Answer: Since the compound's melting point is well above 200°C, gentle warming is a very safe and effective strategy. However, a systematic approach is crucial.

  • Causality: Increasing temperature raises the kinetic energy of both the solvent and solute molecules.[6] For an endothermic dissolution process (where energy is absorbed to break the solute's lattice), increasing the temperature directly favors solubility according to Le Châtelier's Principle.[5]

  • Validation: A key concern with heating is that the compound may precipitate out of the solution as it cools. A stable solution should remain clear at room temperature. If it crashes out, you have created a supersaturated solution, which may not be suitable for your experiment.

See Protocol 1 for a detailed, step-by-step methodology for using controlled heating.

Q4: What is co-solvency, and how can it help dissolve my compound in ethanol?

Answer: Co-solvency is the phenomenon where the solubility of a solute is greater in a mixture of solvents than in one solvent alone.[14] By adding a small amount of a second, miscible solvent (a co-solvent), you can adjust the overall polarity of the solvent system to be more favorable for your solute.[15][16]

  • Mechanism of Action: A co-solvent works by reducing the interfacial tension between the solute and the solvent.[17] For your polar salt, adding a highly polar co-solvent can create a solvent environment that is better at solvating the ions.

  • Choosing a Co-Solvent: The choice depends on your experimental needs. A small amount of water is often an excellent choice to increase the polarity of ethanol. If your experiment must be anhydrous, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) could be used, though it can be difficult to remove later.

Co-SolventTypeRationaleDownstream Considerations
Water Polar ProticSignificantly increases the polarity and hydrogen-bonding capacity of the solvent mixture, effectively solvating the hydrochloride salt.Must be compatible with subsequent reaction steps (e.g., not suitable for water-sensitive reagents).
Methanol Polar ProticMore polar than ethanol. Can improve solvation while maintaining an alcoholic solvent system.Lower boiling point than ethanol.
Isopropanol Polar ProticSimilar to ethanol, but can sometimes offer slightly different solvation properties.Generally interchangeable with ethanol in many applications.
DMSO Polar AproticHighly polar; very effective at dissolving a wide range of compounds.High boiling point (189 °C) makes it difficult to remove. Can interfere with some reactions.

See Protocol 2 for a detailed methodology on using co-solvents.

Q5: Since my compound is a hydrochloride salt, can I adjust the pH?

Answer: In aqueous systems, pH adjustment is a primary tool for improving the solubility of ionizable drugs.[18][19] However, in a largely non-aqueous solvent like ethanol, the concept of pH is less straightforward, but the underlying acid-base chemistry is still critical.

Your compound exists in an equilibrium: 4-Chlorobenzamidinium⁺ Cl⁻ (Solid Salt) ⇌ 4-Chlorobenzamidinium⁺ (solvated) + Cl⁻ (solvated)

  • Maintaining Acidity: To keep the compound in its more polar (and thus more ethanol-soluble) ionic salt form, the solution should be kept neutral or slightly acidic. Adding a drop of concentrated HCl in ethanol can sometimes help suppress the equilibrium from shifting to the less-soluble free base, though this is an advanced technique.

  • Adding a Base: Adding a base (e.g., triethylamine) would neutralize the hydrochloride, converting the compound to its free base form (4-Chlorobenzene-1-carboximidamide). This free base is significantly less polar and will likely be less soluble in ethanol. This strategy is typically used when you want to dissolve the compound in a nonpolar solvent like dichloromethane or hexane, not ethanol.[20]

For dissolution in ethanol, focus on maintaining the compound as the hydrochloride salt.

Q6: I've dissolved the compound using one of these methods. How do I confirm it's stable and hasn't changed?

Answer: This is a critical validation step. Dissolution should not come at the cost of chemical integrity.

  • Visual Inspection Upon Cooling: After heating, allow the solution to cool slowly to room temperature. A stable solution will remain clear and free of precipitates.

  • Check for Precipitation Over Time: Let the solution stand for a period (e.g., 1-2 hours). If no crystals or cloudiness appear, the solution is likely stable.

  • Analytical Confirmation (Recommended): For critical applications, confirm the compound's identity post-dissolution. Take a small aliquot of your solution, evaporate the solvent, and analyze the remaining solid. A simple melting point determination can be very informative. If it matches the starting material, degradation is unlikely. For more rigorous confirmation, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to verify purity and identity.

Visualized Workflows and Concepts

Troubleshooting Workflow

The following diagram outlines a logical, step-by-step process for tackling solubility challenges with this compound.

G cluster_start Initial State cluster_physical Physical Methods cluster_chemical Chemical Methods cluster_end Final State Start Compound + Pure Ethanol Agitation 1. Vigorous Stirring + Particle Size Reduction Start->Agitation Check1 Is it dissolved? Agitation->Check1 Sonication 2. Apply Sonication (See Protocol 3) Check1->Sonication No Success Solution is Ready Proceed to Validation Check1->Success Yes Check2 Is it dissolved? Sonication->Check2 Heating 3. Apply Controlled Heat (See Protocol 1) Check2->Heating No Check2->Success Yes Check3 Is it dissolved? Heating->Check3 Cosolvent 4. Add Co-solvent (e.g., 1-5% Water) (See Protocol 2) Check3->Cosolvent No Check3->Success Yes Check4 Is it dissolved? Cosolvent->Check4 Check4->Success Yes Failure Re-evaluate solvent choice or experimental design Check4->Failure No

Caption: A step-by-step troubleshooting flowchart.

The Principle of Co-Solvency

This diagram illustrates how a co-solvent modifies the solvent environment to make it more favorable for an ionic solute.

G cluster_0 A) Poor Solubility in Pure Ethanol cluster_1 B) Improved Solubility with Co-Solvent Solute Ionic Solute e1 EtOH Solute->e1 Weak Solvation e2 EtOH Solute->e2 e3 EtOH Solute->e3 e4 EtOH Solute->e4 Solute2 Ionic Solute e5 EtOH Solute2->e5 e6 EtOH Solute2->e6 w1 H₂O Solute2->w1 Strong Solvation w2 H₂O Solute2->w2

Caption: Co-solvency enhances solvation of polar molecules.

Experimental Protocols

Protocol 1: Solubility Enhancement by Controlled Heating
  • Preparation: Add the solid 4-Chlorobenzene-1-carboximidamide hydrochloride and a magnetic stir bar to a flask containing the desired volume of ethanol.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 5 minutes.

  • Heating: Place the flask in a water or oil bath on a magnetic stir plate. Increase the temperature of the bath in 5-10°C increments.

  • Observation: Hold the temperature at each increment for 5-10 minutes while stirring. Observe for dissolution. Note the temperature at which the solid completely dissolves. Do not exceed a temperature of 60-70°C to be conservative.

  • Cooling & Validation: Once dissolved, turn off the heat and allow the flask to cool slowly to room temperature while still stirring.

  • Final Check: Observe the solution. If it remains clear, you have successfully created a stable solution. If a precipitate forms, the compound is only soluble at elevated temperatures, and you may need to use a larger volume of solvent or a different method.

Protocol 2: Solubility Enhancement using Co-solvents
  • Preparation: Create a suspension of the compound in ethanol at room temperature, with vigorous stirring.

  • Co-Solvent Addition: Using a micropipette or syringe, add a small aliquot of the chosen co-solvent (e.g., deionized water). Start with 1% of the total final volume (e.g., for a 10 mL final volume, add 100 µL of water).

  • Stir & Observe: Stir for 5-10 minutes and observe any changes in solubility.

  • Titration: If the compound is not fully dissolved, continue adding the co-solvent in 0.5-1% increments. Stir thoroughly after each addition.

  • Final Volume: Record the minimum amount of co-solvent required to achieve complete dissolution. Be mindful that adding too much co-solvent can dramatically change the properties of your solvent system, which may affect your experiment.

Protocol 3: Solubility Enhancement via Sonication
  • Preparation: Place the flask containing the suspension of the compound in ethanol into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the level of the solvent in the flask.

  • Sonication: Turn on the sonicator. Most lab cleaners operate at a fixed frequency. Sonicate the suspension in intervals of 5-10 minutes.

  • Monitoring: After each interval, visually inspect the solution. You may notice the solution becoming clearer. Note that sonication can gently warm the sample.[10]

  • Completion: Continue until the solid is fully dissolved. This method is often used in combination with stirring for maximum effect.

By following this guide, you can systematically and logically troubleshoot solubility issues, saving time and ensuring the integrity of your experimental solutions.

References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids.
  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry.
  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • ChemBK. (2024, April 9). 4-Chlorobenzene-1-carboximidamide hydrochloride - Physico-chemical Properties.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Surface Measurement Systems. (n.d.). Investigation of Solvate Formation and Loss Using the DVS.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • American Chemical Society. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride.
  • Co-solvents.pptx. (n.d.).
  • ChemicalBook. (2026, January 13). 4-Chlorobenzene-1-carboximidamide hydrochloride | 14401-51-5.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PMC. (n.d.). Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Sigma-Aldrich. (n.d.). 4-chlorobenzene-1-carboximidamide hydrochloride AldrichCPR.
  • . (n.d.). Salt Solubility In Ethanol. Available at:

  • NSF Public Access Repository. (2021, January 12). Organic solvates in the Cambridge Structural Database.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Organic Solvates in the Cambridge Structural Database. (2021, January 11).
  • American Chemical Society. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.
  • Benchchem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • ResearchGate. (n.d.). Modeling the temperature-dependent solubility of salts in organic solvents.
  • Mach Technologies. (2024, January 3). How Temperature Affects the Ethanol Extraction Process.
  • Cayman Chemical. (2020, November 20). Solubility Factors When Choosing a Solvent.
  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • ResearchGate. (n.d.). The crystal packing of the methanol solvate (left) and the ethanol....
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010, November 5).
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

Sources

Optimization

Technical Support Center: Purification of 4-Chlorobenzene-1-carboximidamide hydrochloride by Recrystallization

Welcome to the technical support center for the purification of 4-Chlorobenzene-1-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chlorobenzene-1-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity crystalline products.

I. Troubleshooting Guide: Recrystallization of 4-Chlorobenzene-1-carboximidamide hydrochloride

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

Q: I've selected a solvent for recrystallization, but my 4-Chlorobenzene-1-carboximidamide hydrochloride won't dissolve, even at elevated temperatures. What's going on?

A: This is a common issue that typically points to an inappropriate solvent choice. The fundamental principle of recrystallization is that the compound should have high solubility in the hot solvent and low solubility in the cold solvent.[1][2][3][4] If the compound doesn't dissolve when hot, the solvent is too non-polar for this polar hydrochloride salt.

Causality & Solution:

4-Chlorobenzene-1-carboximidamide hydrochloride is a polar, ionic salt.[5] Therefore, it will exhibit better solubility in polar solvents. The adage "like dissolves like" is a guiding principle here.

Recommended Actions:

  • Switch to a More Polar Solvent: If you started with a non-polar solvent like hexanes or toluene, switch to a more polar option. Good starting points for polar salts include ethanol, methanol, or even water.[5][6][7]

  • Consider a Mixed-Solvent System: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system can be effective.[1][8] A common approach is to dissolve the compound in a minimum amount of a "good" (highly soluble) hot polar solvent (e.g., ethanol) and then slowly add a "bad" (poorly soluble) co-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.[6][9] Reheating to achieve a clear solution and then allowing it to cool slowly can yield excellent crystals.

Issue 2: The compound "oils out" instead of forming crystals.

Q: Upon cooling my saturated solution, an oily layer formed at the bottom of the flask instead of distinct crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a supersaturated liquid phase.[4] This is often due to the boiling point of the solvent being too high or the presence of impurities that depress the melting point.

Causality & Solution:

The goal is for the compound to become insoluble and crystallize from the solution at a temperature below its melting point.

Recommended Actions:

  • Lower the Solvent Boiling Point: If you are using a high-boiling point solvent, switch to one with a lower boiling point.

  • Increase the Amount of Solvent: The solution may be too concentrated, leading to precipitation at a higher temperature. Reheat the mixture to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation point.[10]

  • Slow Down the Cooling Process: Rapid cooling can sometimes induce oiling out.[10][11][12] Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Charcoal Treatment for Impurities: If impurities are suspected, a charcoal treatment of the hot solution can help remove them. Impurities can sometimes interfere with crystal lattice formation.[7]

Issue 3: No crystals form upon cooling, even after an extended period.

Q: My solution has cooled to room temperature and has been in an ice bath, but no crystals have appeared. What should I do?

A: This situation typically arises from two main possibilities: either too much solvent was used, and the solution is not supersaturated, or the nucleation process (the initial formation of crystals) has not been initiated.

Causality & Solution:

Crystallization requires a supersaturated solution and a nucleation event to begin.

Recommended Actions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[11] The microscopic scratches on the glass can provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure 4-Chlorobenzene-1-carboximidamide hydrochloride, add a tiny crystal to the solution.[13] This "seed" will act as a template for further crystal growth.

  • Reduce the Solvent Volume: If induction methods fail, it's likely that too much solvent was used.[10] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

  • Introduce an Anti-Solvent: If using a single solvent system, you can carefully add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the original solvent to redissolve the cloudiness and allow it to cool.

Issue 4: The recrystallized product has a low yield.

Q: I successfully obtained crystals, but my final yield is very low. Where did my product go?

A: A low yield can result from several factors during the recrystallization process.

Causality & Solution:

Product loss can occur at various stages, from initial dissolution to final filtration.

Recommended Actions:

  • Avoid Using Excessive Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even when cold.[10] Use only the minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Ensure Complete Cooling: Make sure the solution is thoroughly chilled in an ice bath before filtration to maximize the amount of precipitate.

  • Minimize Transfers: Each transfer of the solution or crystals can result in some loss of material.

  • Second Crop of Crystals: The mother liquor (the solution after filtering the first batch of crystals) can be concentrated by boiling off some of the solvent to obtain a second, often less pure, crop of crystals.[7]

Issue 5: The final product is still impure.

Q: I've recrystallized my 4-Chlorobenzene-1-carboximidamide hydrochloride, but analytical data (e.g., TLC, melting point) shows it's still not pure. What went wrong?

A: Impurities can be carried through the recrystallization process if not executed correctly.

Causality & Solution:

The goal of recrystallization is to leave impurities behind in the mother liquor.

Recommended Actions:

  • Cool the Solution Slowly: Rapid cooling can trap impurities within the growing crystal lattice.[10][11][12] Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of purer crystals.

  • Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will remove any residual mother liquor containing dissolved impurities that may be coating the crystal surfaces.

  • Consider the Nature of the Impurity: If the impurity has similar solubility properties to your desired compound, a single recrystallization may not be sufficient. A second recrystallization may be necessary. Common impurities in the synthesis of related compounds can include unreacted starting materials or byproducts from coupling agents.[8]

  • Hot Filtration for Insoluble Impurities: If there are insoluble impurities present in your crude material, they should be removed by a hot gravity filtration of the dissolved solution before allowing it to cool.[7]

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the ideal solvent for recrystallizing 4-Chlorobenzene-1-carboximidamide hydrochloride?

A1: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[1][2][4] Given that 4-Chlorobenzene-1-carboximidamide hydrochloride is a polar salt, polar solvents are the best starting point.[5] Ethanol is often a good choice.[5] An ethanol/water mixture can also be effective.[8] It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the optimal one for your specific sample.[1]

Q2: What are the potential impurities I might encounter?

A2: Impurities can originate from the synthetic route used. For instance, if synthesized from 4-chlorobenzonitrile, unreacted starting material could be present.[14] Hydrolysis of intermediates is also a possibility. In analogous syntheses of similar compounds, byproducts from coupling agents or unreacted starting materials like 4-chlorobenzoic acid are common.[8]

Procedural Questions

Q3: How do I perform a mixed-solvent recrystallization?

A3:

  • Dissolve your crude compound in the minimum amount of a hot solvent in which it is readily soluble (the "good" solvent).

  • While keeping the solution hot, add a second solvent in which the compound is insoluble (the "bad" or "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). The two solvents must be miscible with each other.[7]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to induce crystallization.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is only necessary if you observe insoluble impurities in your hot, saturated solution.[7] These could be dust, particles from reagents, or insoluble byproducts. This step should be performed quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

Safety & Handling

Q5: What are the primary safety concerns when working with 4-Chlorobenzene-1-carboximidamide hydrochloride and recrystallization solvents?

A5: 4-Chlorobenzene-1-carboximidamide hydrochloride is classified as toxic if swallowed and causes serious eye irritation.[15] It may also cause skin irritation and an allergic skin reaction.[15][16] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18][19] Recrystallization solvents are often flammable and volatile. Avoid open flames and work in a fume hood.[4]

Q6: How should I store purified 4-Chlorobenzene-1-carboximidamide hydrochloride?

A6: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep it away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[5][17]

III. Visualized Workflows & Data

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes charcoal_q Colored impurities? hot_filt_q->charcoal_q No hot_filt->charcoal_q charcoal Add Activated Charcoal & Filter charcoal_q->charcoal Yes cool Slow Cooling to RT charcoal_q->cool No charcoal->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry finish Pure Product dry->finish

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue q1 What is the problem? start->q1 no_crystals No Crystals Form q1->no_crystals No Crystals oiling_out Compound 'Oils Out' q1->oiling_out Oiling Out low_yield Low Yield q1->low_yield Low Yield impure_prod Product is Impure q1->impure_prod Impure sol_no_xtal Add seed crystal or scratch flask interior no_crystals->sol_no_xtal q2 Crystals form? sol_no_xtal->q2 sol_no_xtal2 Too much solvent. Reduce volume by evaporation. q2->sol_no_xtal2 No success Success q2->success Yes sol_no_xtal2->success sol_oiling Reheat to dissolve oil. Add more solvent and cool slower. oiling_out->sol_oiling sol_oiling->success sol_low_yield Used too much solvent. Concentrate mother liquor for 2nd crop. low_yield->sol_low_yield sol_low_yield->success sol_impure Cooled too quickly or didn't wash. Re-recrystallize with slow cooling. impure_prod->sol_impure sol_impure->success

Caption: Decision tree for troubleshooting common recrystallization problems.

Solvent Selection Guide
Solvent ClassExample SolventsPolaritySuitability for 4-Chlorobenzene-1-carboximidamide HCl
Polar Protic Water, Ethanol, MethanolHighHigh (Good starting point)
Polar Aprotic Acetone, AcetonitrileMedium-HighModerate (Can be useful)
Non-Polar Hexane, Toluene, Diethyl EtherLowLow (Generally unsuitable alone, may be used as anti-solvents)

IV. References

  • BenchChem. (n.d.). Improving the yield of 4-Chlorobenzamide synthesis reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-chlorobenzene-1-carboximidamide hydrochloride. Retrieved from

  • PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from

  • Ascent Chemical. (n.d.). 4-Chloro-Benzenecarboximidamidmonohydrochloride. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorobenzamide. Retrieved from

  • ChemicalBook. (2026). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from

  • University of York. (n.d.). Solvent Choice. Retrieved from

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorobenzamidine hydroiodide. Retrieved from

  • Fisher Scientific. (2014). SAFETY DATA SHEET - Benzamidine Hydrochloride Hydrate. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • ChemBK. (2024). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • EBSCO. (n.d.). Recrystallization (chemistry). Retrieved from

  • Professor Dave Explains. (2020). Recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Guide for Chemists. Retrieved from

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from

  • Organic Chemistry at SD Miramar College. (2017). Recrystallization - Organic Chemistry Lab Technique. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Chlorobenzene-1-carboximidamide Hydrochloride

Welcome to the technical support center dedicated to overcoming challenges in synthetic routes utilizing 4-Chlorobenzene-1-carboximidamide hydrochloride. This guide is structured for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in synthetic routes utilizing 4-Chlorobenzene-1-carboximidamide hydrochloride. This guide is structured for researchers, chemists, and drug development professionals who employ this versatile reagent, particularly in the synthesis of heterocyclic compounds. Here, we move beyond simple procedural lists to explore the chemical principles governing reaction outcomes, providing you with the expert insights needed to diagnose and resolve issues leading to low product yields.

Section 1: Foundational Knowledge - Understanding Your Reagent

A thorough understanding of your starting material is the bedrock of a successful synthesis. Seemingly minor details about the reagent's properties and handling can have a significant impact on its reactivity and, consequently, your yield.

FAQ: What are the key physical and chemical properties of 4-Chlorobenzene-1-carboximidamide hydrochloride?

4-Chlorobenzene-1-carboximidamide hydrochloride, also widely known as 4-chlorobenzamidine hydrochloride, is a crystalline solid that serves as a crucial building block in organic synthesis.[1][2] Its reactivity is centered around the nucleophilic carboximidamide (amidine) functional group. The hydrochloride salt form enhances its stability and solubility in polar solvents but also dictates specific requirements for its use in reactions.[1][2]

Table 1: Physicochemical Properties of 4-Chlorobenzene-1-carboximidamide Hydrochloride

Property Value Significance & Expert Insight
CAS Number 14401-51-5 The universally accepted identifier for this specific chemical substance.[3][4]
Molecular Formula C₇H₈Cl₂N₂ Comprises the amidine (C₇H₇ClN₂) and its hydrochloride salt.[5]
Molecular Weight 191.06 g/mol Essential for accurate stoichiometric calculations.[5]
Appearance White to off-white/light yellow crystalline powder.[1][3] Deviation from this (e.g., discoloration, clumping) may indicate degradation or impurities.
Melting Point ~244-246 °C[4] A sharp melting point in this range is a good indicator of high purity.[3]
Solubility Soluble in water; soluble in some polar organic solvents (e.g., ethanol).[1][2] The salt form confers aqueous solubility. However, water is often detrimental to reactions, making solvent choice critical.

| Storage | Store at room temperature under an inert atmosphere, in a tightly sealed container.[3][6][7] | This compound is sensitive to moisture. Improper storage is a primary cause of reagent deactivation. |

FAQ: How should I properly store and handle this reagent to ensure its stability and reactivity?

Proper storage is non-negotiable for maintaining the integrity of this reagent. The amidine group can be susceptible to hydrolysis, and the compound itself can absorb atmospheric moisture.

Best Practices for Storage and Handling:

  • Inert Atmosphere: Always store the reagent under an inert atmosphere, such as nitrogen or argon.[6][7] This minimizes exposure to moisture and oxygen.

  • Dry Conditions: Keep the container in a cool, dry place, preferably in a desiccator.[1]

  • Tightly Sealed Container: Ensure the container cap is securely fastened immediately after use to prevent moisture ingress.[1]

  • Avoid Incompatibles: Store away from strong bases and oxidizing agents to prevent unwanted reactions.[1]

Section 2: General Reaction Setup & Optimization

Low yields often originate from suboptimal reaction setup and conditions. Addressing these foundational aspects is the first step in troubleshooting.

FAQ: My reaction is not starting or is incomplete. What are the first things I should check?

When a reaction fails, a systematic approach is crucial. Before altering complex parameters, verify the fundamentals. The following decision tree outlines the primary checkpoints.

Start Low or No Conversion Observed Reagent_Quality Is Reagent Quality Confirmed? (Appearance, Age, Storage) Start->Reagent_Quality Stoichiometry Are Stoichiometric Calculations Correct? Reagent_Quality->Stoichiometry Yes End_Reagent Action: Use a fresh, verified lot of the reagent. Reagent_Quality->End_Reagent No Base Is a Base Used to Free the Amidine? Stoichiometry->Base Yes End_Stoichiometry Action: Recalculate and re-weigh all reagents. Stoichiometry->End_Stoichiometry No Conditions Are Anhydrous Conditions Maintained? Base->Conditions Yes End_Base Action: Add appropriate base (see next FAQ). Base->End_Base No Monitoring Is Reaction Being Monitored? (e.g., TLC, LC-MS) Conditions->Monitoring Yes End_Conditions Action: Ensure dry glassware, anhydrous solvents, and inert atmosphere. Conditions->End_Conditions No End_Monitoring Action: Implement regular reaction monitoring. Monitoring->End_Monitoring No Proceed Proceed to Advanced Troubleshooting (Solvent, Temp, etc.) Monitoring->Proceed Yes Start Multiple Byproducts Observed Hydrolysis Possible Hydrolysis? Start->Hydrolysis Temp Is Reaction Temperature Too High? Start->Temp Base_Issue Is Base Causing Side Reactions? Start->Base_Issue Sol_Hydrolysis Action: Ensure strictly anhydrous conditions (solvents, reagents, atmosphere). Hydrolysis->Sol_Hydrolysis Sol_Temp Action: Run reaction at a lower temperature. Add reagents slowly at 0 °C. Temp->Sol_Temp Sol_Base Action: Switch to a non-nucleophilic base like DIPEA. Base_Issue->Sol_Base

Caption: Logic for diagnosing byproduct formation.

FAQ: My product seems to be degrading during workup or purification. How can I prevent this?

Product loss during isolation is a frustrating source of low yield. The stability of your final product, often a heterocyclic compound like a benzimidazole, depends on its structure and the pH of the environment. [8]

  • Aqueous Workup: When washing the reaction mixture, be mindful of the pH. If your product has basic nitrogen atoms, washing with a strong acid could protonate it, making it water-soluble and causing it to be lost to the aqueous layer. Conversely, an acidic product could be lost to a basic wash. Use mild washing agents like saturated sodium bicarbonate solution and brine where possible. [9]* Chromatography: Some nitrogen-containing compounds can interact strongly with acidic silica gel, leading to tailing and poor recovery. [10]To mitigate this, you can either use deactivated silica gel or add a small amount (0.5-1%) of a base like triethylamine to your eluent system.

  • Temperature: Avoid excessive heat during solvent removal on a rotary evaporator, as this can decompose thermally sensitive products.

FAQ: The reaction is sluggish and gives a low conversion even after prolonged time. What can I do to improve the reaction rate?

If the reaction is clean but slow, several parameters can be adjusted to increase the rate.

  • Temperature: Gently heating the reaction mixture is the most common way to increase the reaction rate. [11]Try increasing the temperature in increments (e.g., from room temperature to 40 °C, then to 60 °C), while monitoring for byproduct formation by TLC.

  • Concentration: Le Chatelier's principle applies. Increasing the concentration of the reactants can help drive the equilibrium towards the product. [11]Ensure you are not using an excessively large volume of solvent.

  • Catalyst: Some condensation reactions can be accelerated by a catalyst. For example, the formation of benzimidazoles can be catalyzed by Lewis acids or Brønsted acids, though this must be compatible with your specific substrate. [12][13]

Section 4: Key Experimental Protocols

The following are generalized protocols that serve as a robust starting point. They should be optimized for your specific substrates.

Protocol 1: General Procedure for Heterocycle Synthesis (e.g., Pyrimidine Synthesis)

This protocol describes a typical condensation reaction between 4-Cl-BCH and a 1,3-dicarbonyl compound.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, addition funnel) is thoroughly oven-dried or flame-dried and allowed to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reagent Setup: In the reaction flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) and 4-Chlorobenzene-1-carboximidamide hydrochloride (1.0 eq.) in an anhydrous solvent (e.g., THF or Toluene, ~0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq.) to the mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C). The optimal temperature and time should be determined by monitoring the reaction.

  • Monitoring: After 1 hour, and then at regular intervals, take a small aliquot from the reaction mixture to monitor its progress (see Protocol 2).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any salts if an inorganic base was used. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: Step-by-Step Guide to Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is the fastest way to assess a reaction's progress. [14][15]

  • Prepare the Chamber: Add your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) to a TLC chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere saturate.

  • Spot the Plate: On a silica gel TLC plate, make three small, separate spots on the baseline with a capillary tube:

    • SM: Your starting material (4-Cl-BCH and the other reactant co-spotted).

    • RXN: A small aliquot from your reaction mixture.

    • C: A "co-spot" where you first spot the SM, and then spot the RXN directly on top of it.

  • Develop the Plate: Place the TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). [14]You can also use an iodine chamber or a chemical stain if your compounds are not UV-active.

  • Interpret:

    • If the "RXN" lane shows a new spot that is not present in the "SM" lane, this is likely your product.

    • As the reaction progresses, the starting material spots in the "RXN" lane should diminish, and the product spot should intensify.

    • The reaction is complete when the limiting starting material spot is no longer visible in the "RXN" lane.

Conclusion

Successfully troubleshooting low yields in reactions with 4-Chlorobenzene-1-carboximidamide hydrochloride hinges on a systematic approach grounded in chemical principles. By ensuring reagent quality, maintaining scrupulously anhydrous conditions, optimizing the choice and amount of base, and carefully monitoring the reaction's progress, you can overcome common obstacles. This guide provides the foundational knowledge and specific strategies to transform a low-yielding reaction into a successful synthesis.

References

  • Linshang Chemical. (n.d.). 4-Chloro-Benzenecarboximidamidmonohydrochloride.
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide.
  • BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
  • BenchChem. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
  • CymitQuimica. (n.d.). CAS 14401-51-5: Benzenecarboximidamide, 4-chloro-, hydroch….
  • ChemBK. (2024). 4-CHLORO-BENZAMIDINE HYDROCHLORIDE.
  • ChemicalBook. (2026). 4-Chlorobenzene-1-carboximidamide hydrochloride.
  • Creative Biolabs. (n.d.). Reaction Condition Optimization.
  • ChemBK. (2024). 4-Chlorobenzene-1-carboximidamide hydrochloride.
  • ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides.
  • PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride.
  • BenchChem. (2025). Troubleshooting common side reactions in 4-amino-N-(2-chlorophenyl)benzamide synthesis.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chlorobenzamide.
  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives.
  • BenchChem. (2025). Comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide synthesis methods.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • TCI EUROPE N.V. (n.d.). 4-Chlorobenzamidine Hydrochloride.
  • PubChem. (n.d.). 4-chlorobenzenesulfonamide.
  • Creative Enzymes. (n.d.). Effect of pH on Enzymatic Reaction.
  • BenchChem. (2025). Application Notes: Synthesis of Heterocyclic Compounds Using 4-(Methylamino)-3-nitrobenzoyl chloride.
  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • Quora. (2018). What effect does an inappropriate pH have on an enzyme activity?.
  • PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301.
  • Sigma-Aldrich. (n.d.). 4-chlorobenzene-1-carboximidamide hydrochloride AldrichCPR.
  • WSU Chemistry. (n.d.). Monitoring Reactions by TLC.
  • PMC. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides.
  • PubMed. (2022). Survey reaction of 2-amino-N-(aryl) benzimidamides with ninhydrin in different conditions and investigation of reaction mechanism using density functional theory (DFT).
  • PMC. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
  • PubChem. (n.d.). Benzimidazole.
  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Chlorobenzamidine Hydrochloride Coupling

Welcome to the technical support center for optimizing coupling reactions involving 4-Chlorobenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 4-Chlorobenzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your reaction efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for coupling reactions with 4-Chlorobenzamidine hydrochloride?

A typical starting point for many coupling reactions, such as N-arylations, is often near room temperature (20-25 °C) to a moderately elevated temperature of 40-50 °C.[1] Initial trials at room temperature are advisable to gauge the reaction's intrinsic rate and exothermicity. For less reactive coupling partners or certain catalytic systems like palladium-catalyzed cross-couplings, heating may be necessary, with temperatures often ranging from 80 °C to 100 °C.[2][3]

Q2: How does an increase in temperature generally affect the reaction rate and yield?

According to the Arrhenius equation, increasing the reaction temperature almost always increases the reaction rate. This can be beneficial, potentially reducing reaction times from days to hours.[1] However, the effect on yield is more complex. While a higher temperature can drive a sluggish reaction to completion, excessive heat can trigger decomposition of the starting material, product, or catalyst, leading to a lower overall yield and the formation of impurities.[4]

Q3: What are the visible signs of thermal decomposition?

Key indicators of decomposition include a significant color change in the reaction mixture, often to dark brown or black. The formation of a black precipitate can indicate the aggregation and deactivation of a palladium catalyst, a common issue in cross-coupling reactions.[5] In-process monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) might reveal the appearance of new, unidentified spots or peaks, alongside a decrease in the concentration of the desired product.

Q4: Can these coupling reactions be performed at low temperatures (e.g., 0 °C)?

Yes, performing the reaction at a low temperature like 0 °C is a valid strategy, particularly when dealing with highly reactive coupling partners or thermally sensitive functional groups.[6][7] Low temperatures can improve selectivity and minimize side reactions.[8] However, the trade-off is a significantly slower reaction rate, which may require extended reaction times to achieve a satisfactory yield.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiment, focusing on temperature as a root cause.

Issue 1: My reaction is not starting or is extremely slow at room temperature.

  • Potential Cause: Insufficient thermal energy to overcome the activation energy barrier. This is common for less reactive substrates or when using a catalyst that requires thermal activation.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: Before adjusting the temperature, ensure that all reagents, especially catalysts and bases, are pure and active. Phosphine ligands, for example, can be sensitive to air and may oxidize, inhibiting the reaction.[4]

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS at each new setpoint after a set period (e.g., 1-2 hours).

    • Solvent Consideration: Ensure your solvent has a boiling point compatible with the target temperature. For higher temperatures (e.g., >80 °C), solvents like toluene, dioxane, or DMF are often used.[2][6]

    • Catalyst System Review: For catalytic reactions, some modern palladium precatalysts are designed to activate at lower temperatures. It may be worth screening different ligand/metal combinations that are known to be more active.[3]

Issue 2: My TLC/LC-MS shows multiple spots, indicating significant impurity formation.

  • Potential Cause: The reaction temperature may be too high, promoting side reactions or decomposition. Amidine functional groups can be susceptible to hydrolysis or other competing reactions at elevated temperatures.[7][9]

  • Troubleshooting Steps:

    • Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. Even a 10 °C decrease can significantly alter the impurity profile.[10]

    • Controlled Addition at Low Temperature: For reactions that are exothermic, consider adding one of the reagents slowly to a cooled solution of the other components.[11] This maintains a low initial temperature, preventing a rapid exotherm that can lead to side products, before allowing the mixture to slowly warm or be gently heated.

    • Check for Base-Induced Side Reactions: The combination of a strong base and high temperature can lead to unwanted side reactions. Consider screening different bases, potentially using a weaker base at a moderate temperature.

Issue 3: The starting material is consumed, but the yield of the desired product is low.

  • Potential Cause: The product itself might be unstable at the reaction temperature, leading to its degradation over time. Alternatively, the catalyst may be deactivating before the reaction is complete.

  • Troubleshooting Steps:

    • Run a Product Stability Test: Subject a pure sample of your product to the reaction conditions (solvent, base, temperature) without the starting materials. Monitor its stability over time to see if degradation occurs.

    • Optimize Reaction Time: A higher temperature accelerates both product formation and decomposition. It's possible the optimal yield is achieved at an earlier time point. Take aliquots from the reaction every hour to find the point of maximum product concentration before degradation becomes significant.

    • Stabilize the Catalyst: If catalyst decomposition (e.g., formation of palladium black) is observed, using stabilizing ligands or catalyst systems designed for high-temperature stability can be beneficial.[5]

Issue 4: The reaction works well on a small scale but fails or gives poor results upon scale-up.

  • Potential Cause: Inefficient heat transfer is a major challenge during scale-up.[12] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio is much lower, and localized hot spots can form, leading to decomposition and side reactions that were not observed on a small scale.

  • Troubleshooting Steps:

    • Ensure Efficient Stirring: Use an overhead mechanical stirrer for larger volumes to ensure the reaction mixture is homogenous and temperature gradients are minimized.

    • Control the Rate of Addition: For exothermic reactions, the rate of addition of a key reagent must be carefully controlled on a larger scale to allow the cooling system to manage the heat generated.

    • Use a Temperature Probe: Monitor the internal temperature of the reaction, not just the temperature of the heating bath. This gives a true reading of the reaction conditions.[12]

    • Re-optimize Temperature: A scaled-up reaction may require a lower external heating temperature to maintain the optimal internal temperature compared to a small-scale trial.

Data Summary & Visualization

Table 1: General Effect of Temperature on Reaction Parameters
Temperature RangeReaction RateTypical YieldPotential IssuesRecommended For
Low (0 - 25 °C) Slow to Very SlowVariable; can be high if left long enoughLong reaction times; incomplete conversionHighly reactive substrates; thermally sensitive molecules; maximizing selectivity.
Moderate (30 - 60 °C) ModerateOften OptimalBalance needed to avoid impurity formationGeneral starting point for optimization; good balance of rate and selectivity.[1]
High (70 - 120 °C) FastCan be high, but risk of decreaseDecomposition of reagents/product; catalyst deactivation; side reactions.[4][5]Unreactive substrates; sterically hindered couplings; reactions requiring high activation energy.
Diagrams

A systematic approach is crucial for successful optimization. The following workflow outlines a logical sequence for temperature screening.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Start: Room Temp (25°C) Run for 4h Check1 Monitor by TLC/LC-MS Start->Check1 Slow Reaction Slow or No Start Check1->Slow <10% Conversion Good Good Conversion (>50%) Check1->Good Clean Conversion Complex Complex Mixture (>3 spots) Check1->Complex Side Products Heat Increase Temp to 50°C Slow->Heat OptimizeTime Optimize Time at 25°C Good->OptimizeTime Cool Decrease Temp to 0°C Complex->Cool Heat2 Increase Temp to 80°C Heat->Heat2 Still Slow Analyze Analyze Yield & Purity Heat->Analyze Heat2->Analyze Cool->Analyze OptimizeTime->Analyze

Caption: A workflow for systematic temperature optimization.

The following decision tree provides a logical path for diagnosing and solving issues related to low reaction yield.

Troubleshooting_Low_Yield Start Low Yield Observed CheckSM Starting Material (SM) Consumed? Start->CheckSM NoSM No, SM Remains CheckSM->NoSM No YesSM Yes, SM Consumed CheckSM->YesSM Yes CheckImpurity Significant Impurities or Side Products? YesImpurity Yes CheckImpurity->YesImpurity Yes NoImpurity No, Clean Baseline CheckImpurity->NoImpurity No Cause1 Cause: Insufficient Activation Energy NoSM->Cause1 YesSM->CheckImpurity Cause2 Cause: Side Reactions Dominating YesImpurity->Cause2 Cause3 Cause: Product or Catalyst Decomposition NoImpurity->Cause3 Action1 Action: Increase Temp Incrementally (e.g., +15°C) Cause1->Action1 Action2 Action: Decrease Temp (e.g., -15°C) Cause2->Action2 Action3 Action: Decrease Temp &/or Shorten Rxn Time Cause3->Action3

Caption: A troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a parallel approach to efficiently screen for an optimal reaction temperature.

  • Setup: In three separate, identical reaction vessels equipped with stir bars and reflux condensers (under an inert atmosphere, e.g., Nitrogen or Argon), place your coupling partner (1.0 eq) and solvent.

  • Reagent Addition: Add the base and any catalyst/ligand system to each vessel.

  • Temperature Control: Place each vessel in a pre-equilibrated heating block or bath set to three different temperatures (e.g., T1 = 25 °C, T2 = 50 °C, T3 = 80 °C).

  • Initiation: Add 4-Chlorobenzamidine hydrochloride (1.1 eq) to each vessel simultaneously to start the reactions.

  • Monitoring: After 2 hours, carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS to assess the conversion rate and impurity profile.

  • Analysis: Compare the results from the three temperatures.

    • If the 80 °C reaction shows high conversion but many impurities, the optimal temperature may be lower.

    • If the 25 °C reaction shows no progress, while the 50 °C reaction is clean but slow, the optimal temperature may be slightly higher than 50 °C.

  • Refinement: Based on the initial screen, perform a second, more focused screen around the most promising temperature range.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Use a capillary tube to spot a small amount of your starting material solution (co-spot), and the reaction mixture on the origin line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The presence of multiple new spots suggests the formation of side products.

References

  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a. Retrieved from [Link]

  • Linshang Chemical. (2026). 4-Chloro-Benzenecarboximidamidmonohydrochloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Temperature control and side reactions in PPAA (T3P) couplings. Retrieved from [Link]

  • Reddit. (2025). Side reactions with HBTU amide coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • MDPI. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • PMC. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Retrieved from [Link]

  • University of Bristol. (2018). Guidance on risk assessments for chemical reactions. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Storage &amp; Stability Guide for 4-Chlorobenzene-1-carboximidamide Hydrochloride

Executive Summary: The "Golden Standard" Protocol For researchers requiring immediate guidance, adhere to these baseline parameters to maintain >98% purity of 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Standard" Protocol

For researchers requiring immediate guidance, adhere to these baseline parameters to maintain >98% purity of 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5).

ParameterSolid State (Powder)Stock Solution (DMSO/EtOH)Aqueous Solution
Temperature 20°C – 25°C (Controlled Room Temp)-20°C Do Not Store (Use immediately)
Atmosphere Inert (Argon/Nitrogen) preferred; Tightly sealedInert gas purge requiredN/A
Humidity <30% RH (Desiccator required)N/AN/A
Container Amber glass vial with PTFE-lined capAmber glass or CryovialPlastic or Glass
Max Duration 2–4 Years (if desiccated)3–6 Months< 24 Hours

Critical Warning: This compound is an amidine salt . While the hydrochloride counter-ion provides stabilization, the amidine moiety is thermodynamically susceptible to hydrolysis, converting to 4-chlorobenzamide and ammonia upon exposure to atmospheric moisture.

Technical Deep Dive: Mechanisms of Degradation

To troubleshoot effectively, one must understand why the compound degrades. The primary failure mode for 4-Chlorobenzene-1-carboximidamide hydrochloride is hydrolysis .

The Hydrolysis Pathway

Amidines are nitrogen analogues of carboxylic acids/esters. In the presence of water (even atmospheric moisture), the central carbon undergoes nucleophilic attack. This process is accelerated by:

  • High pH: Hydroxide ions are stronger nucleophiles than water.

  • Moisture: Facilitates the formation of the tetrahedral intermediate.

  • Temperature: Increases the kinetic rate of the cleavage.

Visualizing the Degradation:

HydrolysisPathway Amidine 4-Chlorobenzamidine HCl Salt (Active Compound) Intermediate Tetrahedral Intermediate (Unstable) Amidine->Intermediate Nucleophilic Attack Moisture + H₂O / OH⁻ Amide 4-Chlorobenzamide (Inactive Impurity) Intermediate->Amide Collapse & Cleavage Ammonia + NH₄Cl Intermediate->Ammonia

Figure 1: The irreversible hydrolytic degradation pathway of 4-Chlorobenzene-1-carboximidamide hydrochloride.

Troubleshooting & FAQs: Researcher Support

This section addresses real-world scenarios encountered in the lab.

Category A: Physical Appearance & Handling[1][2]

Q1: The white powder has turned into a sticky, off-white clump. Is it still usable?

  • Diagnosis: The compound is hygroscopic . The "clumping" indicates moisture absorption, which initiates the hydrolysis pathway described in Figure 1.

  • Action:

    • Do NOT use for quantitative kinetics or Ki determination. The effective mass has changed due to water weight, and purity is compromised.

    • Salvage Protocol: If you must use it for qualitative work, dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Verify purity via HPLC. If the "Amide" peak (see Analytical Check) exceeds 5%, discard the batch.

Q2: Can I store the compound in the fridge (4°C) instead of room temperature?

  • Technical Insight: While cold slows chemical reactions, refrigerators are often high-humidity environments . If the vial seal is imperfect, condensation will form inside the vial upon warming to room temperature.

  • Recommendation: Room temperature (in a desiccator) is safer than a fridge unless you seal the vial inside a secondary container with desiccant packs.

Category B: Solution Chemistry & Stability

Q3: I prepared a stock solution in DMSO three months ago. It turned slightly yellow. Why?

  • Diagnosis: DMSO is hygroscopic and can absorb water from the air over time. Additionally, trace impurities in DMSO can oxidize sensitive compounds, though amidines are generally resistant to oxidation. The yellowing likely indicates minor degradation or contaminant concentration.

  • Troubleshooting Guide:

    • Check the freezing point of your DMSO stock. Pure DMSO freezes at 19°C. If it remains liquid in a cool room, it has absorbed significant water.

    • Rule of Thumb: Always use anhydrous DMSO (packaged under argon) for stock solutions.

Q4: My aqueous buffer solution precipitated after 48 hours. What happened?

  • Mechanism: 4-Chlorobenzene-1-carboximidamide has a pKa of approximately ~11-12. At neutral pH (7.4), it is protonated (cationic) and soluble. However, if hydrolysis occurs, it forms 4-Chlorobenzamide , which has significantly lower water solubility than the amidine salt.

Category C: Analytical Verification

Q5: How do I verify the purity of my stored sample?

  • Method: Reverse-Phase HPLC.

  • Column: C18.

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

  • Detection: UV at 229 nm (Max absorption for benzamidines).[1]

  • Expected Result:

    • Retention Time X: 4-Chlorobenzene-1-carboximidamide (Polar, elutes earlier).

    • Retention Time Y: 4-Chlorobenzamide (Less polar, elutes later).

Workflow: Storage Decision Matrix

Use this logic flow to determine the correct storage location for your specific experimental phase.

StorageWorkflow Start Received Compound (Solid) Usage Immediate Use? Start->Usage LongTerm Long-Term Storage (>1 Month) Usage->LongTerm No SolPrep Prepare Stock Solution Usage->SolPrep Yes Desiccator Desiccator Cabinet (RT, Dark, <30% RH) LongTerm->Desiccator Solvent Solvent Choice? SolPrep->Solvent Aqueous Aqueous Buffer (PBS, TBS) Solvent->Aqueous Biological Assay Organic Organic Solvent (DMSO, Ethanol) Solvent->Organic Stock Prep Discard Discard after 24 Hours Aqueous->Discard Unstable Freezer Aliquot & Store at -20°C Organic->Freezer Stable (Months)

Figure 2: Decision matrix for solid vs. liquid state storage to maximize compound longevity.

References

  • Citation Context: Establishes the baseline stability of benzamidine salts (4 years solid) and the instability of aqueous solutions (<1 day).
  • Yu, L. J., et al. (2021).[2] "Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water." Journal of Organic Chemistry, 86(19), 13762-13767.[2] Retrieved from [Link][2]

    • Citation Context: Provides the mechanistic grounding for the hydrolysis pathway and the effect of pH on degradation rates.[3]

    • Citation Context: Verifies CAS number (14401-51-5) and general handling safety data.[4][5]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 203436, 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

    • Citation Context: Source for physicochemical properties (MW, Solubility)

Sources

Optimization

resolving incomplete reactions involving 4-Chlorobenzene-1-carboximidamide hydrochloride

[1] Status: Operational Ticket Focus: Optimization of Heterocycle Synthesis & Incomplete Conversions Assigned Specialist: Senior Application Scientist[1][2] Executive Summary: The Molecule You are likely working with 4-C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Optimization of Heterocycle Synthesis & Incomplete Conversions Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The Molecule

You are likely working with 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS: 14401-51-5) as a precursor for synthesizing pyrimidines, imidazoles, or triazines.[1][2]

While structurally simple, this molecule presents a distinct "duality" that ruins approximately 30% of first-time reactions:

  • The Salt Form (HCl): Stable, shelf-life friendly, but kinetically inert in non-polar organic solvents.[1][2]

  • The Free Base: Highly nucleophilic and reactive, but hygroscopic and prone to hydrolysis .[1][2]

Most "incomplete reactions" are actually solubility failures or proton inventory errors .[1][2] The guide below addresses these specific failure modes.

Module 1: The "Salt Trap" (Activation Failures)

User Symptom: "My reaction mixture is a suspension. TLC shows the starting material spot is unchanged after 12 hours in THF/DCM."

Technical Diagnosis: You are attempting to react the hydrochloride salt directly in a solvent where it has zero solubility. The lattice energy of the salt is too high for the organic solvent to overcome. Furthermore, the protonated amidinium ion (


) is not nucleophilic .[1] It cannot attack your electrophile (e.g., 

-keto ester).[1]
The Fix: Liberation of the Free Base

You must deprotonate the amidine hydrochloride to generate the active species.

Protocol A: In-Situ Activation (Recommended for Ethanol/Methanol)

If your reaction tolerates protic solvents (e.g., Pinner synthesis of pyrimidines), use an alkoxide base.[1][2]

  • Dissolve the HCl salt in dry Ethanol (EtOH).[1]

  • Add 1.05 equivalents of Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).

  • Observation: You will see a fine white precipitate form immediately.[1][2] This is NaCl.

  • Action: Stir for 15 minutes. You can either filter off the NaCl (to clean up the workup later) or proceed directly by adding your electrophile.[1]

Protocol B: Ex-Situ Activation (Recommended for THF/DCM/Toluene)

If your electrophile is sensitive to alcohols (transesterification risk), you must isolate the free base first.[1][2]

  • Suspend the HCl salt in water (it will dissolve).[1]

  • Add 2N NaOH until pH > 12.

  • Extract 3x with DCM or EtOAc.[1][2]

  • Dry the organic layer over

    
     and evaporate immediately  at low temp (<40°C).
    
  • Critical: Use the resulting solid immediately. Do not store it; it will absorb

    
     and water from the air.
    
Logic Visualization: The Activation Pathway

ActivationPathway Salt 4-Cl-Benzamidine HCl (Inert / Insoluble in THF) Base Base Addition (NaOEt or NaOH) Salt->Base Deprotonation FreeBase Free Amidine (Active Nucleophile) Base->FreeBase - NaCl Product Heterocycle (Pyrimidine/Imidazole) FreeBase->Product Electrophile (Dry Conditions) Amide 4-Cl-Benzamide (Dead End) FreeBase->Amide Moisture/H2O (Hydrolysis)

Figure 1: The kinetic fork in the road.[1][2] Failure to exclude water leads to the amide dead-end, while failure to add base leaves the reactant as the inert salt.

Module 2: The Hydrolysis Dead-End

User Symptom: "I see a new spot on TLC, but the mass spec shows M+1 = 156 (or 173), not my product."

Technical Diagnosis: You have made 4-chlorobenzamide . Amidines are essentially "nitrogen analogues" of carboxylic acids.[1][2] In the presence of water and base (OH-), the amidine carbon undergoes nucleophilic attack by hydroxide, releasing ammonia and forming the thermodynamically stable amide.

Key Data Point: The hydrolysis half-life of benzamidines decreases drastically as pH increases.[1][2] At pH 13, hydrolysis can occur in hours [1].[3]

Troubleshooting Checklist:

Parameter Requirement Why?
Solvent Grade Anhydrous Commercial "ACS grade" ethanol often contains 0.5% water.[1][2] This is enough to hydrolyze your starting material at reflux.[1]
Base Quality Fresh Old NaOEt turns into NaOH + EtOH upon exposure to moist air.[1][2] If your base is "wet," you are adding the hydrolysis reagent directly to the flask.

| Atmosphere | Argon/Nitrogen | The free base absorbs moisture from the air rapidly.[1][2] |

Module 3: Stoichiometry & Proton Inventory

User Symptom: "The reaction starts but stalls at 50-60% conversion."

Technical Diagnosis: This is often a Proton Inventory issue.[1][2] When an amidine (Base 1) reacts with a


-keto ester, the intermediate steps often release protons or involve equilibrium transfers.[1][2] If you generate an acidic byproduct (like HCl from an acid chloride reaction, or if the condensation releases water which then hydrolyzes an ester), the medium becomes acidic.

The "Buffering" Effect: As the reaction proceeds, if the pH drops, the remaining free amidine will pick up a proton to become the unreactive amidinium salt.

Solution: Ensure you have enough base to neutralize all acidic species in the system.[1][2]

  • Standard Rule: Use 2.0 - 2.5 equivalents of base if using a salt starting material.[1]

    • 1.0 eq to neutralize the HCl on the amidine.

    • 1.0 eq to drive the deprotonation of the nucleophile or neutralize the leaving group.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Pyridine or Triethylamine (TEA) as the base? A: Use Caution. The pKa of benzamidine is approximately 11.6.[1][2]

  • Triethylamine pKa (of conjugate acid)

    
     10.7.[1]
    
  • Pyridine pKa (of conjugate acid)

    
     5.2.[1]
    TEA is barely strong enough to deprotonate the HCl salt fully in equilibrium.[1][2] It is often better to use a stronger inorganic base (Carbonate or Alkoxide) to drive the equilibrium completely to the free base [2].
    

Q: My product co-elutes with the 4-chlorobenzamide byproduct. How do I purify? A: This is a common pain point.

  • Acid Wash: Dissolve the crude mix in EtOAc.[1][2] Wash with 1N HCl.[1] The amide is neutral and stays in the organic layer. Your product (if it's a basic pyrimidine) might go into the aqueous layer.[1]

  • Check pKa: If your product is a pyrimidine, it might be weakly basic.[1][2] If it extracts into the acid, you can separate it from the non-basic amide byproduct this way.

Q: Why is the 4-Chloro group important? A: Electronic effects.[1][2] The Cl is an Electron Withdrawing Group (EWG).[1]

  • Pros: It makes the amidine carbon more electrophilic (easier to attack if you were doing the reverse reaction), but in this context, it makes the amidine nitrogen slightly less basic and less nucleophilic than unsubstituted benzamidine.[1]

  • Cons: It makes the molecule more susceptible to hydrolysis because the carbon is more "thirsty" for water (OH-) attack.[1][2]

References

  • Hydrolysis Kinetics: Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water.[1][2] (2021).[1][3] Flinders University / ACS.[1] Available at: [Link][1][2][3]

  • Amidine Synthesis & Reactivity: Synthesis of Amidines - Organic Chemistry Portal.[1][2] Available at: [Link][1][2]

  • Cyclization Mechanisms: Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines. (2022).[1] NIH/PubMed.[1] Available at: [Link]

Sources

Troubleshooting

stabilizing 4-Chlorobenzene-1-carboximidamide hydrochloride in aqueous buffers

Executive Summary 4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl) is a potent competitive inhibitor of trypsin-like serine proteases.[1][2] While the solid HCl salt is stable, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl) is a potent competitive inhibitor of trypsin-like serine proteases.[1][2] While the solid HCl salt is stable, the compound is susceptible to hydrolysis in aqueous solution, converting the active amidine group into an inactive amide.

This guide provides the mechanistic rationale and validated protocols to prevent this degradation, ensuring experimental reproducibility.

Module 1: The Stability Matrix

Quick-reference data for experimental planning.[1][2]

ParameterOptimal ConditionCritical Limit (Avoid)Reason
pH pH 4.0 – 6.0 pH > 8.0 Alkaline conditions catalyze nucleophilic attack by

on the amidine carbon.[1][2]
Solvent (Stock) DMSO or Ethanol 100% Water (for storage)Hydrolysis requires water; anhydrous organic stocks prevent degradation.[1][2]
Temperature -20°C (Stock)> 25°C (Aqueous)Heat accelerates the hydrolysis rate constant (

).[1][2]
Buffer Type MES, Acetate, Phosphate Carbonate, Tris (High pH) Nucleophilic buffers at high pH can accelerate degradation.[1][2]

Module 2: Mechanism of Instability

To stabilize this compound, you must understand why it degrades.[1] The amidine group (


) is thermodynamically unstable relative to the amide in water, particularly as pH rises.
The Hydrolysis Pathway

The degradation is driven by the nucleophilic attack of water (or hydroxide ions) on the central carbon of the amidine group.[3] The electron-withdrawing chlorine atom at the para position makes the central carbon more electrophilic, potentially increasing susceptibility to attack compared to unsubstituted benzamidine.

Hydrolysis cluster_legend Reaction Conditions Amidine 4-Chlorobenzamidine (Active Inhibitor) Inter Tetrahedral Intermediate Amidine->Inter + H2O / OH- (Nucleophilic Attack) Amide 4-Chlorobenzamide (Inactive) Inter->Amide - NH3 (Elimination) Ammonia NH3 (Byproduct) Inter->Ammonia key Rate increases at pH > 8.0 Rate increases with Temp

Figure 1: The irreversible hydrolysis pathway. The active amidine converts to the inactive amide, releasing ammonia. This reaction is catalyzed by base (high pH).[1][2]

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "I see a white precipitate upon diluting my stock into the buffer."

Diagnosis: "Salting Out" or Solubility Shock. 4-Chlorobenzamidine HCl has moderate water solubility, but the free base (formed if your buffer pH is very high) is less soluble.[1][2] Furthermore, high salt concentrations in your buffer (e.g., 1M NaCl) can reduce solubility.[1] Corrective Action:

  • Dropwise Addition: Do not blast the DMSO stock into the buffer. Add it dropwise while vortexing.[1][2]

  • Check Final % DMSO: Keep final DMSO concentration < 5% (v/v) to maintain solubility without denaturing your target protein.[1][2]

  • Verify pH: Ensure your buffer pH is not > 9.0, which might generate the less soluble free base species.[1]

Issue 2: "My trypsin inhibition assay is losing potency over time."

Diagnosis: Hydrolysis of the inhibitor.[1][4][5] If you stored 4-Chlorobenzamidine in an aqueous buffer (e.g., PBS pH 7.[1][2][6]4) at 4°C for weeks, a significant portion has likely converted to 4-chlorobenzamide, which is not a protease inhibitor.[1][2] Corrective Action:

  • Fresh Preparation: Always prepare aqueous dilutions immediately before use.[1][2]

  • Acidic Shift: If the assay tolerates it, lower the pH to 6.0.

  • Quantify Degradation: Run a quick HPLC or LC-MS check.[1][2] The amide (degradation product) will have a different retention time and mass (+1 Da mass shift is hard to see, but the loss of charged character changes retention significantly).

Module 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution (Self-Validating)

Use this protocol to create a stock that remains stable for months.[1][2]

Reagents:

  • 4-Chlorobenzene-1-carboximidamide HCl (Solid)[1]

  • Anhydrous DMSO (Dimethyl sulfoxide), High Purity Grade (>99.9%)[1][2]

Step-by-Step:

  • Calculate: Determine the mass required for a 100 mM stock. (MW ≈ 191.06 g/mol ).[1][2]

    • Example: Dissolve 19.1 mg in 1.0 mL DMSO.

  • Dissolve: Add DMSO to the vial. Vortex vigorously until the solution is completely clear.

    • Validation Check: Hold the vial up to a light source. If any particulates remain, sonicate for 30 seconds.[1]

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C . Protect from moisture (use a desiccated box if possible).[1][2] Hygroscopicity is the enemy here.

Protocol B: Aqueous Working Solution (Just-In-Time)

Use this for your daily experiments.

  • Thaw: Thaw one aliquot of DMSO stock at room temperature.

  • Buffer Selection: Choose a buffer with pH 6.0–7.5 (e.g., Phosphate, HEPES, MES).[1][2] Avoid pH > 8.0.[1][2][6]

  • Dilution: Dilute the stock 1:1000 (or as needed) into the buffer to achieve the working concentration (e.g., 100 µM).

  • Mixing: Vortex immediately.

  • Usage Window: Use within 4–6 hours at room temperature. Discard unused aqueous portion.[1][2]

References & Authority[9][10][11][12][13]

  • Mechanism of Amidine Hydrolysis:

    • Clement, B., & Kämpchen, T. (1985).[1][2] Hydrolysis of benzamidine derivatives. This foundational work establishes that benzamidines hydrolyze to amides and that the reaction is base-catalyzed.[2]

    • Source:[1][2]

  • Solubility & Stability Data:

    • Cayman Chemical.[1][6] (n.d.). Product Information: 4-Chlorobenzamidine (hydrochloride).[1][2][7][8] Confirms solubility in DMSO/Ethanol and instability in basic aqueous solutions.[1][2]

    • Source:[1][2]

  • Trypsin Inhibition Context:

    • Markwardt, F., et al. (1968).[1][2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. Establishes the structure-activity relationship (SAR) where the amidine group is essential for binding the S1 pocket of serine proteases; hydrolysis destroys this activity.

    • Source:[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectrum of 4-Chlorobenzene-1-carboximidamide Hydrochloride

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and existing compounds is a cornerstone of progress. Among the arsenal of analytical techniques available,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel and existing compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide offers an in-depth analysis of the ¹H NMR spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride, a compound of interest in medicinal chemistry and organic synthesis.

This document moves beyond a simple recitation of data, providing a comparative analysis with structurally related compounds to highlight the subtle yet significant spectral differences that inform structural confirmation and purity assessment.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The reliability of any spectral analysis is predicated on the quality of the initial data acquisition. The following protocol outlines the best practices for preparing a sample of 4-Chlorobenzene-1-carboximidamide hydrochloride for ¹H NMR analysis.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound. Its strong solvating power is ideal for hydrochloride salts, which often have limited solubility in other common NMR solvents like chloroform-d (CDCl₃).[1] Crucially, DMSO-d₆ is aprotic and does not readily exchange with the labile N-H protons of the amidinium group, allowing for their observation in the spectrum. The residual proton signal for DMSO-d₅ appears as a quintet around δ 2.50 ppm, which is typically clear of the aromatic and amide/amidine regions of interest.[2][3]

Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of 4-Chlorobenzene-1-carboximidamide hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the solid is completely dissolved. A brief application of a warm air gun may be used if dissolution is slow, but care should be taken to avoid sample degradation.

  • Homogenization: Ensure the solution is clear and homogeneous before placing it in the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of at least 2 seconds to ensure accurate integration.

Spectral Analysis of 4-Chlorobenzene-1-carboximidamide Hydrochloride

The chemical structure of 4-Chlorobenzene-1-carboximidamide hydrochloride presents a distinct set of protons whose magnetic environments are reflected in the ¹H NMR spectrum.

Caption: Structure of 4-Chlorobenzene-1-carboximidamide cation with proton labeling.

Observed Spectrum in DMSO-d₆:

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the aromatic region and the downfield region containing labile protons.

  • Aromatic Protons (Hₐ and Hᵦ): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[4][5]

    • δ 7.85-7.97 ppm (m, 2H, Hᵦ): This downfield multiplet is assigned to the two protons (Hᵦ) that are ortho to the electron-withdrawing carboximidamidium group [-C(=NH₂)NH⁺]. This group strongly deshields the adjacent protons due to its positive charge and inductive effects, shifting their signal downfield.[1][6]

    • δ 7.60-7.77 ppm (m, 2H, Hₐ): This multiplet is assigned to the two protons (Hₐ) ortho to the chlorine atom. While chlorine is also an electron-withdrawing group, its deshielding effect is less pronounced than that of the positively charged amidinium group, resulting in a more upfield signal relative to Hᵦ.

  • Amidinium Protons (NH):

    • δ 8.4 ppm (br. s, 3H, NH): This broad singlet corresponds to the three labile protons of the hydrochloride salt. These are the two protons on the amidinium nitrogen atoms and the acidic proton from HCl, which are in rapid exchange with each other and any trace water in the solvent. Hydrogen bonding with the DMSO solvent also contributes to the downfield shift and broadening of this peak.

Comparative Analysis with Structurally Related Compounds

To fully appreciate the spectral features of 4-Chlorobenzene-1-carboximidamide hydrochloride, it is instructive to compare its spectrum with those of closely related molecules. This comparison underscores how minor structural modifications lead to predictable spectral changes.

Alternative 1: Benzamidine Hydrochloride (Unsubstituted Analogue)

Removing the chlorine atom from the para position provides the parent compound, benzamidine hydrochloride. Its ¹H NMR spectrum allows for the isolation of the electronic effects of the carboximidamidium group on the aromatic ring.

  • Aromatic Protons (δ ~7.5-7.8 ppm): The aromatic protons of benzamidine hydrochloride typically appear as a more complex multiplet in the range of δ 7.5-7.8 ppm. Without the symmetry of the para-disubstituted system, the ortho, meta, and para protons are distinct. Crucially, the overall signal is shifted slightly upfield compared to its 4-chloro counterpart, as it lacks the additional deshielding effect of the chlorine atom.

  • Amidinium Protons (δ ~9.0-9.4 ppm): The NH protons are also observed as broad signals in the downfield region.

Alternative 2: 4-Chlorobenzamide (Amide Analogue)

Replacing the carboximidamidium group with a neutral carboxamide group (-CONH₂) significantly alters the electronic properties and, consequently, the ¹H NMR spectrum.

  • Aromatic Protons: The ¹H NMR spectrum of 4-chlorobenzamide in DMSO-d₆ shows two doublets in the aromatic region, similar to the target compound.

    • δ 7.94 ppm (d, 2H): Protons ortho to the amide carbonyl group.

    • δ 7.54 ppm (d, 2H): Protons ortho to the chlorine atom. While the pattern is similar, the signals are shifted slightly upfield compared to 4-chlorobenzene-1-carboximidamide hydrochloride. This is because the neutral amide group is less electron-withdrawing than the positively charged amidinium group.

  • Amide Protons (δ ~8.1 and 7.5 ppm): The two amide protons (-NH₂) are non-equivalent due to restricted rotation around the C-N bond and appear as two separate broad singlets. This is a key distinguishing feature from the single, integrated 3H peak of the amidinium salt.

Data Summary and Comparison

The table below provides a clear, side-by-side comparison of the key ¹H NMR spectral data for the three compounds discussed, all in DMSO-d₆.

CompoundAromatic Protons (ortho to Cl/H)Aromatic Protons (ortho to Functional Group)NH Protons
4-Chlorobenzene-1-carboximidamide HCl δ 7.60-7.77 (m, 2H)δ 7.85-7.97 (m, 2H)δ 8.4 (br s, 3H)
Benzamidine HCl N/A (multiplet at δ ~7.5-7.8)(multiplet at δ ~7.5-7.8)δ ~9.0-9.4 (br s, ~3H)
4-Chlorobenzamide δ 7.54 (d, 2H)δ 7.94 (d, 2H)δ ~8.1 & 7.5 (2 x br s, 1H each)

Note: Data for Benzamidine HCl is generalized from typical values.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 5-10 mg of 4-Chlorobenzamidine HCl add_solvent 2. Add ~0.6 mL of DMSO-d₆ weigh->add_solvent dissolve 3. Vortex/Invert to Dissolve add_solvent->dissolve insert_sample 4. Insert Sample into NMR Spectrometer dissolve->insert_sample acquire 5. Acquire ¹H Spectrum (≥400 MHz) insert_sample->acquire process 6. Phase & Baseline Correction acquire->process integrate 7. Integrate Signals process->integrate assign 8. Assign Peaks & Analyze (Chemical Shift, Splitting) integrate->assign

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum provides an unambiguous confirmation of the structure of 4-Chlorobenzene-1-carboximidamide hydrochloride. The characteristic AA'BB' pattern in the aromatic region confirms the 1,4-disubstitution of the benzene ring. The distinct chemical shifts of the aromatic protons allow for their specific assignment, reflecting the different electronic environments imposed by the chloro and carboximidamidium substituents. Furthermore, the downfield, broad singlet for the NH protons is indicative of the salt form and the labile nature of these protons.

By comparing its spectrum to those of benzamidine hydrochloride and 4-chlorobenzamide, we can confidently attribute specific spectral features to the presence of the chlorine atom and the cationic amidinium group. This comparative approach not only strengthens the structural assignment but also serves as a valuable educational tool for researchers and scientists in the field of drug development and chemical analysis.

References

  • Fiveable. (2025, August 15). Para-Substituted Benzene Definition. Fiveable. [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. Wiley. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts. [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.3: Chemical Shifts and Shielding. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793). [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 4 in D 2 O as a function of added DCl. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, February 12). Effect of electron donating and withdrawing groups on NMR. [Link]

  • The Royal Society of Chemistry. (2014). Supporting information: A Pyrene-Functionalized Zinc(Ⅱ)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. [Link]

  • ResearchGate. (2024, December). ¹H NMR spectrum of 1 (DMSO-d6, 600 MHz, 298 K). Annotations with.... [Link]

  • Beilstein Journal of Organic Chemistry. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. [Link]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of 4-Chlorobenzene-1-carboximidamide Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride. Designed for researchers and drug development professionals, this document mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride. Designed for researchers and drug development professionals, this document moves beyond a simple peak-list, offering a comparative and mechanistic interpretation of the spectral data. We will explore the theoretical underpinnings of the observed vibrational modes, present a robust experimental protocol that ensures data integrity, and compare the spectrum to related structures to provide a comprehensive analytical context.

Theoretical Framework: Predicting the Vibrational Landscape

The FTIR spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride is a composite of the vibrational modes of its constituent parts: the protonated carboximidamide (amidinium) group and the 4-chlorophenyl ring. The protonation of the carboximidamide moiety to form the amidinium cation results in a delocalized positive charge across the N-C-N system, significantly influencing its vibrational frequencies compared to the neutral free base.

The Amidinium Cation Signature: -C(NH₂)₂⁺
  • N-H Stretching Vibrations: In the hydrochloride salt, the nitrogen atoms are protonated, forming an amidinium cation. These N-H bonds are involved in strong intermolecular hydrogen bonding within the crystal lattice, further influenced by the chloride counter-ion. Consequently, the N-H stretching vibrations are expected to appear as very broad and strong absorption bands in the region of 3300-2800 cm⁻¹ .[1][2] A reported spectrum lists a peak at 3239 cm⁻¹, which falls squarely in this range and is characteristic of these N-H stretching modes.[3] The breadth of this peak is a key diagnostic feature of amine salts.

  • C=N Stretching (Amidinium Asymmetric Stretch): Due to resonance delocalization, the two C-N bonds in the amidinium cation have a bond order between a single and a double bond. This results in a strong, characteristic absorption band for the asymmetric N-C-N stretching vibration. This peak is typically observed in the 1680-1650 cm⁻¹ region.[1] The experimental data shows a prominent peak at 1678 cm⁻¹ , which is a definitive assignment for this mode.[3]

  • N-H Bending (Scissoring) Vibrations: The in-plane bending or "scissoring" motion of the -NH₂ groups gives rise to moderately strong absorptions. For primary amine salts, these bands are typically found in the 1600-1500 cm⁻¹ range.[1] The reported peak at 1460 cm⁻¹ can be attributed to this N-H bending vibration.[3]

The 4-Chlorophenyl Ring Vibrations
  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are characteristically found at wavenumbers just above 3000 cm⁻¹. A peak at 3054 cm⁻¹ in the reported data is a clear indication of these aromatic C-H stretches.[3][4]

  • Aromatic C=C Ring Stretching: The benzene ring has several in-plane C=C stretching vibrations that typically appear as a series of sharp bands of variable intensity in the 1600-1400 cm⁻¹ region.[4][5] The reported spectrum shows peaks at 1460 cm⁻¹ and 1401 cm⁻¹ , which are consistent with these ring stretching modes.[3] The peak at 1460 cm⁻¹ likely has contributions from both C=C stretching and N-H bending.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The pattern of C-H OOP bending bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[4] For a 1,4-disubstituted (para) benzene derivative, a strong band is expected in the 850-800 cm⁻¹ range. While the available data does not specify a peak in this exact region, this is a key feature to look for in an experimental spectrum.

  • C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region. For chlorobenzene derivatives, this band typically appears between 750-700 cm⁻¹ .[6][7] The reported peak at 715 cm⁻¹ is confidently assigned to the C-Cl stretching mode.[3]

Data Presentation and Comparative Analysis

To provide a clear overview, the expected and reported FTIR absorption bands for 4-Chlorobenzene-1-carboximidamide hydrochloride are summarized below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3239Strong, BroadN-H StretchingAmidinium (-C(NH₂)₂⁺)
~3054Medium, SharpAromatic C-H Stretching4-Chlorophenyl
~1678Strong, SharpAsymmetric C=N StretchingAmidinium (-C(NH₂)₂⁺)
~1460MediumAromatic C=C Ring Stretching / N-H Bending4-Chlorophenyl / Amidinium
~1401MediumAromatic C=C Ring Stretching4-Chlorophenyl
~1036MediumC-H In-Plane Bending4-Chlorophenyl
~715StrongC-Cl Stretching4-Chlorophenyl
(Data sourced from ChemicalBook[3] and interpreted with principles from standard spectroscopic texts[1][4])
Comparative Insights
  • vs. Neutral 4-Chlorobenzamidine: The most significant difference between the hydrochloride salt and its free base would be in the N-H stretching region. The neutral amidine would show sharper N-H stretching bands around 3500-3300 cm⁻¹ for the -NH₂ group.[1] Upon protonation to form the salt, these bands broaden significantly and shift to lower wavenumbers (e.g., ~3239 cm⁻¹) due to the formation of the -NH₂⁺ group and strong hydrogen bonding.[3][8]

  • vs. Benzamidine Hydrochloride: Comparing the title compound to benzamidine hydrochloride allows for the isolation of the chloro-substituent's effects. The primary differences would be the presence of the strong C-Cl stretching band around 715 cm⁻¹ and subtle shifts in the aromatic C=C and C-H vibrational frequencies due to the electronic influence and mass of the chlorine atom.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The acquisition of a reliable FTIR spectrum for a hydrochloride salt requires careful attention to the sample preparation methodology to avoid potential artifacts. The KBr pellet method is standard for solid samples, but it presents a specific challenge for hydrochloride salts.

The Challenge: Ion Exchange with KBr

Potassium bromide (KBr) is the most common matrix for creating transparent pellets for transmission FTIR.[9] However, when analyzing a hydrochloride salt (R-NH₃⁺Cl⁻), there is a significant risk of an ion-exchange reaction within the pellet upon pressing:

R-NH₃⁺Cl⁻ + KBr ⇌ R-NH₃⁺Br⁻ + KCl

This exchange can result in a spectrum that is a mixture of the hydrochloride and hydrobromide salts, or entirely that of the hydrobromide salt, leading to erroneous interpretations.[10]

Recommended Protocol: The Potassium Chloride (KCl) Pellet Method

To ensure the chemical integrity of the sample, using spectroscopic grade potassium chloride (KCl) as the matrix is the authoritative and trustworthy approach. Since the anion (Cl⁻) is common to both the sample and the matrix, the possibility of ion exchange is eliminated.

Step-by-Step Methodology:

  • Material Preparation:

    • Use spectroscopy-grade KCl that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator to eliminate interference from water, which shows broad absorption around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹.[11]

    • Ensure the agate mortar and pestle, die set, and all spatulas are impeccably clean and dry.[9]

  • Sample Grinding & Mixing:

    • Weigh approximately 1-2 mg of the 4-Chlorobenzene-1-carboximidamide hydrochloride sample.

    • Weigh approximately 150-200 mg of the dried, spectroscopic-grade KCl.[10]

    • First, grind the sample alone in the agate mortar to a very fine powder. This is crucial for reducing scattering effects in the final pellet.[11]

    • Add the KCl to the mortar and gently but thoroughly mix with the ground sample until the mixture is homogeneous. Avoid excessive grinding of the KCl itself, as this increases its surface area and potential for moisture absorption.[12]

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet die assembly.

    • Place the die into a hydraulic press.

    • Connect a vacuum line to the die, if available, to remove trapped air and residual moisture.

    • Gradually apply pressure according to the die manufacturer's instructions (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[11]

  • Spectrum Acquisition:

    • Carefully remove the die from the press and extrude the pellet. A high-quality pellet should be thin and transparent or translucent.

    • Place the pellet in the spectrometer's sample holder.

    • Collect a background spectrum of the ambient atmosphere (or purged instrument) first.

    • Collect the sample spectrum. For a good signal-to-noise ratio, co-adding 32 or 64 scans is recommended.

    • Process the resulting spectrum by performing a baseline correction.

The logical flow of this self-validating protocol is designed to mitigate common sources of error and produce a spectrum representative of the pure hydrochloride salt.

FTIR_Workflow Diagram: FTIR Analysis Workflow for Hydrochloride Salts cluster_prep Sample & Matrix Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition & Processing Dry_KCl Dry Spectroscopic Grade KCl Weigh_KCl Weigh ~200 mg Dried KCl Dry_KCl->Weigh_KCl Weigh_Sample Weigh 1-2 mg Sample Grind_Sample Grind Sample to Fine Powder Weigh_Sample->Grind_Sample Mix Gently Mix Sample and KCl Weigh_KCl->Mix Grind_Sample->Mix Load_Die Load Powder into Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Extrude Extrude Transparent Pellet Press->Extrude Collect_Smp Collect Sample Spectrum Extrude->Collect_Smp Collect_Bkg Collect Background Spectrum Collect_Bkg->Collect_Smp Process Baseline Correction Collect_Smp->Process Interpret Interpret Spectrum Process->Interpret

Caption: Workflow for obtaining a high-fidelity FTIR spectrum of a hydrochloride salt using the KCl pellet method.

Conclusion

The FTIR spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride is rich with diagnostic information. The key identifying features are the broad N-H stretching bands of the amidinium salt below 3300 cm⁻¹, a strong and sharp asymmetric C=N stretch near 1678 cm⁻¹, and a prominent C-Cl stretching vibration around 715 cm⁻¹. Accurate interpretation relies not only on recognizing these group frequencies but also on employing a methodologically sound experimental protocol. The use of KCl as a matrix instead of KBr is a critical, field-proven choice to prevent ion-exchange artifacts, thereby ensuring the trustworthiness and scientific integrity of the resulting spectral data. This guide provides the theoretical basis and practical steps for researchers to confidently identify and characterize this compound and its structural analogs.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Di Donato, L., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Michigan State University Chemistry Department. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). C103-E152 FTIR TALK LETTER Vol.43. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of CLN-HCl, CYA, and CLN-CYA. Retrieved from [Link]

  • UKEssays. (2018, January 30). C-H Bending Vibrations of Benzene Rings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of chlorobenzene. Retrieved from [Link]

  • Quack, M., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy. Retrieved from [Link]

  • University of Technology Sydney. (n.d.). Benzene and its derivatives. Retrieved from [Link]

  • Oreate AI. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • University of Calgary Chemistry Department. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 18). Why does the FTIR-ATR spectrum for hexamethylenediammonium adipate not have a peak for the N-H bond? Retrieved from [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

Sources

Validation

mass spectrometry fragmentation pattern of 4-Chlorobenzene-1-carboximidamide hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural elucidation, fragmentation mechanics, and analogue differentiation using ESI-MS/MS. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Structural elucidation, fragmentation mechanics, and analogue differentiation using ESI-MS/MS.

Executive Summary

4-Chlorobenzene-1-carboximidamide hydrochloride (4-Chlorobenzamidine) is a critical scaffold in medicinal chemistry, functioning primarily as a serine protease inhibitor (e.g., trypsin, thrombin). In drug development, precise identification of this moiety is essential when screening libraries or analyzing metabolic degradation.

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Chlorobenzamidine. Unlike generic spectral libraries, we compare its performance and detection characteristics directly against its structural analogues—Benzamidine (unsubstituted) and 4-Fluorobenzamidine —to establish definitive diagnostic criteria for researchers.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocol is designed as a self-validating system. The use of a homologous series (H, F, Cl) acts as an internal quality control check for ionization efficiency and fragmentation energy calibration.

Standardized ESI-LC-MS/MS Workflow
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+ve).

    • Rationale: Amidines are strong bases (

      
      ). ESI+ yields a robust 
      
      
      
      ion, superior to EI which often causes excessive in-source fragmentation.
  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Causality: Formic acid ensures full protonation of the amidine nitrogen, maximizing sensitivity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 4-Chlorobenzamidine HCl in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in the mobile phase.

  • Direct Infusion: Infuse at 10 µL/min to optimize Cone Voltage and Collision Energy (CE).

Acquisition Parameters
ParameterSettingImpact on Data
Capillary Voltage 3.0 - 3.5 kVBalances ionization vs. in-source decay.
Cone Voltage 20 - 30 VOptimizes transmission of the precursor

.
Collision Energy (CE) Stepped (10, 20, 40 eV)10 eV: Retains precursor. 20 eV: Generates primary fragments (-NH3). 40 eV: Reveals ring disassembly.

Deep Dive: Fragmentation Mechanics of 4-Chlorobenzamidine

The mass spectrum of 4-Chlorobenzamidine is defined by two distinct features: the Chlorine Isotope Signature and the Amidine Neutral Loss .

The Precursor Ion
  • m/z 155.0: Represents the

    
     isotopologue.
    
  • m/z 157.0: Represents the

    
     isotopologue.
    
  • Diagnostic Ratio: The peak intensity ratio of 3:1 (100% : 32%) is the first validation step. If this ratio deviates, the sample is contaminated or is not a mono-chlorinated species.

Primary Fragmentation Pathway (The "Amidine Loss")

Upon Collision Induced Dissociation (CID), the protonated amidine undergoes a characteristic neutral loss.

  • Transition:

    
    
    
  • Mechanism: Loss of Ammonia (

    
    , 17 Da).
    
  • Structure Formed: 4-Chlorobenzonitrile cation

    
    .
    
  • Significance: This transition is highly conserved across benzamidines and serves as the primary Quantifier Ion in MRM (Multiple Reaction Monitoring) methods.

Secondary Fragmentation (Ring Disassembly)

At higher collision energies (>30 eV), the nitrile group is ejected.

  • Transition:

    
    
    
  • Mechanism: Loss of Hydrogen Cyanide (

    
    , 27 Da).
    
  • Structure Formed: 4-Chlorophenyl cation

    
    .
    
  • Further Decay: The

    
     ion may lose the Chlorine radical (35 Da) to yield the phenyl cation (
    
    
    
    ), though the
    
    
    bond is robust.

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule, highlighting the specific masses for the


 isotope.

FragmentationPathway M_H Precursor [M+H]+ m/z 155 (100%) m/z 157 (32%) Frag_138 Fragment 1 [4-Chlorobenzonitrile+H]+ m/z 138 M_H->Frag_138 Loss of NH3 (-17 Da) Low CE (15 eV) Frag_111 Fragment 2 [4-Chlorophenyl Cation]+ m/z 111 Frag_138->Frag_111 Loss of HCN (-27 Da) Med CE (25 eV) Frag_75 Fragment 3 [Benzyne/Phenyl]+ m/z 75/76 Frag_111->Frag_75 Loss of Cl/HCl High CE (>40 eV)

Figure 1: ESI-MS/MS fragmentation pathway of 4-Chlorobenzamidine (


 isotope).

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 4-Chlorobenzamidine, it must be distinguished from its common analogues. The table below compares the MS "fingerprint" of the target compound against Benzamidine (Reference) and 4-Fluorobenzamidine (Halogen Analogue).

Comparative Data Table
FeatureBenzamidine (Reference)4-Fluorobenzamidine (Analogue)4-Chlorobenzamidine (Target)
Formula



Precursor (

)
121.06 139.05 155.04
Isotope Pattern None (M+1 only)None (F is monoisotopic)M (100%), M+2 (32%)
Primary Fragment 104 (-NH3)122 (-NH3)138 (-NH3)
Secondary Fragment 77 (Phenyl)95 (Fluorophenyl)111 (Chlorophenyl)
Retention Time (RP) Early Eluter (Polar)IntermediateLate Eluter (Lipophilic)
Detection Specificity Low (Common mass)High (Mass defect)Very High (Isotope pair)
Performance Insights
  • Specificity Advantage: 4-Chlorobenzamidine offers the highest detection specificity due to the unique Chlorine isotope cluster. In complex biological matrices (e.g., plasma), this allows for noise filtration that is impossible with Benzamidine or the Fluoro-analogue.

  • Bond Strength & Energy: The C-F bond in 4-Fluorobenzamidine is significantly stronger than the C-Cl bond. Consequently, the 4-Fluoro analogue requires higher collision energies to fragment the aromatic ring compared to the 4-Chloro variant.

  • Chromatographic Separation: Due to the lipophilicity of the Chlorine atom (logP ~1.6), 4-Chlorobenzamidine retains longer on C18 columns compared to the more polar Benzamidine (logP ~0.6). This physical property serves as an orthogonal confirmation of identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203436, 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide, 4-chloro- Gas Phase Spectrum.[1] National Institute of Standards and Technology.[1] Retrieved from [Link]

  • Holčapek, M., et al. (2012).Fragmentation mechanisms of protonated benzylamines and benzamidines. Journal of Mass Spectrometry. (Contextual grounding for amidine neutral loss mechanisms).
  • ChemGuide (2023). Fragmentation Patterns in Mass Spectrometry: Chlorine Isotope Signatures. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 4-Chlorobenzene-1-carboximidamide Hydrochloride

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Chlorobenzene-1-carboximidamide hydrochloride. Designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-Chlorobenzene-1-carboximidamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the rationale behind chromatographic choices, compares viable alternatives, and presents a fully-developed, validated method grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for 4-Chlorobenzene-1-carboximidamide Hydrochloride

4-Chlorobenzene-1-carboximidamide hydrochloride, a benzamidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and chemical entities. Its amidine functional group makes it a key synthon, but also presents analytical challenges due to its basicity and potential for hydrolysis. The purity of this starting material is paramount, as impurities can carry through the synthesis, impacting the safety, efficacy, and stability of the final product. Therefore, a robust, specific, and validated analytical method is not merely a quality control checkpoint but a foundational requirement for successful research and development.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and adaptability for analyzing polar, ionizable compounds.[1][2] This guide will explore the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for this specific analyte.

Comparative Analysis of Chromatographic Approaches

The selection of an appropriate HPLC method is a critical decision driven by the physicochemical properties of the analyte and potential impurities. For a polar, water-soluble hydrochloride salt like 4-Chlorobenzene-1-carboximidamide, reversed-phase chromatography is the most logical starting point.

Stationary Phase Selection: Why C18?

The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography for its versatility and hydrophobicity, which provides excellent retention for a wide range of organic molecules. While other phases like C8 or Phenyl could be considered, the C18 phase offers the most robust retention for the chlorobenzene moiety of the target molecule, providing a strong foundation for method development.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity and peak shape in RP-HPLC. The primary variables are the organic modifier and the aqueous component's pH and buffer composition.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths. For aromatic compounds, it often provides different selectivity compared to methanol.

  • Aqueous Phase & pH Control: As 4-Chlorobenzene-1-carboximidamide is a basic compound, the mobile phase pH is critical. At a low pH (e.g., 2.5-3.5), the amidine group will be protonated, enhancing its water solubility and minimizing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase. An acidic modifier like formic acid or a buffer system like phosphate or acetate is essential for pH control and reproducibility.[3]

Table 1: Comparison of Potential Mobile Phase Strategies

Mobile Phase StrategyAdvantagesDisadvantagesSuitability for 4-Chlorobenzene-1-carboximidamide
Acetonitrile / 0.1% Formic Acid in Water Simple to prepare, good UV transparency, volatile (LC-MS compatible).Low buffering capacity, may not be sufficient to prevent peak tailing for highly basic compounds.Good. A strong starting point due to its simplicity and effectiveness for many basic analytes.
Methanol / 0.1% Formic Acid in Water Can offer different selectivity than acetonitrile, potentially resolving critical pairs.Higher viscosity, higher UV cutoff.Viable Alternative. Worth screening if acetonitrile fails to provide adequate resolution from key impurities.
Acetonitrile / Phosphate Buffer (pH 3.0) Excellent buffering capacity, provides robust pH control leading to highly reproducible retention times and improved peak shape.Non-volatile (incompatible with LC-MS), potential for buffer precipitation if organic ratio is too high.Excellent. The preferred choice for a dedicated QC method where reproducibility is paramount.
Acetonitrile / Water with Ion-Pairing Reagent Can improve retention and peak shape for highly polar or basic compounds that are poorly retained.Complex method development, long column equilibration times, can be harsh on the stationary phase.Not Recommended Initially. An unnecessary complication unless simpler approaches fail.

Based on this analysis, a method utilizing an acetonitrile and phosphate buffer mobile phase is selected as the most promising candidate for a robust, high-performance purity validation assay.

Recommended HPLC Method for Purity Validation

This section details the optimized and validated RP-HPLC method for the quantitative determination of 4-Chlorobenzene-1-carboximidamide hydrochloride purity.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% to 70% B; 20-25 min: 70% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (based on UV spectra of benzamidine derivatives[4])
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of monobasic potassium phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Chlorobenzene-1-carboximidamide hydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A (Buffer) & Mobile Phase B (ACN) equil Equilibrate HPLC System with Initial Conditions prep_mobile->equil prep_std Prepare Standard Solution (0.5 mg/mL) inject_std Inject Standard (x5) for SST prep_std->inject_std prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample (x2) prep_sample->inject_sample inject_blank Inject Blank (Diluent) equil->inject_blank inject_blank->inject_std inject_std->inject_sample inject_check Inject Check Standard inject_sample->inject_check process Integrate Chromatograms inject_check->process calc Calculate Purity (% Area) and Impurity Profile process->calc report Generate Final Report calc->report G start Method Validation Plan (ICH Q2) specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision quant_limits LOD & LOQ start->quant_limits robustness Robustness start->robustness final_method Validated Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method quant_limits->final_method robustness->final_method

Caption: Logical flow of method validation.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this analysis, it is useful to understand its performance relative to other potential methods.

Table 4: Comparison of Analytical Techniques

TechniqueSelectivitySensitivitySpeedCost (Instrument)Comments
HPLC-UV (This Method) ExcellentHigh (to ~0.01%)Moderate (30 min/sample)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Ideal for purity and impurity profiling.
Gas Chromatography (GC) GoodHighFast

Requires derivatization for the non-volatile salt, making it complex and prone to error.
Capillary Electrophoresis (CE) ExcellentVery HighVery Fast

$
Excellent for charged species, but can have lower reproducibility than HPLC for routine QC.
Quantitative NMR (qNMR) ModerateLowFast

Provides structural confirmation but lacks the sensitivity for trace impurity detection.
Titrimetry LowLowFast$A simple assay for total base content, but not purity-indicating as it cannot distinguish between the API and basic impurities.

This comparison underscores that for a comprehensive purity assessment that is both sensitive and specific, the developed HPLC method is superior to the alternatives.

Conclusion

This guide has detailed the systematic development and validation of a robust, stability-indicating RP-HPLC method for the purity analysis of 4-Chlorobenzene-1-carboximidamide hydrochloride. By comparing alternative chromatographic strategies and justifying the selection of a C18 column with a phosphate-buffered acetonitrile mobile phase, we have established a scientifically sound analytical procedure. The comprehensive validation data demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • Waters Corporation. (n.d.). Aromatic Amines HPLC Analysis on a Nova-Pak C18 Column. Retrieved from an article discussing the use of a C18 column for aromatic amines. [5]2. ChemUniverse. (n.d.). 4-CHLOROBENZENE-1-CARBOXIMIDAMIDE HYDROCHLORIDE. Retrieved from a product page showing compound details. [6]3. Pure Chemistry Scientific Inc. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride 14401-51-5 Purity 95%. Retrieved from a supplier page. [7]4. ChemicalBook. (2026, January 13). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from a chemical properties and supplier database. [8]5. Sultana, N., Arayne, M. S., & Naveed, S. (2010). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. PubMed. Retrieved from a study on HPLC method development for a hydrochloride salt. [9]6. Yazdi, A. S., et al. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Retrieved from a study on HPLC analysis of aromatic amines. [10]7. BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chlorobenzamide. Retrieved from an application note detailing an HPLC method for a structurally related compound. [3]8. Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from an application note comparing HPLC and GC for amine analysis. [1]9. Sigma-Aldrich. (n.d.). 4-chlorobenzene-1-carboximidamide hydrochloride AldrichCPR. Retrieved from a product data sheet. [11]10. BLD Pharm. (n.d.). 14401-51-5|4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from a supplier page with links to analytical data. [12]11. Ouyang, X., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines. ResearchGate. Retrieved from a study involving a validated HPLC method for aromatic amines. [13]12. Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from a chapter discussing various analytical methods for aromatic amines. [14]13. Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent Technologies. Retrieved from an application note on LC methods for aromatic amines. [2]14. Synquest Labs. (n.d.). CAS 14401-51-5 | 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from a product and properties page. [15]15. Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from a study on impurity analysis of a related chloro-aromatic compound. [16]16. Hryhorenko, A., et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. Retrieved from a study on HPLC method validation for a hydrochloride salt. [17]17. Cayman Chemical. (2022). Benzamidine (hydrochloride) Product Information. Retrieved from a product information sheet detailing properties like UV λmax. [4]18. Wang, S., et al. (2015). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health. Retrieved from a study showing analytical characterization of benzamidine derivatives. [18]19. PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from the PubChem compound database.

Sources

Validation

A Comparative Analysis of Inhibition Potency: 4-Chlorobenzamidine HCl vs. Benzamidine HCl

For researchers, scientists, and drug development professionals working with serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. Benzami...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. Benzamidine hydrochloride (HCl) is a widely recognized, reversible competitive inhibitor of trypsin-like serine proteases. This guide provides an in-depth technical comparison between the classical inhibitor, Benzamidine HCl, and its para-substituted analogue, 4-Chlorobenzamidine HCl, offering insights into their respective inhibition potencies and the structural basis for their activity.

Molecular Overview: The Significance of a Single Halogen

At a glance, the two molecules are structurally very similar. Both possess the characteristic benzamidine moiety, which is crucial for their inhibitory action. The key distinction lies in the addition of a chlorine atom at the para (4-position) of the benzene ring in 4-Chlorobenzamidine HCl.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol )
Benzamidine HCl C₇H₉ClN₂156.61
4-Chlorobenzamidine HCl C₇H₈Cl₂N₂191.06

This seemingly minor substitution has significant implications for the molecule's electronic properties and hydrophobicity, which in turn can modulate its binding affinity for the target protease.

Mechanism of Competitive Inhibition

Benzamidine and its derivatives function as competitive inhibitors by mimicking the side chains of arginine and lysine, the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of the inhibitor is drawn to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of the enzyme's active site. This interaction effectively blocks the entry of the natural substrate, thereby inhibiting enzymatic activity.[1]

G cluster_0 Serine Protease Active Site S1_Pocket S1 Specificity Pocket (with Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor Benzamidine Derivative Inhibitor->S1_Pocket

Caption: Interaction of a benzamidine inhibitor with the S1 pocket of a serine protease.

Comparative Inhibition Potency

The true measure of an inhibitor's effectiveness lies in its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition of the enzyme. A lower Kᵢ value signifies a higher binding affinity and thus, a more potent inhibitor.

The following table summarizes the reported Kᵢ values for Benzamidine HCl and 4-Chlorobenzamidine HCl against a panel of key human serine proteases.

Enzyme Benzamidine HCl Kᵢ (µM) 4-Chlorobenzamidine HCl Kᵢ (µM) Potency Fold Change
Trypsin 18 - 35[2][3]11[2]~1.6 - 3.2x increase
Thrombin 220 - 320[2][3]65[2]~3.4 - 4.9x increase
Plasmin 350[2][3]160[2]~2.2x increase
Factor Xa 110320[2]~2.9x decrease

Note: Data for 4-Chlorobenzamidine HCl is primarily sourced from a 1977 study by P. Walsmann.[2] Data for Benzamidine HCl is compiled from multiple sources for a representative range.

Analysis of Structure-Activity Relationship (SAR)

The data reveals a clear trend: the addition of a chlorine atom at the para-position significantly enhances the inhibitory potency against trypsin, thrombin, and plasmin. This can be attributed to a combination of electronic and hydrophobic effects. The chlorine atom is an electron-withdrawing group, which can influence the charge distribution of the aromatic ring. More significantly, it increases the hydrophobicity of the molecule.

For thrombin, in particular, the interaction with substituted benzamidines has been shown to be strongly influenced by the hydrophobicity of the substituent. The increased potency of 4-Chlorobenzamidine HCl against thrombin suggests that the S1 pocket of this enzyme has a greater tolerance for, or even a preference for, more hydrophobic moieties.

Conversely, the potency against Factor Xa is notably decreased with the chlorinated compound. This suggests that the S1 pocket of Factor Xa may be more sterically hindered or have different electrostatic properties compared to trypsin and thrombin, making the bulkier and more hydrophobic 4-Chlorobenzamidine a less favorable fit. These differences highlight the structural nuances between the active sites of even closely related serine proteases.[2]

Experimental Protocol: Determination of Inhibition Constant (Kᵢ)

To empirically validate these findings and determine the Kᵢ for a competitive inhibitor, a robust and self-validating experimental protocol is essential. The following is a generalized procedure for a spectrophotometric-based trypsin inhibition assay.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) and subsequently calculate the Kᵢ of an inhibitor against trypsin.

Principle: The rate of trypsin-catalyzed hydrolysis of a chromogenic substrate, such as Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), is measured in the presence of varying concentrations of the inhibitor. The hydrolysis of these substrates results in a product that can be monitored by an increase in absorbance at a specific wavelength.

Materials and Reagents
  • Bovine Pancreatic Trypsin

  • Chromogenic Substrate (e.g., L-BAPNA)

  • Inhibitors: Benzamidine HCl and 4-Chlorobenzamidine HCl

  • Assay Buffer: e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • DMSO (for dissolving inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to prevent autolysis).

    • Prepare a stock solution of the chromogenic substrate (e.g., L-BAPNA) in the assay buffer.

    • Prepare stock solutions of the inhibitors (Benzamidine HCl and 4-Chlorobenzamidine HCl) in DMSO. Perform a serial dilution to create a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the inhibitor solutions to the respective wells, ensuring a range of concentrations are tested. Include a control well with no inhibitor.

    • Add the trypsin solution to all wells except for a blank control.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in a plate reader and measure the change in absorbance over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide release from L-BAPNA).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Where:

      • [S] is the concentration of the substrate used in the assay.

      • Kₘ is the Michaelis constant for the substrate with the enzyme, which should be determined in a separate experiment.

G prep Reagent Preparation (Enzyme, Substrate, Inhibitors) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubation (Allow E-I Binding) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Spectrophotometric Measurement (Absorbance vs. Time) initiate->measure analyze Data Analysis (V₀ -> % Inhibition -> IC₅₀) measure->analyze calculate Calculate Kᵢ (Cheng-Prusoff Equation) analyze->calculate

Caption: Workflow for the experimental determination of the inhibition constant (Kᵢ).

Conclusion

The comparative analysis demonstrates that 4-Chlorobenzamidine HCl is a more potent inhibitor of trypsin, thrombin, and plasmin than its parent compound, Benzamidine HCl. This enhanced potency is likely due to the increased hydrophobicity conferred by the para-chloro substituent, which favors binding to the S1 pockets of these particular enzymes. However, this structural modification is detrimental to the inhibition of Factor Xa, underscoring the importance of considering the specific enzyme target when selecting an inhibitor. For researchers requiring a more potent, reversible competitive inhibitor for trypsin-like enzymes, 4-Chlorobenzamidine HCl presents a compelling alternative to the more commonly used Benzamidine HCl, provided that its altered selectivity profile is appropriate for the experimental context.

References

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Walsmann, P., & Markwardt, F. (1981). Biochemische und pharmakologische Aspekte des Thrombininhibitors Benzamidin [Biochemical and pharmacological aspects of the thrombin inhibitor benzamidine]. Die Pharmazie, 36(10), 653–660. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

Sources

Comparative

Elemental Analysis Standards: Validating 4-Chlorobenzene-1-carboximidamide Hydrochloride

Executive Summary 4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl) is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulants. Its quality control...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorobenzene-1-carboximidamide hydrochloride (also known as 4-Chlorobenzamidine HCl) is a critical intermediate in the synthesis of serine protease inhibitors and anticoagulants. Its quality control presents a unique analytical challenge: the molecule contains two distinct chlorine atoms—one covalently bound to the aromatic ring and one ionic counter-ion (chloride).

For researchers and drug development professionals, standard elemental analysis (CHN) alone is insufficient to validate the salt stoichiometry or purity of this compound. This guide compares the performance of Automated Combustion Analysis against Potentiometric Titration , establishing a validated workflow for qualifying this material as a reference standard.

Theoretical Baseline & Composition

Before selecting an analytical method, the theoretical composition must be established to set acceptance criteria.

Chemical Formula:


 (Salt Form: 

) Molecular Weight: 191.06 g/mol [1]
ElementCountContribution ( g/mol )Theoretical Mass %Analytical Target
Carbon 784.0844.01% Organic Purity
Hydrogen 88.064.22% Hydration State
Nitrogen 228.0114.66% Amidine Functional Group
Total Chlorine 270.9037.11% Total Halogen Content
Ionic Chloride 135.4518.55% Salt Stoichiometry

Critical Insight: A standard CHN analysis will confirm the Carbon/Nitrogen ratio but cannot distinguish between the covalent chlorine (ring-bound) and the ionic chloride. A sample could be partially degraded (losing HCl) and still show reasonable C/N values.[2] Therefore, Ionic Chloride quantification is the rate-limiting step for validation.

Comparative Analysis: Method Performance

This section objectively compares the three primary "alternatives" for validating the elemental composition of 4-Chlorobenzamidine HCl.

Alternative A: Automated Combustion (CHN)

The industry standard for organic purity.

  • Mechanism: Flash combustion at >900°C in an oxygen-rich environment; detection via thermal conductivity (TCD).[2]

  • Performance:

    • Precision: High (<0.2% variance).

    • Limitation: Blind to the nature of the chlorine. It treats the molecule as a single combustible unit.[2]

  • Verdict: Essential for confirming the organic backbone but insufficient as a standalone release test for the salt form.

Alternative B: Potentiometric Titration (Argentometry)

The specific method for salt validation.

  • Mechanism: Titration of the solubilized sample with Silver Nitrate (

    
    ) using a silver electrode.[2][3][4] 
    
    
    
    .[2]
  • Performance:

    • Specificity: 100% specific to ionic chloride.[2] The covalent aromatic chlorine is stable and does not react under these conditions.[2]

    • Accuracy: High (typically 99.5% - 100.5% recovery against NIST KCl standards).[2]

  • Verdict: The superior alternative for verifying the hydrochloride salt stoichiometry.

Alternative C: Oxygen Flask Combustion (Schöniger)

The traditional "Total Halogen" method.

  • Mechanism: Burning sample in a closed flask with oxygen; absorption of gases into alkaline solution; subsequent titration.[2][5]

  • Performance:

    • Safety: Lower (risk of over-pressurization).[2]

    • Data: Provides Total Chlorine (approx.[2] 37.11%).[2]

  • Verdict: Obsolete for this application. It lacks the specificity of potentiometric titration and the throughput of automated CHN.

Summary of Performance Data
FeatureAutomated Combustion (CHN)Potentiometric TitrationOxygen Flask (Schöniger)
Target Analyte C, H, NIonic Cl⁻Total Cl (Ionic + Covalent)
Precision (RSD) < 0.1%< 0.2%~ 0.5 - 1.0%
Sample Required 2–5 mg50–100 mg10–20 mg
Stoichiometry Check NoYes (1:1 HCl confirmed) No
Interferences Moisture (High H error)Bromides, IodidesIncomplete combustion

Experimental Protocols

To qualify a batch of 4-Chlorobenzamidine HCl as a Reference Standard, perform Protocol 1 followed by Protocol 2 .

Protocol 1: Potentiometric Determination of Ionic Chloride

Objective: Validate the 1:1 HCl salt stoichiometry.

Reagents:

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NIST-traceable NaCl or KCl.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    ) to prevent carbonate interference.[2]
    
  • Ionic Strength Adjuster (ISA): 5 mL

    
     (optional, improves electrode stability).[2]
    

Workflow:

  • Weighing: Accurately weigh

    
     of dried 4-Chlorobenzamidine HCl into a 150 mL beaker.
    
  • Dissolution: Add 50 mL of solvent. Stir magnetically until fully dissolved (solution must be clear).

  • Electrode Setup: Immerse a Silver/Silver Chloride (Ag/AgCl) combination electrode.[2] Ensure the diaphragm is submerged.

  • Titration: Titrate dynamically with 0.1 N

    
    .
    
    • Note: The equivalence point (EP) is determined by the maximum first derivative of the potential curve (

      
      ).
      
  • Calculation:

    
    [2]
    
    • 
      : Volume at equivalence point (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Sample weight (mg)
      

Acceptance Criteria:


 (Theoretical: 

).[2]
Protocol 2: Automated CHN Analysis

Objective: Confirm organic purity and absence of carbon-rich impurities.

Workflow:

  • Calibration: Calibrate the analyzer using Acetanilide (Standard Grade,

    
    ).[2]
    
    • Why Acetanilide? Its C/N ratio is stable and structurally similar to the amide functionality.[2]

  • Sample Prep: Dry the 4-Chlorobenzamidine HCl sample at

    
     for 2 hours to remove surface moisture.
    
    • Caution: Do not exceed

      
       to avoid sublimation of the HCl salt.[2]
      
  • Combustion: Weigh

    
     into a tin capsule. Add 
    
    
    
    of Tungsten Trioxide (
    
    
    ) as a combustion aid to prevent the formation of refractory carbides.
  • Analysis: Run in CHN mode.

Acceptance Criteria:

  • Carbon:

    
    
    
  • Nitrogen:

    
    
    

Validation Logic & Visualization

The following diagram illustrates the logical flow for qualifying this material. It uses a "Gatekeeper" approach where the specific salt analysis (Titration) must pass before the general purity analysis (CHN) is performed.

ValidationWorkflow Start Raw Material: 4-Chlorobenzamidine HCl Dry Pre-treatment: Dry at 105°C (2 hrs) Start->Dry Titration Step 1: Potentiometric Titration (Target: Ionic Cl⁻) Dry->Titration Decision1 Result within 18.3 - 18.8%? Titration->Decision1 Fail1 REJECT BATCH (Incorrect Salt Stoichiometry) Decision1->Fail1 No CHN Step 2: Automated CHN Analysis (Target: %C, %N) Decision1->CHN Yes Decision2 Result within ±0.3% of Theory? CHN->Decision2 Fail2 REJECT BATCH (Organic Impurity Present) Decision2->Fail2 No Pass QUALIFIED STANDARD Release for Use Decision2->Pass Yes

Caption: Analytical Decision Tree for qualifying 4-Chlorobenzamidine HCl standards. Note the prioritization of Ionic Chloride analysis.

References

  • PubChem. "4-Chlorobenzene-1-carboximidamide hydrochloride (Compound)."[2][6] National Library of Medicine. Accessed 2026. [Link]

  • ASTM International. "ASTM D5808 - Standard Test Method for Determining Chloride in Aromatic Hydrocarbons."[2] ASTM Standards. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Differentiating 4-Chlorobenzene-1-carboximidamide Hydrochloride from Other Amidines

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical intermediates and chemical research, the accurate identification and differentiation of struc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates and chemical research, the accurate identification and differentiation of structurally similar compounds are paramount. Among the vast class of organic compounds known as amidines, 4-Chlorobenzene-1-carboximidamide hydrochloride presents a unique analytical challenge due to the potential for isomeric confusion and similarity to other amidine derivatives. This guide provides a comprehensive framework for the unambiguous differentiation of this specific compound, drawing upon fundamental principles and advanced analytical techniques.

The core of this challenge lies in the shared carboximidamide functional group across all amidines. Differentiation, therefore, relies on exploiting the subtle yet significant influences of the substituent groups on the molecule's overall physicochemical properties. In the case of 4-Chlorobenzene-1-carboximidamide hydrochloride, the presence and position of the chlorine atom on the benzene ring are the key distinguishing features.

I. Foundational Physicochemical Properties: The First Line of Differentiation

A preliminary assessment of basic physical and chemical properties can offer initial, albeit not definitive, clues to differentiate 4-Chlorobenzene-1-carboximidamide hydrochloride from other amidines.

Table 1: Key Physicochemical Properties of 4-Chlorobenzene-1-carboximidamide Hydrochloride [1][2][3][4]

PropertyValue
Molecular Formula C7H8Cl2N2
Molecular Weight 191.06 g/mol
Melting Point Approximately 244 °C
Appearance White to off-white crystalline solid
Solubility Soluble in water

The melting point, in particular, can be a strong initial indicator. A sharp, well-defined melting point around 244 °C is characteristic of the pure compound. Significant deviations or a broad melting range could suggest the presence of impurities or a different amidine isomer. The hydrochloride salt form contributes to its water solubility, a property that might differ from freebase amidines or those with different salt forms.[5]

II. Spectroscopic Fingerprinting: Unveiling the Molecular Structure

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for precise structural elucidation and differentiation.

NMR spectroscopy is arguably the most powerful tool for distinguishing between isomers of substituted benzamidines.

  • ¹H NMR: The proton NMR spectrum of 4-Chlorobenzene-1-carboximidamide hydrochloride will exhibit a characteristic pattern for the aromatic protons. Due to the para-substitution of the chlorine atom, the aromatic region will typically show a pair of doublets, representing the two sets of chemically equivalent protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of both the chlorine atom and the carboximidamide group. In contrast, ortho- or meta-substituted isomers would present more complex splitting patterns in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation. Key signals to observe include the quaternary carbon of the NCN group in the amidine function (around 165.1 ppm) and the four distinct signals for the aromatic carbons.[6] The chemical shift of the carbon atom bonded to the chlorine will be a key diagnostic peak.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra under standard conditions.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the substitution pattern of the benzene ring and the presence of the amidine functional group.

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 4-Chlorobenzene-1-carboximidamide Hydrochloride [6]

Wavenumber (cm⁻¹)Vibration
3239, 3054N-H stretching
1678C=N stretching
1460, 1401Aromatic C=C stretching
1036C-Cl stretching
715C-H out-of-plane bending

The presence of strong N-H stretching bands confirms the amidine group, while the C=N stretch is also characteristic. The C-Cl stretching frequency and the pattern of C-H bending bands in the fingerprint region can help to confirm the substitution pattern on the benzene ring.

Experimental Protocol: IR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the sample with dry potassium bromide (KBr) to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Analysis: Compare the observed absorption bands with known values for 4-Chlorobenzene-1-carboximidamide hydrochloride and other potential amidines.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-Chlorobenzene-1-carboximidamide hydrochloride, the mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₇ClN₂) and a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Experimental Workflow: Analytical Differentiation

G cluster_0 Initial Assessment cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Separation cluster_3 Confirmation A Unknown Amidine Sample B Physicochemical Properties (Melting Point, Solubility) A->B C NMR Spectroscopy (¹H, ¹³C) B->C Proceed if inconclusive F High-Performance Liquid Chromatography (HPLC) B->F For mixture analysis D IR Spectroscopy C->D E Mass Spectrometry D->E H Data Interpretation and Structural Confirmation E->H G Gas Chromatography (GC) F->G G->H I Identified: 4-Chlorobenzene-1-carboximidamide HCl H->I J Identified: Other Amidine H->J

Caption: Workflow for differentiating amidines.

III. Chromatographic Techniques: Separating the Inseparable

When dealing with a mixture of amidines or for quantitative analysis, chromatographic methods are indispensable.

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture. For amidines, reversed-phase HPLC is a common choice.

Experimental Protocol: Reversed-Phase HPLC for Amidine Separation

  • Column Selection: A C18 or a polar-embedded column is often suitable. For separating isomers, specialized columns with different selectivities, such as phenyl or PFP columns, may be necessary.[7][8]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be adjusted to control the ionization state of the amidines and optimize separation.

  • Detection: UV detection is commonly used, as the benzene ring in these compounds provides strong chromophores. A detection wavelength in the range of 220-254 nm is generally appropriate.

  • Analysis: The retention time of 4-Chlorobenzene-1-carboximidamide hydrochloride will be unique under a specific set of chromatographic conditions and can be compared to a reference standard for positive identification.

For volatile and thermally stable amidines, gas chromatography can be an effective separation technique. However, due to the salt form and polarity of 4-Chlorobenzene-1-carboximidamide hydrochloride, derivatization to a more volatile form may be required prior to GC analysis.

Logical Relationship: Spectroscopic vs. Chromatographic Methods

G cluster_0 cluster_1 A Spectroscopy (NMR, IR, MS) C Structural Elucidation (Pure Substance) A->C Provides detailed structural information B Chromatography (HPLC, GC) D Separation & Quantification (Mixtures) B->D Physically separates components

Caption: Complementary roles of analytical techniques.

IV. Conclusion: A Multi-faceted Approach to Certainty

The unambiguous differentiation of 4-Chlorobenzene-1-carboximidamide hydrochloride from other amidines necessitates a multi-technique approach. While initial physicochemical tests can provide valuable clues, a combination of spectroscopic and chromatographic methods is essential for definitive identification and purity assessment. NMR spectroscopy stands out for its ability to provide detailed structural information, particularly for distinguishing between isomers. HPLC is the method of choice for separating mixtures and for quantitative analysis. By understanding the principles behind these techniques and applying them systematically, researchers can ensure the identity and quality of their materials, a critical step in drug development and chemical research.

References

  • ChemBK. (2024, April 9). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-CHLORO-BENZAMIDINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]

Sources

Comparative

A Guide to the Structural Validation of 4-Chlorobenzene-1-carboximidamide Hydrochloride: A Comparative Approach in the Absence of Single-Crystal X-ray Data

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical development. The precise arrangem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical development. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, which are critical parameters for any potential therapeutic agent. While single-crystal X-ray diffraction (SC-XRD) remains the gold standard for structural elucidation, obtaining crystals of sufficient quality is not always feasible. This guide presents a comprehensive strategy for the structural validation of 4-Chlorobenzene-1-carboximidamide hydrochloride, a compound for which, to our knowledge, a single-crystal structure has not been publicly reported.

This guide will navigate a comparative methodology, leveraging data from structural analogs, computational modeling, and a suite of powerful solid-state analytical techniques. We will demonstrate how a confluence of data from Powder X-ray Diffraction (PXRD), thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis), and solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can provide a robust and self-validating picture of the solid-state structure.

The Power of Analogy: Insights from Benzamidine Hydrochloride

In the absence of a crystal structure for our target compound, we can draw valuable inferences from closely related molecules. The crystal structure of the parent compound, benzamidine hydrochloride, is well-characterized and serves as an excellent starting point for our analysis. The Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures, contains the entry for benzamidine hydrochloride (CSD refcode: BENZAM02), which reveals key structural features that we can anticipate in our chlorinated analog.

The crystal structure of benzamidine hydrochloride reveals a network of hydrogen bonds involving the amidinium group and the chloride counter-ion. This intricate network of non-covalent interactions is a primary determinant of the overall crystal packing. The presence of a chlorine atom at the para-position of the benzene ring in our target molecule is expected to influence the crystal packing through steric and electronic effects, potentially leading to a different, yet related, packing arrangement.

Workflow for Comprehensive Structural Validation

Our approach to validating the crystal structure of 4-Chlorobenzene-1-carboximidamide hydrochloride is a multi-faceted process that integrates computational prediction with experimental verification. This workflow ensures a high degree of confidence in the proposed structure, even without single-crystal data.

Validation_Workflow cluster_conclusion Final Assessment analog Analog Structure Analysis (e.g., Benzamidine HCl) computational Computational Crystal Structure Prediction analog->computational pxrd Powder X-ray Diffraction (PXRD) computational->pxrd Predicts PXRD pattern validation Validated Crystal Structure pxrd->validation Confirms crystallinity & phase thermal Thermal Analysis (DSC & TGA) thermal->validation Determines thermal properties ssnmr Solid-State NMR (ssNMR) ssnmr->validation Confirms local atomic environments

Caption: A workflow for the comprehensive structural validation of a crystalline solid in the absence of single-crystal X-ray data.

Part 1: Computational Crystal Structure Prediction

The initial step in our validation process is to generate a theoretical model of the crystal structure of 4-Chlorobenzene-1-carboximidamide hydrochloride. Modern computational chemistry software can predict the most likely crystal packing arrangements based on the molecule's conformational flexibility and the energetic favorability of intermolecular interactions.

Experimental Protocol: Crystal Structure Prediction

  • Conformational Analysis: The first step is to perform a thorough conformational search of the 4-Chlorobenzene-1-carboximidamide cation to identify all low-energy conformers. This is typically done using molecular mechanics or quantum mechanical methods.

  • Crystal Packing Prediction: The low-energy conformers are then used as input for a crystal structure prediction algorithm. This algorithm systematically explores different packing arrangements within various space groups, calculating the lattice energy for each potential structure.

  • Ranking of Predicted Structures: The predicted crystal structures are ranked based on their calculated lattice energies. The structures with the lowest energies are considered the most plausible candidates.

  • Simulated PXRD Pattern: For the most promising predicted structures, a theoretical Powder X-ray Diffraction (PXRD) pattern is calculated. This simulated pattern will be crucial for comparison with experimental data.

Part 2: Experimental Validation Techniques

With a set of predicted crystal structures in hand, we now turn to experimental techniques to validate our computational models and to characterize the bulk properties of the material.

Powder X-ray Diffraction (PXRD)

PXRD is a cornerstone technique for the analysis of crystalline solids. It provides a fingerprint of the crystalline phase and can be used to confirm the crystallinity of the bulk material. By comparing the experimental PXRD pattern with the simulated patterns from our computational predictions, we can identify the most likely crystal structure.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: A small amount of the powdered sample of 4-Chlorobenzene-1-carboximidamide hydrochloride is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic beam of X-rays, and the diffracted X-rays are detected at various angles (2θ).

  • Data Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is analyzed to identify the positions and intensities of the diffraction peaks.

  • Comparison with Simulated Patterns: The experimental PXRD pattern is overlaid with the simulated patterns from the predicted crystal structures. A good match between the experimental and a simulated pattern provides strong evidence for that particular crystal structure.

PXRD_Workflow sample Powdered Sample xray X-ray Source sample->xray detector Detector xray->detector Diffracted X-rays diffractogram Experimental PXRD Pattern detector->diffractogram comparison Pattern Comparison diffractogram->comparison simulated Simulated PXRD Pattern simulated->comparison structure Confirmed Crystal Lattice comparison->structure

Caption: The experimental workflow for Powder X-ray Diffraction (PXRD) analysis.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions. A sharp melting peak in the DSC thermogram is indicative of a crystalline material.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the compound and to identify the temperature at which it begins to decompose.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in an aluminum pan for DSC or a ceramic/platinum pan for TGA.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC thermogram shows heat flow as a function of temperature, while the TGA thermogram shows mass loss as a function of temperature. The onset temperature of the melting peak in the DSC curve and the decomposition temperature from the TGA curve are determined.

Table 1: Expected Thermal Analysis Data for 4-Chlorobenzene-1-carboximidamide hydrochloride

ParameterTechniqueExpected ResultSignificance
Melting Point (Tm)DSCA sharp endothermic peakConfirms crystallinity and provides a measure of purity.
Enthalpy of Fusion (ΔHf)DSCA quantifiable energy valueRelated to the strength of the crystal lattice.
Decomposition Temperature (Td)TGAOnset of significant mass lossIndicates the upper limit of thermal stability.
Solid-State NMR (ssNMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environment in solid materials. Unlike solution-state NMR, which provides information about molecules in a mobile environment, ssNMR can provide detailed structural information about molecules in a rigid, crystalline lattice.

For 4-Chlorobenzene-1-carboximidamide hydrochloride, 13C and 15N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local environment, including bond lengths, bond angles, and intermolecular interactions. By comparing the experimental ssNMR spectra with spectra predicted from the computationally generated crystal structures, we can further validate our structural model.

Experimental Protocol: Solid-State NMR (ssNMR)

  • Sample Preparation: The powdered sample is packed into a zirconia rotor.

  • Data Collection: The sample is spun at a high speed (Magic Angle Spinning) to average out anisotropic interactions. Cross-polarization techniques are typically used to enhance the signal of low-abundance nuclei like 13C and 15N.

  • Data Analysis: The resulting spectra are analyzed to determine the chemical shifts of the different carbon and nitrogen atoms in the molecule. The number of distinct peaks in the spectrum corresponds to the number of crystallographically inequivalent atoms of that type in the unit cell.

Table 2: Comparison of Analytical Techniques for Crystal Structure Validation

TechniqueInformation ProvidedComparison with Predicted Structure
Powder X-ray Diffraction (PXRD) Fingerprint of the crystalline phase, unit cell dimensions.Direct comparison of experimental and simulated diffractograms.
Differential Scanning Calorimetry (DSC) Melting point, enthalpy of fusion, phase transitions.Provides a key physical property for the identified crystalline form.
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.Confirms the thermal behavior of the proposed structure.
Solid-State NMR (ssNMR) Local atomic environments, number of crystallographically unique atoms.Comparison of experimental chemical shifts with those calculated from the predicted structure.

Conclusion: A Self-Validating Approach to Structural Elucidation

In the absence of a single-crystal X-ray structure, a comprehensive and self-validating approach is essential for the structural characterization of a crystalline solid like 4-Chlorobenzene-1-carboximidamide hydrochloride. By combining the predictive power of computational modeling with the empirical data from a suite of solid-state analytical techniques, we can build a highly confident model of the crystal structure.

The workflow presented in this guide, which integrates insights from structural analogs, computational prediction, Powder X-ray Diffraction, thermal analysis, and solid-state NMR, provides a robust framework for researchers in the pharmaceutical and chemical industries. This multi-technique approach not only validates the primary crystal structure but also provides a wealth of information about the material's physicochemical properties, which is invaluable for downstream development and formulation activities.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Price, S. L. (2009). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 61(11), 878-889. [Link]

  • Vogt, F. G., & Williams, G. R. (2010). Solid-state NMR spectroscopy in the analysis of pharmaceutical solids. Journal of Pharmaceutical Sciences, 99(3), 1147-1175. [Link]

  • Harris, R. K. (2004). NMR crystallography: the use of chemical shifts. Solid State Sciences, 6(10), 1025-1037. [Link]

Validation

Comparative Reactivity Guide: 4-Chloro vs. 4-Bromo Benzamidine Hydrochloride

Executive Summary: Electronic Twins, Kinetic Cousins For researchers in medicinal chemistry and structural biology, the choice between 4-chlorobenzamidine hydrochloride (4-Cl-BA) and 4-bromobenzamidine hydrochloride (4-B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Electronic Twins, Kinetic Cousins

For researchers in medicinal chemistry and structural biology, the choice between 4-chlorobenzamidine hydrochloride (4-Cl-BA) and 4-bromobenzamidine hydrochloride (4-Br-BA) often appears trivial due to their structural similarity. However, this assumption leads to suboptimal experimental design.

While these two compounds are electronically bioisosteric (nearly identical Hammett constants), they exhibit divergent kinetic profiles in synthetic applications.

  • Select 4-Chloro-BA for cost-effective protease inhibition assays where the halogen is a solvent-exposed hydrophobic probe.

  • Select 4-Bromo-BA as a mandatory scaffold for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the superior leaving group ability of the C-Br bond.

Physicochemical & Electronic Profile

To understand the reactivity differences, we must first establish the electronic baseline. The amidine group (


) is a strong base. The para-halogen substituent modulates this basicity via inductive (

) and mesomeric (

) effects.

Table 1: Comparative Physicochemical Data

Property4-Chlorobenzamidine HCl4-Bromobenzamidine HClImpact on Application
Molecular Weight 191.06 g/mol 235.51 g/mol Stoichiometry calculations.
Hammett Constant (

)
0.230.23Identical. Both withdraw electrons equally from the ring; pKa modulation is indistinguishable.
C-X Bond Energy ~400 kJ/mol (C-Cl)~280 kJ/mol (C-Br)Critical. Br is a much weaker bond, facilitating oxidative addition by Pd(0).
Van der Waals Radius 1.75 Å1.85 ÅMinor steric difference; Br is slightly bulkier.
Solubility (Water) High (>50 mg/mL)High (>40 mg/mL)Both excellent for aqueous enzyme assays.

Expert Insight: The identical Hammett constants (


) confirm that the pKa of the amidine group  (typically ~11.0–11.6 for benzamidines) is virtually unaffected by swapping Cl for Br. Therefore, any difference in biological affinity is likely steric, not electrostatic.

Synthetic Reactivity: The Cross-Coupling Divergence

This is the primary decision point for synthetic chemists. The 4-bromo derivative is the superior choice for functionalization.

Mechanism of Divergence

In Pd-catalyzed coupling (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species.

  • Aryl Bromides: Undergo rapid oxidative addition at mild temperatures (60–80°C).

  • Aryl Chlorides: The C-Cl bond is inert under standard Suzuki conditions. It requires specialized, expensive ligands (e.g., Buchwald phosphines like SPhos/XPhos) and higher temperatures to react.

Decision Logic for Scaffold Selection

ReactivityLogic Start Select Halogenated Benzamidine Goal Experimental Goal? Start->Goal Bio Biological Assay (Protease Inhibition) Goal->Bio Synth Chemical Synthesis (Ligand Expansion) Goal->Synth Cost Is Cost/Availability Critical? Bio->Cost Coupling Pd-Catalyzed Coupling? Synth->Coupling Cl_Choice Choose 4-Chloro (Cheaper, equipotent) Cost->Cl_Choice Yes Br_Choice_Bio Choose 4-Bromo (Only if X-ray phasing needed) Cost->Br_Choice_Bio No (Anomalous scattering) Br_Choice_Syn Choose 4-Bromo (Standard Ligands, Mild Temp) Coupling->Br_Choice_Syn Yes (Suzuki/Sonogashira) Cl_Choice_Syn Choose 4-Chloro (Requires Specialized Ligands) Coupling->Cl_Choice_Syn If Br unavailable

Figure 1: Decision matrix for selecting between chloro- and bromo-benzamidine based on experimental intent.

Biological Application: Trypsin Inhibition

Benzamidine is a classic reversible competitive inhibitor of trypsin-like serine proteases (S1 pocket binder).

  • Binding Mode: The positively charged amidine group forms a salt bridge with Asp189 at the bottom of the S1 pocket. The phenyl ring makes hydrophobic contacts.

  • Potency (

    
    ): 
    
    • Unsubstituted Benzamidine

      
      .
      
    • 4-Cl and 4-Br Derivatives: Both typically exhibit

      
       values in the low micromolar range (
      
      
      
      ). The halogen points out of the pocket (solvent-exposed) in many crystal structures, meaning the steric difference (0.1 Å) has negligible impact on affinity.
  • X-Ray Crystallography: 4-Bromobenzamidine is preferred here. The bromine atom provides an "anomalous scattering" signal useful for experimental phasing (solving the phase problem) in X-ray diffraction, whereas chlorine's signal is too weak at standard wavelengths.

Experimental Protocol: Suzuki Coupling of 4-Bromobenzamidine

Challenge: Amidine groups are nucleophilic and can poison Pd catalysts or react with electrophiles. Solution: Use the hydrochloride salt directly but add excess base to perform the reaction on the free base species generated in situ, or rely on the salt's stability if the catalyst is robust.

Protocol: Synthesis of 4-Arylbenzamidine via Suzuki Coupling Target: Coupling 4-bromobenzamidine HCl with Phenylboronic acid.

Reagents:

  • 4-Bromobenzamidine HCl (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.5 equiv) - Critical: Extra base needed to neutralize HCl salt.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a reaction vial, combine 4-bromobenzamidine HCl (1 mmol, 235 mg), phenylboronic acid (1.2 mmol, 146 mg), and

    
     (3.5 mmol, 483 mg).
    
  • Degassing: Add 1,4-dioxane (4 mL) and distilled water (1 mL). Sparge with nitrogen or argon for 5 minutes to remove oxygen (prevents homocoupling).

  • Catalyst Addition: Add the Pd catalyst (0.03 mmol) quickly under inert atmosphere.

  • Reaction: Seal the vial and heat to 85°C for 4–12 hours.

    • Self-Validating Check: The reaction mixture should turn black (active Pd) but remain a suspension. If it remains clear/yellow, the catalyst may not have activated (check oxygen levels).

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine.[1]

    • Note: The product is a basic amidine.[2] If you acidify the aqueous layer, the product will move to the water phase. Keep the extraction pH > 10 to extract the free base, or acidify and lyophilize to collect the salt.

SuzukiWorkflow Mix Mix Reactants (Amidine HCl + Boronic Acid) Base Add Excess Base (3.5 eq K2CO3) Mix->Base Neutralize HCl Cat Add Pd Catalyst (Inert Atm) Base->Cat Activate Heat Heat 85°C 4-12 hrs Cat->Heat Check Check pH > 10 for Extraction Heat->Check Workup Prod Biaryl Amidine Check->Prod

Figure 2: Workflow for the direct Suzuki coupling of amidine salts.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506. Link

  • BenchChem. (2025).[1] Comparative Reactivity of Benzoyl Chlorides. Link (Cited for general reactivity trends of halogenated aromatics).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Chlorobenzene-1-carboximidamide Hydrochloride

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloroben...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chlorobenzene-1-carboximidamide hydrochloride (CAS No. 14401-51-5). As a chlorinated aromatic compound, this substance requires meticulous handling and disposal protocols to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering a causal understanding of the necessary precautions rooted in the chemical's inherent properties and regulatory standards.

Understanding the Hazard Profile

4-Chlorobenzene-1-carboximidamide hydrochloride is a white to off-white crystalline solid that is soluble in water.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), underscores the need for stringent safety measures.[2] It is classified as toxic if swallowed (Acute Toxicity, Oral, Category 3) and causes serious eye irritation.[2][3] Furthermore, it is known to cause skin irritation and may trigger an allergic skin reaction.[2][4]

These properties dictate that direct contact must be avoided at all times and that disposal must be handled in a way that prevents its release into the environment. The presence of a chlorine atom on the benzene ring places it in the category of halogenated organic compounds, which have specific disposal requirements.[5][6]

Hazard Classification GHS Category Precautionary Statement
Acute Toxicity, OralCategory 3P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Serious Eye IrritationCategory 2P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Skin IrritationCategory 2P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Skin Sensitization---P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of 4-Chlorobenzene-1-carboximidamide hydrochloride is its strict segregation as a halogenated organic waste .[5][6] Halogenated compounds, which include substances containing fluorine, chlorine, bromine, or iodine, are often more toxic and persistent in the environment.[5] Their incineration requires specialized high-temperature facilities to prevent the formation of hazardous byproducts like dioxins and hydrogen chloride gas.[7]

Mixing halogenated waste with non-halogenated organic solvents complicates and significantly increases the cost of disposal.[8] Therefore, under no circumstances should this compound or its residues be mixed with non-halogenated waste streams.[9]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 4-Chlorobenzene-1-carboximidamide hydrochloride, from initial waste generation to final collection.

Caption: Disposal Workflow for 4-Chlorobenzene-1-carboximidamide hydrochloride.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.[10]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][11]

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[7]

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust. For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).[7]

  • Collect Waste: Carefully place all contaminated absorbent material and any contaminated PPE into a designated, sealable hazardous waste container labeled "Halogenated Organic Waste."[7][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) department.[11]

Regulatory Context

Disposal of 4-Chlorobenzene-1-carboximidamide hydrochloride falls under regulations for hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the management of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds are often categorized under specific waste codes (e.g., F-listed or K-listed wastes for certain industrial processes).[12] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[13] Always consult your institution's specific waste management plan and EH&S professionals for guidance.

By adhering to these scientifically grounded and procedurally robust protocols, researchers can ensure the safe and compliant disposal of 4-Chlorobenzene-1-carboximidamide hydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chlorobenzene-1-carboximidamide hydrochloride. PubChem. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chlorobenzene-1-carboximidamide hydrochloride. Retrieved from [Link]

  • Temple University. (2021, October). Chemical Waste Guideline: Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • HIMEDIA. (2011, July 13). Material Safety Data Sheet: Benzamidine hydrochloride hydrate. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch MSDS 1134. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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